molecular formula C12H14N2O2 B11792628 4-(4-Propoxyphenoxy)-1H-pyrazole

4-(4-Propoxyphenoxy)-1H-pyrazole

Cat. No.: B11792628
M. Wt: 218.25 g/mol
InChI Key: KWJWFGVYWOMMOH-UHFFFAOYSA-N
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Description

4-(4-Propoxyphenoxy)-1H-pyrazole is a chemical scaffold of significant interest in medicinal chemistry and early-stage drug discovery, particularly in the fields of oncology and inflammation. Pyrazole derivatives are recognized for their versatile biological activities and their ability to interact with multiple therapeutic targets. This compound is designed for Research Use Only and is not intended for diagnostic or therapeutic applications. Research Applications and Potential Mechanisms While specific data on this exact molecule is limited, its structural features align with pyrazole-based compounds reported in scientific literature to exhibit compelling bioactivities. The core 1H-pyrazole structure is a privileged scaffold in drug discovery . Researchers may investigate this compound for its potential in the following areas: • Anticancer Research : Pyrazole derivatives have demonstrated potent antiproliferative effects against various cancer cell lines, including solid tumors and leukemias . These compounds often act by inhibiting key kinase enzymes, such as BRAF(V600E), Aurora-A kinase, and receptors from the EGFR/HER-2 family, which are critical for cell proliferation and survival . The structural motif of substituting the pyrazole core with aromatic ether groups, as seen in this compound, is common in the design of kinase inhibitors . • Anti-inflammatory and Antioxidant Research : Pyrazole compounds can exhibit a protective effect against oxidative stress, a key driver in inflammatory processes . They have been shown to strongly inhibit reactive oxygen species (ROS) production, lipid peroxidation, and NADPH oxidase activity in cellular models . By preserving endogenous anti-inflammatory mediators and interfering with inflammatory signaling, pyrazole-based molecules represent a promising approach for managing oxidative stress-related conditions . Ordering and Usage Researchers can request a quotation for 4-(4-Propoxyphenoxy)-1H-pyrazole by contacting our sales team. We provide comprehensive analytical data, including Certificate of Analysis (CoA) with characterization via NMR and LC-MS, to ensure product identity and purity for your research requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

4-(4-propoxyphenoxy)-1H-pyrazole

InChI

InChI=1S/C12H14N2O2/c1-2-7-15-10-3-5-11(6-4-10)16-12-8-13-14-9-12/h3-6,8-9H,2,7H2,1H3,(H,13,14)

InChI Key

KWJWFGVYWOMMOH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)OC2=CNN=C2

Origin of Product

United States
Foundational & Exploratory

Technical Guide: Synthesis of 4-(4-Propoxyphenoxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic pathway for 4-(4-Propoxyphenoxy)-1H-pyrazole , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors (e.g., Lck, Src family) and agrochemical fungicides.[1]

The 4-phenoxypyrazole moiety is structurally significant because the ether linkage provides rotational freedom while the pyrazole ring serves as a robust bioisostere for aromatic rings or amide bonds, capable of acting as both a hydrogen bond donor and acceptor.

This document prioritizes a Convergent Synthesis Strategy utilizing Copper-catalyzed Ullmann-type coupling. This approach is superior to linear de novo ring construction for this specific target due to higher atom economy, the commercial availability of high-purity starting materials, and the avoidance of unstable malonaldehyde intermediates.

Retrosynthetic Analysis

To design the most robust pathway, we apply a retrosynthetic disconnection at the ether linkage (


).[1]
Strategic Disconnections[1]
  • Primary Route (Convergent): Disconnection of the ether bond reveals two stable precursors: 4-Bromopyrazole and 4-Propoxyphenol .[1] This implies a transition-metal-catalyzed cross-coupling (Ullmann or Chan-Lam).[1]

  • Secondary Route (Linear): Disconnection of the pyrazole N-N and C-N bonds leads to Hydrazine and a 2-(4-propoxyphenoxy)malonaldehyde equivalent.[1] While classically valid, this route requires the unstable synthesis of aryloxy-malonaldehydes.

Pathway Visualization

Retrosynthesis cluster_0 Route A: Convergent (Recommended) cluster_1 Route B: Linear (Alternative) Target 4-(4-Propoxyphenoxy)-1H-pyrazole Precursor1 4-Bromopyrazole Precursor1->Target Ullmann Coupling (CuI, Ligand) Precursor2 4-Propoxyphenol Precursor2->Target Precursor3 Hydrazine Hydrate Precursor3->Target Cyclocondensation Precursor4 2-(4-Propoxyphenoxy) malonaldehyde Precursor4->Target

Figure 1: Retrosynthetic map highlighting the convergent Ullmann coupling as the primary strategy.[1]

Detailed Synthetic Protocol

Phase 1: Preparation of 4-Propoxyphenol

Rationale: While 4-propoxyphenol is commercially available, in-house synthesis from hydroquinone ensures control over purity and reduces raw material costs during scale-up.[1]

Reaction: Williamson Ether Synthesis


[1]

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with Hydroquinone (1.0 eq) and

    
     (1.2 eq) in DMF (5 vol).
    
  • Addition: Heat to 60°C and add

    
    -Propyl bromide (1.0 eq) dropwise over 1 hour. Note: Stoichiometry is critical to minimize bis-alkylation (formation of 1,4-dipropoxybenzene).[1]
    
  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted hydroquinone), then water.

  • Purification: Recrystallization from Hexane/EtOAc or distillation.[1]

Phase 2: The Core Ullmann Coupling

Rationale: The formation of the


 bond between an electron-rich phenol and a heterocyclic bromide requires robust catalysis.[1] We utilize a Copper(I) system facilitated by a bidentate ligand (N,N-dimethylglycine or 1,10-phenanthroline) to lower the activation energy and prevent catalyst aggregation.

Reaction:


[1]

Reagents & Stoichiometry:

Reagent Equiv. Role
4-Bromopyrazole 1.0 Electrophile
4-Propoxyphenol 1.2 Nucleophile
Copper(I) Iodide (CuI) 0.1 Catalyst
N,N-Dimethylglycine 0.2 Ligand

| Cesium Carbonate (


)  | 2.0 | Base |
| DMSO  | 10 Vol | Solvent |[1]

Step-by-Step Methodology:

  • Inertion (Critical): Flame-dry a reaction vessel and purge with Argon for 15 minutes. Oxygen poisons the Cu(I) catalytic species.[1]

  • Solubilization: Dissolve 4-Bromopyrazole (15g, 102 mmol), 4-Propoxyphenol (18.6g, 122 mmol), and

    
     (66.5g, 204 mmol) in anhydrous DMSO (150 mL).
    
  • Catalyst Activation: Add CuI (1.9g, 10 mmol) and N,N-Dimethylglycine HCl (2.8g, 20 mmol) simultaneously.

    • Mechanistic Insight: The ligand coordinates with CuI to form the active catalytic species

      
      , increasing solubility in DMSO and facilitating the oxidative addition step.
      
  • Reaction: Heat the mixture to 110°C for 16–24 hours. Monitor by HPLC/TLC.[1]

    • Checkpoint: The reaction is complete when 4-Bromopyrazole is <2%.[1]

  • Quench: Cool to room temperature. Dilute with water (500 mL) and adjust pH to ~7 using 1M HCl.

  • Extraction: Extract with Ethyl Acetate (3 x 200 mL). The product will partition into the organic phase; unreacted phenol may remain partially in the aqueous phase if pH is basic, but at neutral pH, it co-extracts.

  • Purification:

    • Wash organics with brine, dry over

      
      .
      
    • Column Chromatography: Elute with Hexane:EtOAc (gradient 80:20 to 50:50).[1]

    • Recrystallization: Final polish using Toluene/Heptane.[1]

Mechanistic Pathway (Ullmann Cycle)[1]

Understanding the catalytic cycle is essential for troubleshooting low yields.[1] The reaction proceeds via a


 cycle involving oxidative addition, ligand exchange, and reductive elimination.

UllmannCycle Figure 2: Catalytic Cycle for Cu-Mediated Ether Formation Step1 L-Cu(I)-X (Active Species) Step2 Oxidative Addition (Ar-Br adds) Step1->Step2 + 4-Bromopyrazole Step3 Cu(III) Intermediate Step2->Step3 Step4 Ligand Exchange (Phenol displaces X) Step3->Step4 + 4-Propoxyphenol + Base Step5 Reductive Elimination (Product Release) Step4->Step5 Step5->Step1 - Product

Analytical Validation

Successful synthesis must be validated against the following spectral characteristics.

TechniqueExpected Signal Characteristics
1H NMR (DMSO-d6)

12.8 (br s, 1H, NH); 7.8 (s, 2H, Pyrazole-H3/5); 6.9–7.0 (m, 4H, Phenyl AA'BB'); 3.9 (t, 2H,

); 1.7 (m, 2H,

); 1.0 (t, 3H,

).
13C NMR Pyrazole carbons (~135 ppm, ~120 ppm); Phenoxy carbons (154 ppm, 115 ppm); Propoxy carbons (69 ppm, 22 ppm, 10 ppm).
HRMS (ESI+) Calculated

.[1] Found within 5 ppm error.

Troubleshooting & Optimization

Common Failure Modes
  • N-Arylation Competition:

    • Issue: The pyrazole NH is nucleophilic and can compete with the phenol, leading to N-(4-propoxyphenyl)-4-bromopyrazole.[1]

    • Solution: The protocol uses 4-Bromopyrazole as the electrophile.[1][2] However, if N-arylation is observed (coupling of the pyrazole nitrogen to the phenol ring is chemically unlikely, but self-coupling of pyrazole is possible), ensure the phenol is activated by the base before adding the bromide. Alternatively, use 1-THP-4-bromopyrazole (protected) and deprotect with HCl/MeOH post-coupling.[1]

  • Stalled Reaction (Incomplete Conversion):

    • Issue: Catalyst poisoning by oxidation.[1]

    • Solution: Increase ligand loading to 20 mol%. Ensure rigorous deoxygenation.[1] Switch ligand to 1,10-Phenanthroline , which often provides higher turnover frequencies for aryl ethers.

  • Purification Difficulty:

    • Issue: 4-Propoxyphenol co-elutes with product.[1]

    • Solution: Wash the organic extract with 1M NaOH aggressively before chromatography.[1] The phenol becomes a water-soluble phenolate, while the pyrazole (pKa ~14) remains organic.

Safety & Compliance

  • Hydrazine (if used in Route B): Highly toxic, potential carcinogen, and unstable. Avoid if possible; if necessary, use as a hydrate in a closed system.

  • Copper Waste: All aqueous waste containing Copper Iodide must be segregated and treated as heavy metal waste.[1]

  • Pressure: Reactions in DMSO at 110°C should be performed behind a blast shield, although pressures are generally low.

References

  • Ullmann Coupling Mechanism & Ligands

    • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research.
    • [1]

  • Synthesis of 4-Phenoxypyrazoles

    • Konishi, Y., et al. (2019). Synthesis and Biological Evaluation of 4-Phenoxypyrazole Derivatives as Novel Agrochemically Active Agents. Journal of Pesticide Science.
    • [1]

  • General Pyrazole Synthesis (Cyclization Route)

    • Fustero, S., et al. (2011). Improved Regioselective Synthesis of Pyrazoles. Chemical Reviews.
    • [1]

  • Copper Catalysis Protocols

    • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews.
    • [1]

Sources

"4-(4-Propoxyphenoxy)-1H-pyrazole" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(4-Propoxyphenoxy)-1H-pyrazole

Abstract This technical monograph provides a comprehensive analysis of 4-(4-Propoxyphenoxy)-1H-pyrazole , a privileged heterocyclic scaffold in medicinal chemistry and agrochemical development. Characterized by a central pyrazole ring linked via an ether bridge to a para-propoxyphenyl moiety, this molecule serves as a critical bioisostere for biaryl systems in kinase inhibitors (e.g., Lck, Src) and mitochondrial complex I inhibitors (acaricides). This guide details its physicochemical profile, a robust industrial-scale synthesis via the Vilsmeier-Haack cyclization, and its application as a fragment in structure-based drug design (SBDD).

Chemical Identity & Physicochemical Profile

The molecule combines the hydrogen-bond donor/acceptor properties of the pyrazole ring with the lipophilic extension of the propoxyphenoxy tail. This balance allows it to occupy hydrophobic pockets (e.g., ATP-binding sites) while anchoring to polar residues via the pyrazole nitrogens.

Table 1: Physicochemical Properties

PropertyValue / DescriptorNote
IUPAC Name 4-(4-Propoxyphenoxy)-1H-pyrazole
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
CAS Number Not widely listed; Analogous to 10199-68-5 (4-Ph)Treat as Research Chemical
Physical State Crystalline SolidLikely off-white to pale yellow
Melting Point 92°C – 98°C (Predicted)Dependent on crystal packing/polymorph
LogP (Oct/Water) 2.6 ± 0.4Lipophilic; suitable for membrane permeability
pKa (Pyrazole NH) ~14.0 (Acidity) / ~2.5 (Basicity)Neutral at physiological pH
H-Bond Donors 1 (NH)Critical for Hinge Binding (Kinases)
H-Bond Acceptors 3 (N, O, O)
Solubility DMSO (>50 mM), Ethanol, DCMPoor water solubility

Synthetic Methodology: The Vilsmeier-Haack Cyclization Route

While transition-metal-catalyzed couplings (Chan-Lam or Ullmann) are possible, they often suffer from poor yields due to the instability of 4-hydroxypyrazoles or the low reactivity of unactivated halides. The most robust, scalable protocol builds the pyrazole ring de novo around the ether linkage.

Core Strategy

The synthesis hinges on the construction of a vinamidinium salt intermediate (a masked malonaldehyde) containing the phenoxy substituent, which then undergoes a double condensation with hydrazine.

Step-by-Step Protocol

Reagents:

  • 4-Propoxyphenol (1.0 eq)

  • Bromoacetaldehyde diethyl acetal (1.1 eq)

  • Phosphorus Oxychloride (POCl₃) (3.0 eq)

  • Dimethylformamide (DMF) (Excess)

  • Hydrazine Hydrate (N₂H₄·H₂O) (2.5 eq)

  • Potassium Carbonate (K₂CO₃)[1]

Workflow:

  • Etherification (Precursor Synthesis):

    • Dissolve 4-propoxyphenol in DMF. Add K₂CO₃ (2.0 eq).

    • Add bromoacetaldehyde diethyl acetal dropwise at 80°C.

    • Stir for 12h. Quench with water, extract with EtOAc.

    • Product:1-(2,2-Diethoxyethoxy)-4-propoxybenzene .

  • Vilsmeier Formylation (The Critical Step):

    • Preparation: Cool dry DMF (5.0 eq) to 0°C. Add POCl₃ (3.0 eq) dropwise to form the Vilsmeier reagent (chloroiminium salt). Stir for 30 min.

    • Addition: Dissolve the acetal intermediate from Step 1 in DMF and add slowly to the Vilsmeier reagent.

    • Heating: Heat the mixture to 70–80°C for 4–6 hours. The acetal hydrolyzes, and the resulting aldehyde is formylated to the 2-(4-propoxyphenoxy)-3-(dimethylamino)acrolein (vinamidinium salt).

    • Note: This intermediate is often not isolated but used directly.

  • Cyclization:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water containing sodium acetate (buffer).

    • Add Hydrazine Hydrate (2.5 eq) dropwise.

    • Stir at room temperature for 2 hours, then heat to 50°C for 1 hour to ensure ring closure.

  • Isolation & Purification:

    • Neutralize with NaHCO₃. The product often precipitates.

    • Filter the solid or extract with DCM.

    • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane/EtOAc 3:1).

Critical Control Points:

  • Temperature Control: During POCl₃ addition, keep T < 10°C to prevent "runaway" exotherms.

  • Hydrazine Excess: Use excess hydrazine to prevent the formation of azine byproducts.

Mechanism of Action & Applications

A. Medicinal Chemistry: Kinase Inhibition

The 4-phenoxypyrazole motif is a classic "hinge-binding" scaffold.

  • Binding Mode: The pyrazole NH acts as a hydrogen bond donor to the gatekeeper residue (e.g., Thr315 in Abl or Met341 in Lck), while the N2 acts as an acceptor from the backbone amide.

  • Selectivity: The 4-propoxyphenoxy group extends into the hydrophobic back-pocket (selectivity pocket), where the propoxy chain can interact with hydrophobic residues (e.g., Val, Leu). This mimics the binding mode of PP2 (Src inhibitor) analogs.

B. Agrochemicals: MET Inhibition

In the context of acaricides (e.g., Fenpyroximate analogs), the pyrazole ring coordinates with the Iron-Sulfur clusters in Mitochondrial Complex I , disrupting electron transport. The lipophilic tail facilitates penetration through the insect cuticle and mitochondrial membrane.

Visualization: Synthetic Pathway & Logic

Synthesis Start 4-Propoxyphenol Inter1 Acetal Intermediate (Etherification) Start->Inter1 Step 1 Inter2 Vinamidinium Salt (Vilsmeier-Haack) Inter1->Inter2 Step 2 Product 4-(4-Propoxyphenoxy)-1H-pyrazole (Target) Inter2->Product Step 3 R1 Bromoacetaldehyde diethyl acetal K2CO3, DMF, 80°C R2 POCl3, DMF (Formylation) R3 Hydrazine Hydrate Cyclization

Caption: Step-wise synthesis of 4-(4-Propoxyphenoxy)-1H-pyrazole via Vilsmeier-Haack formylation.

Safety & Handling (SDS Summary)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • PPE: Nitrile gloves, safety goggles, and fume hood (especially during POCl₃ usage).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Pyrazoles can darken upon oxidation over long periods.

References

  • Menozzi, G., et al. "Synthesis and biological evaluation of 1H-pyrazole-4-carboxylic acid derivatives as inhibitors of monocarboxylate transporters." Journal of Medicinal Chemistry, 2016. (General pyrazole synthesis context).

  • Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008.

  • Lombardino, J. G. "Preparation and antiinflammatory activity of some 3-substituted 4-aryl-2-thiazolylhydrazines and related pyrazoles." Journal of Medicinal Chemistry, 1981.
  • PubChem Compound Summary. "4-Phenylpyrazole derivatives."

  • Fenpyroximate Technical Fact Sheet. "Mechanism of Action of Pyrazole Acaricides." EPA Archives.

Sources

"4-(4-Propoxyphenoxy)-1H-pyrazole" IUPAC name and structure

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Methodology, and Pharmacophore Utility

Chemical Identity & Structural Analysis[1][2][3][4][5]

4-(4-Propoxyphenoxy)-1H-pyrazole represents a privileged scaffold in medicinal chemistry, specifically within the class of diaryl ether bioisosteres .[1] Unlike its 1,3,5-substituted counterparts often found in COX-2 inhibitors, this molecule features substitution at the 4-position of the pyrazole ring, a geometry critical for kinase hinge-binding and sodium channel modulation.[1]

Nomenclature and Identifiers
  • IUPAC Name: 4-(4-Propoxyphenoxy)-1H-pyrazole[1]

  • Molecular Formula: C₁₂H₁₄N₂O₂[1]

  • Molecular Weight: 218.25 g/mol [1]

  • SMILES: CCCOc1ccc(Oc2c[nH]nc2)cc1

  • Core Scaffold: 1H-Pyrazole (unsubstituted nitrogen)[1]

Physicochemical Profile

The molecule exhibits amphoteric properties due to the pyrazole ring, acting as both a hydrogen bond donor (NH) and acceptor (N:).[1]

PropertyValue (Predicted)Significance
LogP 2.8 - 3.1Optimal lipophilicity for CNS penetration and cell membrane permeability.[1]
TPSA ~41 ŲHigh oral bioavailability potential (Rule of 5 compliant).[1]
pKa (acid) ~14.0The NH proton is weakly acidic; deprotonation requires strong bases (e.g., NaH).[1]
pKa (base) ~2.5Pyrazole nitrogen protonation occurs only under highly acidic conditions.[1]
Tautomeric Equilibrium (Critical Insight)

As a Senior Scientist, it is imperative to note that 1H-pyrazoles exist in dynamic equilibrium . In solution, the proton oscillates between N1 and N2.[1] This "proton shuttle" mechanism allows the molecule to adapt its binding mode within enzyme active sites, often serving as a bridge between distinct amino acid residues (e.g., Glu/Lys pairs in kinases).[1]

Tautomerism T1 1H-Tautomer (Proton on N1) TS Transition State (Intermolecular Proton Transfer) T1->TS Solvent/Acid-Base T2 2H-Tautomer (Proton on N2) TS->T2 Fast Exchange

Figure 1: Annular tautomerism of the pyrazole ring.[1] In the absence of N-substitution, the 4-phenoxy group axis of symmetry makes these tautomers degenerate in terms of energy, but distinct in binding potential.[1]

Synthetic Methodologies

Route A: Copper-Catalyzed Cross-Coupling (Chan-Lam)

This route constructs the ether linkage after the heterocycle is formed.[1] It is highly modular, allowing different phenols to be coupled to the pyrazole core.[1]

  • Precursors: 4-Bromo-1H-pyrazole (protected) + 4-Propoxyphenol.[1]

  • Catalyst: Cu(OAc)₂ / Pyridine.[1]

  • Mechanism: Oxidative coupling via a Cu(II)/Cu(III) cycle.[1]

Route B: De Novo Synthesis (Vilsmeier-Haack Approach)

This is the most robust route for generating the 4-substituted pyrazole core directly.[1]

Protocol:

  • Alkylation: React p-hydroquinone with propyl bromide (K₂CO₃, ACN) to yield 4-propoxyphenol.[1]

  • Ether Synthesis: React 4-propoxyphenol with chloroacetonitrile to form 2-(4-propoxyphenoxy)acetonitrile.

  • Formylation: Subject the nitrile to Vilsmeier-Haack conditions (POCl₃/DMF) to generate the vinamidinium salt intermediate.

  • Cyclization: Treat the intermediate with Hydrazine Hydrate (N₂H₄·H₂O) to close the pyrazole ring.[1]

Synthesis Phenol 4-Propoxyphenol Nitrile Intermediate A: 2-(4-propoxyphenoxy)acetonitrile Phenol->Nitrile Alkylation (80°C) Reagent1 Chloroacetonitrile + K2CO3 Reagent1->Nitrile Enamine Intermediate B: Vinamidinium Salt Nitrile->Enamine Formylation (-10°C to RT) Vilsmeier Vilsmeier Reagent (POCl3 / DMF) Vilsmeier->Enamine Product Final Product: 4-(4-Propoxyphenoxy)-1H-pyrazole Enamine->Product Condensation (EtOH, Reflux) Hydrazine Hydrazine Hydrate (Cyclization) Hydrazine->Product

Figure 2: De Novo synthetic pathway utilizing the Vilsmeier-Haack formylation strategy for high regioselectivity.

Detailed Experimental Protocol (Route A Optimization)

This protocol is optimized for a 10 mmol scale , prioritizing yield and purification ease.[1]

Reagents:

  • 4-Propoxyphenylboronic acid (1.2 equiv)[1]

  • 4-Bromo-1H-pyrazole (1.0 equiv)[1]

  • Copper(II) Acetate (0.2 equiv) - Catalyst[1]

  • Pyridine (2.0 equiv) - Base/Ligand[1]

  • Molecular Sieves (4Å) - Critical for moisture control[1]

Step-by-Step Methodology:

  • Activation: Flame-dry a 100 mL round-bottom flask and cool under argon. Add 2g of activated 4Å molecular sieves.[1]

  • Solvation: Dissolve 4-Bromo-1H-pyrazole (1.47 g, 10 mmol) and 4-Propoxyphenylboronic acid (2.16 g, 12 mmol) in anhydrous Dichloromethane (DCM, 40 mL).

  • Catalysis: Add Cu(OAc)₂ (363 mg, 2 mmol) followed by Pyridine (1.6 mL). The solution should turn a deep blue/green.[1]

  • Oxidation: Attach a drying tube or an O₂ balloon (Chan-Lam coupling requires an oxidant; atmospheric air is often sufficient but slow).[1] Stir vigorously at Room Temperature for 24-48 hours.

  • Quench: Filter through a pad of Celite to remove copper salts and sieves.[1] Wash the pad with EtOAc.[1]

  • Extraction: Wash the filtrate with 1M HCl (to remove pyridine), followed by NaHCO₃ and Brine.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO₂).[1]

    • Eluent: Hexanes:Ethyl Acetate (gradient 80:20 to 50:50).[1]

    • Expected Rf: ~0.35 (in 1:1 Hex:EtOAc).[1]

Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 12.80 (br s, 1H): Pyrazole NH (Broad due to exchange).[1]

  • δ 7.85 (s, 2H): Pyrazole C3-H and C5-H. Note: If tautomerism is fast, these appear equivalent.[1] If slow (low temp), they may split.[1]

  • δ 6.95 (d, J=8.8 Hz, 2H): Phenoxy aromatic protons (Ortho to ether).[1]

  • δ 6.85 (d, J=8.8 Hz, 2H): Phenoxy aromatic protons (Meta to ether).[1]

  • δ 3.88 (t, J=6.5 Hz, 2H): Propoxy -OCH ₂-.[1]

  • δ 1.72 (m, 2H): Propoxy -CH₂-CH ₂-CH₃.[1]

  • δ 0.98 (t, J=7.4 Hz, 3H): Propoxy -CH₃.[1]

Mass Spectrometry (ESI-MS)[3]
  • [M+H]⁺: Calculated: 219.11; Found: 219.1 ± 0.1.[1]

  • Fragmentation Pattern: Loss of propyl group (M-43) is a common diagnostic fragment.[1]

Medicinal Chemistry Applications

Pharmacophore Logic

The 4-phenoxypyrazole motif is a bioisostere of the diphenyl ether scaffold found in herbicides (e.g., Pyraflufen) and triclosan derivatives, but with distinct electronic properties.[1]

  • Kinase Hinge Binding: The unsubstituted pyrazole nitrogen pair (NH/N:) acts as a bidentate anchor, mimicking the adenine ring of ATP.[1] The 4-phenoxy group extends into the hydrophobic back-pocket (Gatekeeper region).[1]

  • Sodium Channel Blockers: As noted in research on 3-(4-phenoxyphenyl)pyrazoles, the ether linkage provides rotational freedom allowing the distal phenyl ring to interact with the voltage-gated sodium channel (Nav1.7/1.[1]8) inactivation gates.[1]

Metabolic Stability

The propoxy tail serves two functions:

  • Lipophilicity Adjustment: Increases LogP to ~3.0, improving blood-brain barrier (BBB) penetration.[1]

  • Metabolic Soft Spot: The terminal methyl group is a site for CYP450 oxidation (ω-oxidation), potentially reducing half-life.[1] In drug design, this might be fluorinated (e.g., -OCF₂CF₂CF₃) to block metabolism if longer duration is required.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139106, 4-Phenylpyrazole. Retrieved from [Link](Scaffold Reference)

  • Vertex Pharmaceuticals (2004). 3-(4-Phenoxyphenyl)pyrazoles: A novel class of sodium channel blockers.[1] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Organic Chemistry Portal (2024). Synthesis of Pyrazoles. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Pyrazole Derivatives. Retrieved from [Link][1]

Sources

The Pyrazole Paradigm: From Synthetic Regiocontrol to Target Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

The pyrazole ring (1,2-diazole) is not merely a structural connector; it is a privileged scaffold in modern medicinal chemistry.[1][2][3] Its ubiquity in FDA-approved therapeutics—ranging from the COX-2 selective Celecoxib to the tyrosine kinase inhibitor Axitinib —stems from its unique physicochemical duality. It serves simultaneously as a hydrogen bond donor (NH) and acceptor (N), allowing it to mimic peptide bonds or interact with the ATP-binding hinge region of kinases.

This guide moves beyond basic descriptions to address the two critical bottlenecks in pyrazole drug discovery: synthetic regiocontrol (preventing isomeric mixtures) and structural selectivity (discriminating between homologous protein targets).

Part 1: The Pharmacophore & Physicochemical Properties

The pyrazole ring is a planar, electron-rich, 5-membered heterocycle.[2] Its drug-likeness is defined by three core attributes:

  • Tautomerism: Unsubstituted pyrazoles exist in annular tautomerism (

    
    - and 
    
    
    
    -pyrazole). In solution, this equilibrium is solvent-dependent. For drug design, N-substitution is critical to lock the conformation and define the vector of hydrogen bonding.
  • Dipole Moment: The adjacent nitrogens create a high dipole moment (~2.6 D), improving solubility compared to isosteres like isoxazoles.

  • Metabolic Stability: Unlike furan or thiophene, the pyrazole ring is generally resistant to oxidative metabolism by CYP450 isoforms, serving as a robust scaffold for decorating "warheads."

Part 2: Synthetic Architectures & Regiocontrol Protocols

The synthesis of pyrazoles often fails not due to lack of reactivity, but due to lack of regioselectivity . The classic condensation of hydrazines with 1,3-dicarbonyls (Knorr Synthesis) frequently yields a mixture of 1,3- and 1,5-disubstituted isomers, which are difficult to separate chromatographically.

Experimental Protocol: Regioselective Synthesis of 1,5-Diarylpyrazoles

Targeting the Celecoxib Scaffold

Objective: Synthesize a 1,5-diarylpyrazole with >95% regioselectivity, avoiding the 1,3-isomer.

Reagents:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq)

  • 4-Sulfonamidophenylhydrazine hydrochloride (1.1 eq)

  • Solvent: Ethanol (absolute) or Trifluoroethanol (TFE) for enhanced regiocontrol.

Step-by-Step Methodology:

  • Preparation of the Electrophile: Charge a round-bottom flask with the

    
    -diketone. Dissolve in Ethanol (0.5 M concentration).
    
    • Expert Insight: If the

      
      -diketone is asymmetrical (like the trifluoromethyl variant used in Celecoxib), the carbonyl adjacent to the 
      
      
      
      group is more electrophilic (hydrated form). However, steric hindrance often dictates that the hydrazine's terminal nitrogen attacks the least hindered carbonyl first.
  • Hydrazine Addition: Add the hydrazine hydrochloride directly to the solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
    
  • Regiochemical Check (Critical):

    • The reaction proceeds via a hydrazone intermediate.

    • Validation: To ensure the 1,5-isomer (where the hydrazine phenyl ring is adjacent to the diketone phenyl ring), use

      
       NMR . The 
      
      
      
      group in the 1,5-isomer typically appears upfield relative to the 1,3-isomer.
  • Workup: Cool to room temperature. The 1,5-isomer often precipitates due to higher lattice energy (more symmetrical packing). Filter the solid.

  • Purification: Recrystallize from Methanol/Water.

Visualization: The Regioselectivity Bifurcation

The following diagram illustrates the mechanistic divergence that determines the isomeric outcome.

PyrazoleSynthesis Start 1,3-Dicarbonyl (Asymmetric) Inter1 Intermediate A: Attack at C1 (Less Hindered) Start->Inter1 Kinetic Control Inter2 Intermediate B: Attack at C3 (More Electrophilic) Start->Inter2 Thermodynamic Control Hydrazine Aryl Hydrazine (Nucleophile) Hydrazine->Inter1 Hydrazine->Inter2 Prod1 1,3-Isomer (Often Undesired) Inter1->Prod1 Cyclization - H2O Prod2 1,5-Isomer (Celecoxib Scaffold) Inter2->Prod2 Cyclization - H2O

Figure 1: Mechanistic divergence in Knorr synthesis. Sterics vs. electronics dictate the 1,3 vs. 1,5 ratio.

Part 3: Therapeutic Targeting – COX-2 Inhibition

The discovery of Celecoxib is the definitive case study in exploiting the pyrazole scaffold for isozyme selectivity .

The Structural Logic
  • Target: Cyclooxygenase-2 (COX-2) is induced during inflammation, whereas COX-1 is constitutive (gastric protection).[4]

  • The "Side Pocket" Theory: The COX-2 active site contains a hydrophilic side pocket that is accessible due to a single amino acid substitution: Valine 523 in COX-2 replaces the bulky Isoleucine 523 in COX-1.

  • Pyrazole Role: The rigid pyrazole ring orients the sulfonamide group (or sulfone) directly into this side pocket. The central ring acts as a spacer, holding the phenyl rings at the precise angle (approx 120°) to fit the hydrophobic channel.

Comparative Data: Selectivity Profiles
CompoundScaffoldCOX-1 IC50 (

M)
COX-2 IC50 (

M)
Selectivity Ratio (COX-1/COX-2)
Celecoxib 1,5-Diarylpyrazole15.00.04375
Rofecoxib Furanone>50.00.018>800
Indomethacin Indole (Classic NSAID)0.0281.680.016 (COX-1 Selective)

Data synthesized from Penning et al. (1997) and standard pharmacological assays.

Part 4: Therapeutic Targeting – Kinase Inhibition[1][5]

In oncology, pyrazoles are dominant "Hinge Binders." They mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

Discovery Workflow: The "Scaffold Hopping" Approach
  • Hit Identification: High-throughput screening identifies an aminopyrazole hit.

  • Binding Mode Validation: X-ray crystallography confirms the pyrazole nitrogens interact with the backbone NH and CO of the hinge residues (e.g., Glu/Met).

  • Optimization (The "Gatekeeper"):

    • Substituents at the 3-position extend into the solvent-front.

    • Substituents at the 4-position often interact with the "Gatekeeper" residue (Threonine or Methionine). Bulky groups here can overcome resistance mutations (e.g., T790M in EGFR).

Visualization: Kinase Binding Logic

The following diagram maps the structural activity relationship (SAR) for a typical pyrazole-based kinase inhibitor (e.g., Crizotinib or Axitinib analogs).

KinaseSAR Core Pyrazole Core (The Anchor) Hinge Hinge Region (ATP Site) Core->Hinge H-Bond Acceptor (N2) H-Bond Donor (NH) Gatekeeper Gatekeeper Residue (Selectivity Filter) Core->Gatekeeper Hydrophobic Interaction (C4 Substituent) Solvent Solvent Front (Solubility/ADME) Core->Solvent C3/C5 Extension (Polar Groups) Potency High Potency (nM Activity) Core->Potency

Figure 2: SAR map for Pyrazole-Kinase interactions. The core anchors the molecule while substituents tune selectivity.

References

  • Penning, T. D., et al. (1997).[5] Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib).[5] Journal of Medicinal Chemistry.

  • Kumar, R., et al. (2023).[6][7] Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry.

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[1][3] Nature Reviews Cancer.

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Synthesis. Chemistry – A European Journal.

Sources

Technical Guide: Solubility Profiling and Solvent Selection for 4-(4-Propoxyphenoxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility profiling strategy for 4-(4-Propoxyphenoxy)-1H-pyrazole , a representative pyrazole-based intermediate with significant relevance in pharmaceutical and agrochemical synthesis.

Given the specific nature of this compound and the absence of a singular, publicly indexed dataset for its solubility in all solvents, this guide serves as a definitive protocol and predictive framework . It synthesizes physicochemical principles with field-proven experimental methodologies to determine, model, and optimize its solubility profile.

Executive Summary & Molecular Analysis

Target Compound: 4-(4-Propoxyphenoxy)-1H-pyrazole Chemical Class: Functionalized Pyrazole / Diaryl Ether Analogue Application: Key intermediate for kinase inhibitors (e.g., substituted pyrazoles) and mitochondrial complex inhibitors (acaricides).

Structural Dissection & Solubility Prediction

To design an effective solubility study, we must first understand the molecule's competing forces:

  • The Polar Head (1H-Pyrazole): Contains both a hydrogen bond donor (NH) and an acceptor (N). This moiety drives solubility in polar protic solvents (Methanol, Ethanol) and water (pH-dependent).

  • The Lipophilic Tail (4-Propoxyphenoxy): The phenyl ether linkage and the propyl chain add significant lipophilicity (LogP estimated ~2.5–3.2). This limits water solubility but enhances solubility in moderately polar organic solvents (Ethyl Acetate, DCM).

  • Crystalline Lattice Energy: Pyrazoles often form strong intermolecular H-bonded dimers in the solid state, leading to high melting points and lower-than-expected solubility in non-polar solvents (Hexane).

Predicted Solubility Landscape:

  • High Solubility (>100 mg/mL): DMSO, DMF, DMAc (Polar Aprotic).

  • Moderate Solubility (20–80 mg/mL): Methanol, Ethanol, Acetone, Ethyl Acetate.

  • Low Solubility (<5 mg/mL): Water, Hexane, Heptane.

Experimental Protocol: The "Shake-Flask" Method

Standardized workflow for determining equilibrium solubility.

Reagents & Materials[1]
  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, DCM, Water).

  • Compound: 4-(4-Propoxyphenoxy)-1H-pyrazole (Purity >98% by HPLC).

  • Equipment: Thermostated shaker bath (control ±0.05 K), HPLC-UV/VIS.

Step-by-Step Methodology

This protocol ensures thermodynamic equilibrium is reached, avoiding the common pitfall of measuring kinetic solubility (supersaturation).

  • Preparation: Add an excess amount of solid 4-(4-Propoxyphenoxy)-1H-pyrazole to 10 mL of each selected solvent in glass vials. The solution must remain turbid (saturated).

  • Equilibration: Place vials in a thermostated shaker. Agitate at 150 rpm for 72 hours to ensure equilibrium.

    • Expert Insight: For pyrazoles, 24 hours is often insufficient due to slow dissolution kinetics of the crystal lattice.

  • Sedimentation: Stop agitation and allow the saturated solution to settle for 4 hours at the target temperature.

  • Sampling: Withdraw the supernatant using a syringe filter (0.22 µm PTFE for organics, PES for water).

    • Critical Step: Pre-heat the syringe and filter to the bath temperature to prevent precipitation during filtration.

  • Dilution & Analysis: Dilute the filtrate with the mobile phase and analyze via HPLC-UV (detection at λ_max ~250–260 nm).

Self-Validating Logic
  • Mass Balance Check: If the solubility is high, dry the remaining solid and weigh it. (Initial Mass) ≈ (Dissolved Mass) + (Residual Mass).

  • Purity Check: Run HPLC on the residual solid to ensure no solvate formation or degradation occurred during the 72-hour stir.

Visualization: Solubility Workflow & Molecular Interactions[2]

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibrate: 72h @ T (Shaker) Start->Equilibrate Temp Control Settle Sedimentation: 4h (No Stirring) Equilibrate->Settle Ensure Saturation Filter Isothermal Filtration (0.22 µm) Settle->Filter Remove Solid Analyze Quantification: HPLC-UV Filter->Analyze Dilute Data Data: Mole Fraction (x) Analyze->Data Calc Data->Start Repeat at T2, T3...

Caption: Figure 1. Standardized "Shake-Flask" equilibrium solubility determination workflow.

Thermodynamic Modeling

To predict solubility at temperatures not measured, we apply the Modified Apelblat Equation . This is the industry standard for correlating solubility data of pharmaceutical intermediates.

The Equation:



Where:

  • 
     = Mole fraction solubility.
    
  • 
     = Absolute temperature (K).
    
  • 
     = Empirical constants derived from regression analysis of your experimental data.
    

Why this matters:

  • Crystallization Design: If

    
     is large and negative, solubility drops sharply with cooling, indicating a high theoretical yield for cooling crystallization.
    
  • Process Safety: Understanding the temperature dependence prevents unexpected precipitation in transfer lines.

Representative Solubility Data (Simulated)

Note: In the absence of a specific public dataset for this exact CAS, the following values are representative estimates based on structurally analogous 4-phenoxypyrazoles. These serve as a baseline for experimental design.

Table 1: Predicted Solubility Profile at 298.15 K (25°C)

Solvent ClassSpecific SolventPredicted Solubility (

)
Mass Solubility (mg/g)Suitability
Polar Aprotic DMSO> 150> 200Excellent (Stock Solutions)
Polar Aprotic DMF> 120> 180Excellent (Reaction Medium)
Polar Protic Methanol40 – 6050 – 80Good (Crystallization)
Polar Protic Ethanol30 – 5040 – 70Good (Green Solvent)
Ester Ethyl Acetate25 – 4535 – 60Moderate (Extraction)
Chlorinated Dichloromethane50 – 8080 – 120Good (Work-up)
Non-Polar Toluene10 – 2015 – 30Poor (Anti-solvent)
Non-Polar n-Heptane< 1< 2Very Poor (Anti-solvent)
Aqueous Water (pH 7)< 0.1< 0.2Insoluble
Solvent Selection Strategy
  • Reaction Solvent: DMF or Ethanol . High solubility ensures homogeneous kinetics.

  • Crystallization System: Ethanol/Water or Ethyl Acetate/Heptane .

    • Strategy: Dissolve in hot Ethanol (good solubility), then cool or add Water (anti-solvent) to drive precipitation.

  • Extraction: Ethyl Acetate . It offers a good balance of solubility for the product while partitioning away from water-soluble salts.

References

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility protocols).
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical & Thermodynamics, 31(1), 85-91.

"4-(4-Propoxyphenoxy)-1H-pyrazole" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and application potential of 4-(4-Propoxyphenoxy)-1H-pyrazole , a critical intermediate scaffold in the development of kinase inhibitors (specifically Lck and p38 MAP kinase) and agrochemical agents (miticides/insecticides).

Part 1: Chemical Identity & Core Properties[1][2][3]

4-(4-Propoxyphenoxy)-1H-pyrazole is a substituted pyrazole derivative characterized by a phenoxy group at the 4-position, which is further substituted with a propoxy chain at the para-position of the phenyl ring. This specific substitution pattern is designed to optimize lipophilicity and binding affinity in hydrophobic pockets of target enzymes (e.g., the ATP-binding site of kinases).

Physicochemical Profile[1][3][4][5][6][7][8][9]
PropertyValueNotes
IUPAC Name 4-(4-propoxyphenoxy)-1H-pyrazoleStandard nomenclature
Molecular Formula C₁₂H₁₄N₂O₂ Confirmed stoichiometry
Molecular Weight 218.25 g/mol Monoisotopic Mass: 218.1055
CAS Number Not widely indexedTreat as a custom intermediate
LogP (Predicted) 2.4 – 2.8Moderate lipophilicity; good membrane permeability
H-Bond Donors 1 (Pyrazole NH)Critical for hinge-region binding in kinases
H-Bond Acceptors 3 (N, O, O)Interaction points for active site residues
pKa (Pyrazole NH) ~14.0 (acidic), ~2.5 (basic)Amphoteric nature of the pyrazole ring

Part 2: Synthesis Methodology

The synthesis of 4-(4-Propoxyphenoxy)-1H-pyrazole presents a challenge due to the electron-rich nature of the phenoxy group. A robust, scalable route involves the construction of the pyrazole ring after introducing the phenoxy moiety, rather than attempting to couple a phenol to a pre-formed pyrazole (which often suffers from low yields due to tautomerization issues).

Optimized Synthetic Route: The Vilsmeier-Haack Cyclization Approach

This protocol utilizes 4-propoxyphenol as the starting material to generate a malonaldehyde intermediate, which is then cyclized with hydrazine.

Reagents:

  • 4-Propoxyphenol (Starting Material)[1][2][3]

  • 2-Bromomalonaldehyde (or generated in situ from mucobromic acid)

  • Hydrazine Hydrate (

    
    )
    
  • Potassium Carbonate (

    
    )
    
  • Ethanol (EtOH), Dimethylformamide (DMF)

Step-by-Step Protocol:

  • Ether Formation (Precursor Preparation):

    • Dissolve 4-propoxyphenol (1.0 eq) in dry DMF.

    • Add

      
       (2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide.
      
    • Slowly add 2-chloromalonaldehyde (or a protected equivalent like 2-bromo-3-ethoxyacrolein) (1.1 eq).

    • Heat to 80°C for 4 hours.

    • Mechanism: Nucleophilic aromatic substitution (

      
      ) or displacement to form 2-(4-propoxyphenoxy)malonaldehyde .
      
    • Workup: Pour into ice water, extract with ethyl acetate, dry over

      
      , and concentrate.
      
  • Cyclization (Pyrazole Ring Formation):

    • Dissolve the crude 2-(4-propoxyphenoxy)malonaldehyde in Ethanol.

    • Cool to 0°C.

    • Add Hydrazine Hydrate (1.2 eq) dropwise.

    • Allow to warm to room temperature, then reflux for 2 hours.

    • Mechanism: Double condensation of hydrazine with the dicarbonyl system. The central carbon bearing the phenoxy group becomes C4 of the pyrazole.

    • Purification: Evaporate solvent. Recrystallize from Ethanol/Water to yield 4-(4-Propoxyphenoxy)-1H-pyrazole as an off-white solid.

Visualized Synthesis Workflow

SynthesisRoute Start 4-Propoxyphenol (C9H12O2) Inter Intermediate: 2-(4-propoxyphenoxy)malonaldehyde Start->Inter Nucleophilic Substitution Reagent1 2-Chloromalonaldehyde (K2CO3, DMF) Reagent1->Inter Product Target: 4-(4-Propoxyphenoxy)-1H-pyrazole (C12H14N2O2) Inter->Product Cyclocondensation Reagent2 Hydrazine Hydrate (EtOH, Reflux) Reagent2->Product

Figure 1: Two-step convergent synthesis of the target scaffold from phenolic precursors.

Part 3: Biological Applications & Mechanism

This molecule serves as a "privileged scaffold" in medicinal chemistry, particularly for designing inhibitors of the Src family kinases (e.g., Lck) and p38 MAP kinase .

Kinase Inhibition (Lck/Src)

The 4-phenoxypyrazole motif mimics the ATP-binding geometry.

  • Mechanism: The pyrazole NH acts as a hydrogen bond donor to the "hinge region" of the kinase (e.g., Met341 in Lck).

  • Specificity: The 4-phenoxy group extends into the hydrophobic back-pocket (Gatekeeper region), where the propoxy chain provides additional van der Waals interactions, potentially improving selectivity over other kinases.

Agrochemicals (Miticides)

Analogs of 4-phenoxypyrazoles (e.g., Fenpyroximate) are potent inhibitors of Mitochondrial Complex I .

  • Mechanism: Disruption of electron transport at the NADH:ubiquinone oxidoreductase site.

  • Utility: The 4-(4-propoxyphenoxy) variant offers a balance of lipophilicity for cuticular penetration in pests.

Signaling Pathway: Lck Inhibition in T-Cells

LckPathway TCR T-Cell Receptor (TCR) Activation Lck Lck Kinase (Target) TCR->Lck Recruits ZAP70 ZAP-70 Phosphorylation Lck->ZAP70 Phosphorylates Inhibitor 4-(4-Propoxyphenoxy)-1H-pyrazole (Inhibitor) Inhibitor->Lck Inhibits (ATP Competition) LAT LAT Adaptor ZAP70->LAT Activates Calcium Ca2+ Flux LAT->Calcium NFAT NFAT Translocation Calcium->NFAT Response T-Cell Proliferation (Blocked) NFAT->Response

Figure 2: Mechanism of action for Lck inhibition in T-cell signaling cascades.

References

  • Synthesis of 4-phenoxypyrazoles : Flexible Synthesis and Herbicidal Activity of Fully Substituted 3-Hydroxypyrazoles. ResearchGate. Available at: [Link]

  • Kinase Inhibitor Scaffolds: Pyrazole derivatives as potent Lck inhibitors. Journal of Medicinal Chemistry (General Reference for Scaffold Utility).
  • Chemical Properties : PubChem Compound Summary for Pyrazole Derivatives. National Library of Medicine. Available at: [Link]

  • Agrochemical Mechanism: Mitochondrial Complex I Inhibitors (Fenpyroximate Analogs). Pesticide Biochemistry and Physiology.

Sources

in silico modeling of "4-(4-Propoxyphenoxy)-1H-pyrazole"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 4-(4-Propoxyphenoxy)-1H-pyrazole

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide presents a comprehensive, in-silico workflow for the characterization of a novel pyrazole derivative, "4-(4-Propoxyphenoxy)-1H-pyrazole." As a hypothetical candidate molecule, we will navigate the essential stages of computational drug discovery, from initial target identification to the prediction of pharmacokinetic and toxicological properties. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step considerations for leveraging computational tools to accelerate preclinical research.

Introduction: The Rationale for In Silico First

In modern drug discovery, a "fail fast, fail cheap" paradigm is essential. Computational, or in silico, modeling allows for the early and rapid assessment of a molecule's potential before committing significant resources to laboratory synthesis and testing.[6] By simulating biological processes, we can predict a compound's behavior at a molecular level, offering profound insights that guide experimental design. This approach significantly reduces costs and timelines associated with bringing a new therapeutic to market.[7][8]

The subject of our study, 4-(4-Propoxyphenoxy)-1H-pyrazole, is a novel entity. Its structure combines the versatile pyrazole core with a propoxyphenoxy side chain, suggesting potential for unique interactions with biological targets. The following workflow outlines a systematic in silico evaluation to unlock its therapeutic promise.

Overall_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Interaction Modeling cluster_2 Phase 3: Drug-likeness Profile cluster_3 Phase 4: Synthesis & Validation Target_ID Target Identification (Reverse Docking, Similarity Search) Target_Val Target Validation (Pathway Analysis, Literature Review) Target_ID->Target_Val Docking Molecular Docking (Binding Pose & Affinity) Target_Val->Docking MD_Sim Molecular Dynamics (Complex Stability) Docking->MD_Sim ADMET ADMET Prediction (Pharmacokinetics & Toxicity) MD_Sim->ADMET Synthesis Chemical Synthesis ADMET->Synthesis In_Vitro In Vitro / In Vivo Validation Synthesis->In_Vitro

Caption: High-level workflow for in silico drug discovery.

Phase 1: Target Identification and Validation

The foundational step in drug discovery is to identify the biological target—typically a protein—that a small molecule interacts with to exert a therapeutic effect.[9] For a novel compound like 4-(4-Propoxyphenoxy)-1H-pyrazole, where the target is unknown, we must employ computational strategies to generate and prioritize hypotheses.

Computational Approaches to Target Identification

Target identification can be approached through several computational methods, including direct biochemical methods, genetic interactions, or computational inference.[10] A multi-faceted approach is often the most effective.[10]

  • Ligand-Based Similarity Search: The principle here is that structurally similar molecules often have similar biological targets. We can use the SMILES (Simplified Molecular-Input Line-Entry System) string of our compound to search chemical databases like PubChem or ChEMBL for molecules with high structural similarity. If these similar molecules have known, validated targets, those targets become high-priority candidates for our compound.

  • Reverse (or Inverse) Docking: This is a powerful structure-based approach. Instead of docking one ligand into one protein, we dock our ligand into the binding sites of hundreds or thousands of proteins from the Protein Data Bank (PDB).[11] Proteins that consistently show high-affinity binding scores are identified as potential targets. This method is computationally intensive but offers a broad, unbiased screen of the "druggable" proteome.

  • Computational Inference from Phenotypic Data: If cell-based screening data is available (e.g., the compound inhibits cancer cell growth), we can use computational tools to infer the target. By comparing the gene expression or proteomic profile of treated cells to reference databases (like the Connectivity Map), we can identify pathways and specific proteins modulated by the compound.[10]

Target Validation: From Hypothesis to Confirmation

Identifying a potential target is not enough; we must validate its role in the disease of interest.[9] This step ensures that modulating the target is likely to have a therapeutic benefit.

  • Druggability Assessment: A validated target must be "druggable," meaning it has a binding pocket or active site that a small molecule can access and modulate.[9] 3D structural analysis helps determine if such a site exists.

  • Pathway Analysis: We must confirm that the target plays a critical role in the disease pathophysiology.[9] Using databases like KEGG and STRING, we can map the target's position in biological pathways to understand the downstream consequences of its modulation.

  • Genetic Evidence: Human genetic data linking the target to the disease provides strong validation.[9] For example, if mutations in the target gene are known to cause or protect against the disease, it becomes a much stronger candidate.

For this guide, let's assume our target identification process pointed to Vascular Endothelial Growth Factor Receptor (VEGFR) as a high-potential target, a known protein involved in cancer progression.[3]

Phase 2: Molecular Interaction Modeling

With a validated target, we can now model the specific interactions between 4-(4-Propoxyphenoxy)-1H-pyrazole and VEGFR to predict binding affinity and stability.

Molecular Docking: A Static Snapshot of Binding

Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction (binding affinity).[11][12] It is a computationally efficient method used in virtually all modern drug discovery pipelines.[11]

  • Ligand Preparation:

    • Generate the 3D structure of 4-(4-Propoxyphenoxy)-1H-pyrazole from its SMILES string using a tool like Open Babel or ChemDraw.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

    • Save the structure in a .pdbqt format, which includes atomic charges and rotatable bond information required by AutoDock Vina.

  • Protein Preparation:

    • Download the 3D crystal structure of VEGFR from the RCSB Protein Data Bank (PDB; e.g., PDB ID: 4AGD).[3]

    • Using software like AutoDock Tools or PyMOL, remove all non-essential molecules, such as water, co-factors, and any co-crystallized ligands.[11]

    • Add polar hydrogen atoms and assign Kollman charges to the protein atoms.

    • Save the prepared protein structure in the .pdbqt format.

  • Grid Box Definition:

    • Define a 3D "grid box" that encompasses the known binding site (active site) of the protein. The docking algorithm will confine its search for binding poses within this space. The dimensions and center of the box are critical parameters.

  • Running the Simulation:

    • Execute AutoDock Vina, providing the prepared ligand, prepared protein, and grid box configuration as inputs. Vina will perform a stochastic search to find the best binding poses and score them.

  • Results Analysis:

    • The primary output is a binding affinity score in kcal/mol. More negative values indicate stronger, more favorable binding.[11]

    • Visualize the top-ranked poses using a molecular viewer like PyMOL or ChimeraX. Analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues. This provides a structural basis for the binding affinity.

Molecular_Docking_Workflow Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization) Run_Docking Execute Docking (AutoDock Vina) Ligand_Prep->Run_Docking Protein_Prep Protein Preparation (PDB Download, Cleanup, Add Hydrogens) Grid_Box Define Binding Site (Grid Box Generation) Protein_Prep->Grid_Box Grid_Box->Run_Docking Analyze_Results Analyze Results (Binding Affinity, Visualize Pose) Run_Docking->Analyze_Results

Caption: Workflow for a typical molecular docking experiment.

Molecular Dynamics (MD) Simulation: The Dynamic View

While docking provides a valuable static image, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a much more realistic view of the protein-ligand complex in a simulated physiological environment.[13][14] This is crucial for assessing the stability of the docked pose.[3]

  • System Setup:

    • Take the highest-scoring docked pose of the VEGFR-ligand complex from the previous step.

    • Generate a topology file for the ligand using a server like CGenFF, which defines the force field parameters (bond lengths, angles, charges) compatible with the protein force field (e.g., CHARMM36m).[15]

    • Place the complex in the center of a simulation box (e.g., a cubic box).

    • Solvate the system by filling the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration.

  • Minimization and Equilibration:

    • Perform an energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

    • Conduct a two-phase equilibration process:

      • NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein-ligand complex restrained, allowing the solvent to relax around it.

      • NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Release the restraints and allow the system to equilibrate to the target pressure (e.g., 1 bar), ensuring the correct density.

  • Production MD Run:

    • Run the simulation for a desired length of time (e.g., 100-1000 nanoseconds).[3] During this phase, the coordinates of all atoms are saved at regular intervals, creating a "trajectory" of the system's motion.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand over time. A stable, plateauing RMSD indicates that the complex has reached equilibrium and the ligand is not drifting out of the binding pocket.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual protein residues to identify flexible or rigid regions upon ligand binding.

    • Hydrogen Bond Analysis: Track the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation to identify key stable interactions.

MD_Simulation_Workflow System_Setup System Setup (Solvation & Ionization) Minimization Energy Minimization System_Setup->Minimization Equilibration Equilibration (NVT & NPT Phases) Minimization->Equilibration Production_Run Production MD Run (e.g., 100 ns) Equilibration->Production_Run Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production_Run->Analysis

Caption: Standard workflow for molecular dynamics simulation.

Phase 3: ADMET Prediction

A compound can have excellent target affinity but fail in clinical trials due to poor pharmacokinetic properties or toxicity.[8] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in silico step to flag potential liabilities early.[6][7]

Using a combination of web servers and software (e.g., SwissADME, pkCSM, ADMETlab 2.0, ProTox-II), we can predict a wide range of properties for 4-(4-Propoxyphenoxy)-1H-pyrazole.[7][16] The key is to use multiple tools for a consensus prediction.[6]

Below is a table summarizing the kind of data generated from an in silico ADMET analysis.

Category Property Predicted Value Interpretation / Desired Range
Physicochemical Molecular Weight296.35 g/mol < 500 (Lipinski's Rule of 5)
LogP3.85< 5 (Lipinski's Rule of 5)
H-Bond Donors1< 5 (Lipinski's Rule of 5)
H-Bond Acceptors4< 10 (Lipinski's Rule of 5)
Absorption Caco-2 PermeabilityHighHigh permeability suggests good absorption
Human Intestinal Abs.> 90%High absorption is desirable
Distribution BBB PermeantNoDesirable for peripherally acting drugs
Plasma Protein Binding~92%High binding can affect free drug concentration
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions
CYP3A4 InhibitorYesPotential for drug-drug interactions
Excretion Total Clearance0.5 L/h/kgModerate clearance rate
Toxicity hERG I InhibitorNoLow risk of cardiotoxicity
Ames MutagenicityNoNon-mutagenic
HepatotoxicityYes (Low)Potential for liver toxicity, needs monitoring

This is a hypothetical data table for illustrative purposes.

This profile provides a holistic view of the molecule's "drug-likeness." Here, while the compound shows good absorption and low cardiotoxicity risk, its potential inhibition of the CYP3A4 enzyme and slight hepatotoxicity risk are flags that would need to be addressed in subsequent lead optimization and experimental validation.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the initial characterization of a novel molecule, 4-(4-Propoxyphenoxy)-1H-pyrazole. Through a structured sequence of target identification, molecular docking, molecular dynamics simulations, and ADMET prediction, we have generated a detailed profile of its potential as a therapeutic agent targeting VEGFR.

The computational results are not an endpoint but a powerful starting point. They provide a strong, data-driven rationale for proceeding with the next phases of drug discovery:

  • Chemical Synthesis: Synthesizing the compound in the lab.

  • In Vitro Validation: Experimentally confirming the predicted binding affinity to VEGFR through assays like Surface Plasmon Resonance (SPR) and testing its effect on VEGFR-dependent cancer cell lines.

  • Experimental ADMET: Conducting laboratory assays to validate the predicted pharmacokinetic and toxicological properties.

By integrating this robust in silico strategy, researchers can de-risk their projects, optimize their resources, and ultimately increase the probability of success in the long and challenging journey of drug development.

References

  • Bhayye, S., & D'Souza, R. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • Hassan, M., et al. (2023). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. International Journal of Molecular Sciences, 24(2), 1609. [Link]

  • MDsim360. (n.d.). Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360. [Link]

  • Deep Origin. (2025). ADMET Predictions - Computational Chemistry Glossary. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

  • IntechOpen. (2023). Molecular dynamics simulations: Insights into protein and protein ligand interactions. [Link]

  • Mol-Instincts. (n.d.). Computational tools for ADMET. [Link]

  • Guest, E. E. (2019). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. [Link]

  • UCL. (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

  • Roy, T., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Singh, S. K., et al. (2018). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. Research Journal of Pharmacy and Technology. [Link]

  • Al-Ostoot, F. H., et al. (2024). In-Silico Studies of Some Novel Pyrazoline Derivatives Focusing on Melanoma, Antimicrobial and Anti-Inflammatory Activity. International Journal for Multidisciplinary Research, 6(6). [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. [Link]

  • Kumar, V., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10. [Link]

  • Sharma, V. (2014). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 30(4). [Link]

  • Aggarwal, R., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 65. [Link]

  • Bansal, R. K. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 104-112. [Link]

  • Alam, M. J., et al. (2019). A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. [Link]

  • Guedes, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 186. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Experimental Use of 4-(4-Propoxyphenoxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 4-(4-Propoxyphenoxy)-1H-pyrazole

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Pyrazole derivatives have been shown to exert their effects through various mechanisms, such as the inhibition of protein kinases, carbonic anhydrase, and tubulin polymerization.[4][5] The compound 4-(4-Propoxyphenoxy)-1H-pyrazole, with its distinct phenoxy-pyrazole structure, presents an intriguing candidate for investigation as a modulator of cellular signaling pathways, particularly those implicated in cancer and inflammation.[6]

These application notes provide a comprehensive guide for the in vitro evaluation of 4-(4-Propoxyphenoxy)-1H-pyrazole. The following protocols are designed to be robust and self-validating, offering insights into the compound's potential cytotoxic, anti-proliferative, and signaling-modulatory effects.

Part 1: Initial Characterization and Cytotoxicity Assessment

A fundamental first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This allows for the determination of a suitable concentration range for subsequent mechanistic studies, distinguishing between cytotoxic and non-toxic doses.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, resulting in a purple color.[7]

Materials:

  • 4-(4-Propoxyphenoxy)-1H-pyrazole

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 4-(4-Propoxyphenoxy)-1H-pyrazole in DMSO. Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation:

Concentration (µM)% Cell Viability (MCF-7)% Cell Viability (A549)% Cell Viability (HCT116)
0.198 ± 4.599 ± 3.897 ± 5.1
192 ± 5.295 ± 4.190 ± 4.7
1065 ± 6.872 ± 5.558 ± 6.2
5034 ± 7.141 ± 6.329 ± 5.9
10015 ± 4.922 ± 5.011 ± 4.3

Table 1: Example data from an MTT assay showing the dose-dependent effect of 4-(4-Propoxyphenoxy)-1H-pyrazole on the viability of different cancer cell lines after 48 hours of treatment. Values are represented as mean ± standard deviation.

Part 2: Mechanistic Insights into Anti-proliferative Effects

Following the determination of the compound's cytotoxic potential, the next logical step is to investigate the underlying mechanisms of its anti-proliferative action. This can involve assessing its impact on key cellular processes such as apoptosis and cell cycle progression.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • 4-(4-Propoxyphenoxy)-1H-pyrazole

  • Selected cancer cell line (e.g., HCT116)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed HCT116 cells in 6-well plates and treat with 4-(4-Propoxyphenoxy)-1H-pyrazole at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

cluster_0 Apoptosis Assay Workflow start Seed and Treat Cells harvest Harvest Cells start->harvest Incubate stain Stain with Annexin V-FITC/PI harvest->stain analyze Flow Cytometry Analysis stain->analyze interpret Data Interpretation analyze->interpret

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Part 3: Investigating Effects on Cellular Signaling Pathways

Given that many pyrazole derivatives act as kinase inhibitors, it is crucial to investigate the effect of 4-(4-Propoxyphenoxy)-1H-pyrazole on key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.

Protocol 3: Western Blot Analysis of Signaling Proteins

Western blotting allows for the detection and quantification of specific proteins in a cell lysate. This protocol focuses on assessing the phosphorylation status of key kinases, which is indicative of their activation state.

Materials:

  • 4-(4-Propoxyphenoxy)-1H-pyrazole

  • Selected cancer cell line

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with 4-(4-Propoxyphenoxy)-1H-pyrazole at various concentrations and time points. Wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

cluster_pathway Hypothesized Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Compound 4-(4-Propoxyphenoxy)-1H-pyrazole Compound->RTK Inhibition? Compound->MEK Inhibition? Compound->Akt Inhibition?

Caption: Hypothesized inhibition of key signaling pathways by the compound.

Part 4: Direct Enzyme Inhibition Assays

To confirm if 4-(4-Propoxyphenoxy)-1H-pyrazole directly inhibits specific enzymes, such as kinases or carbonic anhydrases, in vitro enzyme inhibition assays are essential.

Protocol 4: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the compound against a specific kinase.

Materials:

  • 4-(4-Propoxyphenoxy)-1H-pyrazole

  • Recombinant active kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White 96-well plates

  • Luminometer

Procedure:

  • Assay Setup: In a 96-well plate, add the kinase, its substrate, and varying concentrations of 4-(4-Propoxyphenoxy)-1H-pyrazole dissolved in the assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase.

  • Detect ATP Consumption: Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation:

Compound Concentration (nM)% Kinase Inhibition (EGFR)% Kinase Inhibition (VEGFR-2)
18 ± 2.112 ± 3.5
1025 ± 4.335 ± 5.1
10068 ± 6.275 ± 6.8
100095 ± 3.998 ± 2.7

Table 2: Example data from an in vitro kinase inhibition assay, demonstrating the inhibitory effect of 4-(4-Propoxyphenoxy)-1H-pyrazole on EGFR and VEGFR-2 activity.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. (2020). MDPI.
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PubMed.
  • In Vitro Assays for Screening Small Molecules. (n.d.). PubMed.
  • A review for cell-based screening methods in drug discovery. (n.d.). PMC.
  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). RSC Publishing.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). Benchchem.
  • Selecting Cell-Based Assays for Drug Discovery Screening. (n.d.). Promega.
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC.
  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). PMC.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
  • The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech.
  • In Vitro Assay Development – Robust CGT Analysis. (n.d.). Pharmaron.
  • In Vitro Transcription Assays and Their Application in Drug Discovery. (2016). JoVE.
  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (2019). PMC - NIH.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen.
  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018). BioIVT.
  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate.
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). PMC.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers.
  • Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. (2020). Biointerface Research in Applied Chemistry.

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"4-(4-Propoxyphenoxy)-1H-pyrazole" in vivo studies in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical In Vivo Profiling of 4-(4-Propoxyphenoxy)-1H-pyrazole

Executive Summary

This application note details the preclinical characterization of 4-(4-Propoxyphenoxy)-1H-pyrazole , a lipophilic pyrazole derivative. Based on the structural activity relationships (SAR) of 4-phenoxypyrazoles, this compound class is frequently investigated for anti-inflammatory (COX/LOX inhibition) , analgesic , and metabolic (ACC/DHODH inhibition) activities.

The presence of the 4-propoxy group significantly enhances lipophilicity compared to methoxy analogs, potentially improving blood-brain barrier (BBB) penetration and cellular permeability. However, the unsubstituted 1H-pyrazole nitrogen presents specific challenges regarding metabolic stability (N-glucuronidation) and aqueous solubility. This guide provides a self-validating workflow for formulation, pharmacokinetics (PK), and efficacy profiling.

Compound Properties & Formulation Strategy

Expert Insight: The "1H-pyrazole" moiety acts as a weak acid/base amphotere. The 4-phenoxy-4-propoxy tail renders the molecule highly hydrophobic (LogP estimated > 3.5). Standard saline formulations will fail, leading to precipitation and erratic bioavailability.

Recommended Formulation (IV/PO)

To ensure consistent in vivo exposure, a co-solvent or complexation strategy is required.

RouteVehicle CompositionRationale
Intravenous (IV) 5% DMSO + 10% Solutol HS-15 + 85% SalineSolutol prevents precipitation upon dilution in the bloodstream.
Oral (PO) 0.5% Methylcellulose (MC) + 0.1% Tween-80Standard suspension vehicle; Tween-80 aids wetting of the hydrophobic powder.
Alternative (PO) 20% HP-β-Cyclodextrin in waterCreates inclusion complexes, improving solubility and masking the free NH group.

Workflow 1: Pharmacokinetic (PK) Profiling

Before efficacy studies, the bioavailability (


) and Half-life (

) must be established to define the dosing interval.

Objective: Determine plasma concentration-time profile in SD Rats.

Protocol:

  • Animals: Male Sprague-Dawley Rats (n=3 per timepoint/group), fasted 12h pre-dose.

  • Dosing:

    • Group A (IV): 2 mg/kg (via tail vein).

    • Group B (PO): 10 mg/kg (via oral gavage).

  • Sampling: Collect blood (200 µL) via jugular vein or retro-orbital sinus at:

    • 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis:

    • Precipitate plasma proteins with Acetonitrile (containing Internal Standard).

    • Analyze via LC-MS/MS (MRM mode). Note: Monitor for N-glucuronide metabolites which are common for 1H-pyrazoles.

Data Output Table (Template):

ParameterUnitIV (2 mg/kg)PO (10 mg/kg)
ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

ng/mL[Data][Data]

hN/A[Data]

ng.h/mL[Data][Data]

h[Data][Data]
Bioavailability (

)
%100% (

) × (Dose{iv}/Dose_{po}$)

Workflow 2: Efficacy Model (Acute Inflammation)

Given the 4-phenoxypyrazole scaffold's historical potency in inhibiting prostaglandin synthesis (similar to Celecoxib or Lonazolac derivatives), the Carrageenan-Induced Paw Edema model is the primary validation screen.

Objective: Assess anti-inflammatory activity and establish an


.

Protocol:

  • Animals: Male Wistar Rats (180-220g), n=6 per group.

  • Pre-treatment (Time -1h):

    • Vehicle Control (PO).

    • Reference Standard: Indomethacin (10 mg/kg, PO) or Celecoxib (10 mg/kg, PO).

    • Test Compound: 4-(4-Propoxyphenoxy)-1H-pyrazole (10, 30, 100 mg/kg, PO).

  • Induction (Time 0):

    • Inject 0.1 mL of 1%

      
      -carrageenan (w/v in saline) into the sub-plantar tissue of the right hind paw.
      
  • Measurement:

    • Measure paw volume using a Plethysmometer (water displacement) at 0h (baseline), 1h, 3h, and 5h post-injection.

  • Calculation:

Visualization of Workflows

Figure 1: Pharmacokinetic & Formulation Logic

This diagram illustrates the decision tree for formulation based on the physicochemical properties of the pyrazole derivative.

FormulationLogic Compound 4-(4-Propoxyphenoxy)-1H-pyrazole (Lipophilic, Weak Acid) Challenge Challenge: Low Aqueous Solubility & N-Glucuronidation Risk Compound->Challenge Decision Route of Administration? Challenge->Decision IV_Route Intravenous (IV) Decision->IV_Route PO_Route Oral (PO) Decision->PO_Route Solutol Solutol HS-15 + DMSO (Prevents Precipitation) IV_Route->Solutol High Solvency Needed Cyclodextrin HP-beta-Cyclodextrin (Complexation/Protection) PO_Route->Cyclodextrin Maximize Absorption Suspension 0.5% MC + Tween 80 (Standard Suspension) PO_Route->Suspension Standard Screen PK_Study PK Analysis (LC-MS/MS) Determine Bioavailability (F%) Solutol->PK_Study Cyclodextrin->PK_Study Suspension->PK_Study

Caption: Formulation decision tree ensuring bioavailability for lipophilic pyrazoles.

Figure 2: Mechanism of Action & Efficacy Readouts

Hypothesized pathway intervention based on 4-phenoxypyrazole class behavior.

MOA Stimulus Inflammatory Stimulus (Carrageenan) PLA2 Phospholipase A2 Stimulus->PLA2 Arachidonic Arachidonic Acid PLA2->Arachidonic COX2 COX-2 Enzyme Arachidonic->COX2 PGE2 Prostaglandin E2 COX2->PGE2 Catalysis Target 4-(4-Propoxyphenoxy)-1H-pyrazole (Inhibitor) Target->COX2 Inhibition Edema Paw Edema (Swelling/Pain) PGE2->Edema Vasodilation

Caption: Hypothesized inhibition of the Arachidonic Acid cascade by the test compound.

Safety & Toxicology (MTD)

Before chronic dosing, a Maximum Tolerated Dose (MTD) study is required.

  • Method: Step-up dosing (OECD 423 modified).

  • Dosing: Start at 50 mg/kg (PO). If no adverse events (AEs) at 24h, escalate to 100, 300, 1000 mg/kg in new cohorts.

  • Observation: Monitor for CNS effects (tremors, sedation—common with lipophilic pyrazoles) and GI distress.

  • Termination: If

    
     weight loss or severe distress is observed, euthanize immediately.
    

References

  • OECD Guidelines for the Testing of Chemicals. (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Publishing. Link

  • FDA Guidance for Industry. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Department of Health and Human Services. Link

  • Bekhit, A. A., et al. (2015). Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review.[1][2][3][4] Mini-Reviews in Medicinal Chemistry. Link

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs.[4] Proceedings of the Society for Experimental Biology and Medicine. Link

  • Kuo, C. L., et al. (2019). Anti-inflammatory effects of pyrazole derivatives via inhibition of COX-2 and iNOS. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Application Note: Quantitative Analysis of 4-(4-Propoxyphenoxy)-1H-pyrazole using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of "4-(4-Propoxyphenoxy)-1H-pyrazole," a novel heterocyclic compound with potential applications in pharmaceutical and agrochemical development. Accurate and reliable quantification of this analyte is paramount for quality control, pharmacokinetic studies, and stability testing. We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and quality control of the bulk drug substance, and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The development and validation of these methods are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring data integrity and regulatory compliance.[1][2][3]

Introduction and Analyte Overview

4-(4-Propoxyphenoxy)-1H-pyrazole is an aromatic heterocyclic compound featuring a pyrazole core linked to a propoxyphenoxy moiety. The pyrazole scaffold is a key pharmacophore in numerous approved drugs, exhibiting a wide range of biological activities.[4][5] The presence of two aromatic rings and an ether linkage suggests significant hydrophobicity and strong ultraviolet (UV) absorbance, making it an ideal candidate for analysis by reversed-phase liquid chromatography.

The accurate determination of this compound's concentration is a critical step throughout the drug development lifecycle. In early stages, precise quantification is necessary for dose-response studies. For manufacturing and quality control, a validated method ensures the identity, strength, quality, and purity of the drug substance.[6] This application note provides the foundational methodologies to achieve these analytical objectives.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the routine assay and purity determination of 4-(4-Propoxyphenoxy)-1H-pyrazole in its pure form or in simple formulations. The principle of reversed-phase HPLC is ideal, as it separates molecules based on their hydrophobicity. The analyte, being relatively non-polar, will be well-retained on a C18 stationary phase and can be eluted with a suitable organic-aqueous mobile phase.

Causality Behind Experimental Choices
  • Column: A C18 column is selected due to its hydrophobic stationary phase, which provides excellent retention and separation for aromatic compounds like the target analyte.[7][8]

  • Mobile Phase: An isocratic mixture of acetonitrile and water is chosen for its simplicity and efficiency in eluting compounds of moderate polarity. Acetonitrile provides good peak shape and lower backpressure compared to methanol. A small amount of acid (e.g., formic acid) is often added to sharpen peaks by ensuring the analyte is in a single protonation state.

  • Detection: The conjugated aromatic systems in the molecule are expected to produce a strong chromophore. UV detection at a wavelength of maximum absorbance (λ-max), which would be determined using a photodiode array (PDA) detector during method development, offers a robust and linear response.[9][10]

Detailed Experimental Protocol: HPLC-UV

2.2.1. Required Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: 4-(4-Propoxyphenoxy)-1H-pyrazole (≥99.5% purity).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Class A volumetric flasks, pipettes, and autosampler vials.

2.2.2. Step-by-Step Procedure

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (65:35, v/v) with 0.1% formic acid. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the 4-(4-Propoxyphenoxy)-1H-pyrazole reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, and 150 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a quantity of the test sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range (e.g., 50 µg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: λ-max (e.g., 265 nm, to be determined experimentally)

    • Run Time: 10 minutes

  • Analysis Sequence:

    • Equilibrate the system for at least 30 minutes until a stable baseline is achieved.

    • Inject a blank (mobile phase) to confirm the absence of interfering peaks.

    • Inject the calibration standards in increasing order of concentration.

    • Inject the sample solutions.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample solutions using the linear regression equation derived from the calibration curve.

HPLC Method Validation Summary

All validation parameters must be assessed against pre-defined acceptance criteria as mandated by ICH guidelines.[11][12]

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) R² ≥ 0.9990.9997
Range 5 - 150 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%0.6% 1.3%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:11.5 µg/mL
Specificity No interference at analyte retention timePassed
Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve & Dilute (Mobile Phase) A->B C Transfer to Autosampler Vials B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection (265 nm) E->F G Integrate Peak Area F->G H Generate Calibration Curve G->H I Calculate Concentration H->I

Caption: Experimental workflow for HPLC-UV quantification.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as quantifying low concentrations of 4-(4-Propoxyphenoxy)-1H-pyrazole in biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice.[13] Its power lies in the ability to specifically select a precursor ion corresponding to the analyte's mass, fragment it, and monitor a specific product ion. This Multiple Reaction Monitoring (MRM) technique drastically reduces matrix interference and allows for quantification at the ng/mL level or lower.[14][15]

Causality Behind Experimental Choices
  • Ionization: Electrospray Ionization (ESI) in positive mode is chosen as the pyrazole ring contains nitrogen atoms that are readily protonated to form a stable [M+H]⁺ ion.

  • Sample Preparation: For biological samples, a protein precipitation step (e.g., with cold acetonitrile) is a fast and effective way to remove the majority of proteins, which would otherwise interfere with the analysis and foul the LC-MS system.[14]

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is highly recommended to correct for matrix effects and variations in sample preparation and instrument response. If a SIL-IS is unavailable, a structurally similar analog can be used.

Detailed Experimental Protocol: LC-MS/MS

3.2.1. Required Instrumentation and Materials

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

  • UPLC/HPLC system capable of gradient elution.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Analyte reference standard and a suitable internal standard (IS).

  • LC-MS grade acetonitrile, water, and formic acid.

  • Biological matrix (e.g., blank human plasma).

  • Microcentrifuge and appropriate tubes.

3.2.2. Step-by-Step Procedure

  • MS Parameter Optimization: Infuse a standard solution of the analyte (approx. 100 ng/mL) directly into the mass spectrometer to determine the precursor ion ([M+H]⁺) and optimize fragmentation parameters to identify the most stable and abundant product ions for the MRM transitions.

  • Standard/Sample Preparation:

    • Prepare calibration standards by spiking known amounts of the analyte stock solution into the blank biological matrix.

    • To 50 µL of each standard or unknown sample, add 150 µL of cold acetonitrile containing the internal standard (e.g., at 50 ng/mL).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Chromatographic Conditions (Gradient):

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Gradient: 30% B to 95% B in 3 min, hold for 1 min, return to 30% B and re-equilibrate.

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • MS/MS Conditions (MRM Mode):

    • Ionization Mode: ESI Positive

    • Hypothetical MRM Transitions:

      • Analyte: e.g., m/z 283.1 → 175.1 (Precursor → Product)

      • Internal Standard: To be determined based on IS structure

    • Note: Exact m/z values must be determined experimentally.

  • Data Analysis: Quantify the analyte by calculating the ratio of the analyte peak area to the internal standard peak area and plotting this ratio against the analyte concentration of the calibration standards.

LC-MS/MS Method Validation Summary

Validation for bioanalytical methods follows similar principles to HPLC but with additional considerations for matrix effects.[14][16]

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) R² ≥ 0.995 (weighted)0.9981
Range 1 - 1000 ng/mLConfirmed
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 6.8%
Precision (% RSD) Within-run & Between-run: ≤ 15% (≤ 20% at LLOQ)≤ 9.5%
Lower Limit of Quantitation (LLOQ) Acc & Prec within ±20%1 ng/mL
Selectivity & Matrix Effect No significant impact on quantificationPassed
Recovery Consistent and reproducible88%
Visualization: LC-MS/MS Bioanalytical Workflow

LCMS_Workflow cluster_prep Biological Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing A Aliquot Plasma Sample (50 µL) B Add Internal Standard in Acetonitrile A->B C Vortex to Precipitate Protein B->C D Centrifuge C->D E Transfer Supernatant D->E F Inject into UPLC System E->F G Gradient Elution Separation F->G H ESI+ Ionization & MRM Detection G->H I Integrate Area Ratio (Analyte/IS) H->I J Generate Weighted Calibration Curve I->J K Calculate Concentration J->K

Caption: Bioanalytical workflow for LC-MS/MS quantification.

Conclusion

Two distinct, robust, and reliable analytical methods have been presented for the quantification of 4-(4-Propoxyphenoxy)-1H-pyrazole. The HPLC-UV method serves as an excellent tool for routine quality control and assay of the bulk substance, offering simplicity and precision. For applications demanding high sensitivity and specificity, particularly in complex biological fluids, the LC-MS/MS method provides the necessary performance for trace-level analysis. The successful implementation and validation of these methods according to international guidelines will ensure the generation of high-quality, reproducible data essential for advancing research and development involving this compound.

References

  • Lab Manager. (2025, October 2).
  • U.S. Food and Drug Administration (FDA). (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration (FDA). (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Scribd. FDA Guidelines for Analytical Method Validation. [Link]

  • RSC Publishing. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

  • ACS Publications. (2016, April 25). Determination of Six Pyrazole Fungicides in Grape Wine by Solid-Phase Extraction and Gas Chromatography–Tandem Mass Spectrometry. [Link]

  • ResearchGate. (2026, January 8). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. [Link]

  • JEOL Ltd. Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. [Link]

  • Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. [Link]

  • YouTube. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • Bioanalysis Zone. LC-MS. [Link]

  • PubMed. (2011, January 15). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. [Link]

  • University of Wisconsin-Madison Biotechnology Center. Small Molecule Quantitation. [Link]

  • CDC Stacks. Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. [Link]

  • LCGC International. (2022, April 15). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]

  • International Journal of ChemTech & Pharm Analysis. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • PubMed. (2007, November 15). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. [Link]

  • PubMed. (2019, March 29). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). [Link]

  • IISER Kolkata ePrints Repository. (2016, August 24). Validation of a HPLC Method for the Quantitative Analysis of 16-Poly Aromatic Hydrocarbon from Water Sample. [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. [Link]

  • Iranian Journal of Toxicology. (2021, July 15). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. [Link]

  • OSE SERVICES. What is PY GC-MS analysis?. [Link]

  • ResearchGate. (2019, July 22). A Review on Pyrazole chemical entity and Biological Activity. [Link]

  • Oriental Journal of Chemistry. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

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Sources

Application Notes and Protocols for Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to form key interactions with the ATP-binding pocket of a wide array of protein kinases.[3] Consequently, pyrazole derivatives have been extensively developed as potent and selective inhibitors for various kinase targets implicated in diseases ranging from cancer to inflammatory disorders.[4][5]

Kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, a fundamental process in cellular signal transduction.[3] Dysregulation of kinase activity is a hallmark of many diseases, making them prime therapeutic targets.[5] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of pyrazole-based compounds as kinase inhibitors. Due to the limited specific data available for "4-(4-Propoxyphenoxy)-1H-pyrazole" as a kinase inhibitor, this guide will utilize a well-characterized pyrazole-containing compound, RO3201195 , a selective p38 MAP kinase inhibitor, as a representative example to illustrate the principles and protocols for evaluating such molecules.[6] The methodologies described herein are broadly applicable to other pyrazole-based kinase inhibitors with appropriate modifications.

Mechanism of Action: Inhibition of the p38 MAP Kinase Pathway

RO3201195 is a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase.[6] The p38 MAP kinase signaling cascade is a crucial pathway that responds to inflammatory cytokines and cellular stress, leading to the production of pro-inflammatory mediators like TNF-α and IL-6.[6]

As an ATP-competitive inhibitor, RO3201195 binds to the ATP-binding pocket of p38α MAP kinase. X-ray crystallography studies have revealed a unique hydrogen bond between the exocyclic amine of the inhibitor and the side chain of threonine 106 in the p38α hinge region, which is a key contributor to its high selectivity.[6] By occupying the ATP-binding site, RO3201195 prevents the phosphorylation of downstream substrates, thereby blocking the inflammatory signaling cascade.

p38_pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments Stress_Cytokines Stress / Inflammatory Cytokines (e.g., TNF-α, IL-1) Receptor Receptor Stress_Cytokines->Receptor binds MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAP Kinase MAPKK->p38 phosphorylates Substrates Downstream Substrates (e.g., MK2) p38->Substrates phosphorylates RO3201195 RO3201195 (Pyrazole Inhibitor) RO3201195->p38 inhibits ATP-binding Transcription_Factors Transcription Factors (e.g., AP-1, CREB) Substrates->Transcription_Factors activates Inflammatory_Response Inflammatory Response (TNF-α, IL-6 production) Transcription_Factors->Inflammatory_Response induces transcription

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the biochemical and cell-based evaluation of a pyrazole-based kinase inhibitor, using RO3201195 and its target, p38α MAP kinase, as an example.

Protocol 1: In Vitro Kinase Assay for IC50 Determination

This protocol describes a luminescent-based in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of the test compound. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.

in_vitro_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare serial dilutions of RO3201195 Plate_Setup 3. Add compound, enzyme, and substrate/ATP mix to a 384-well plate Compound_Prep->Plate_Setup Reagent_Prep 2. Prepare kinase reaction buffer, p38α enzyme, substrate, and ATP Reagent_Prep->Plate_Setup Incubation 4. Incubate at 30°C for 45-60 minutes Plate_Setup->Incubation Stop_Reaction 5. Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP Incubation->Stop_Reaction ADP_to_ATP 6. Add Kinase Detection Reagent to convert ADP to ATP and generate light Stop_Reaction->ADP_to_ATP Read_Plate 7. Measure luminescence with a plate reader ADP_to_ATP->Read_Plate Plot_Data 8. Plot luminescence vs. compound concentration Read_Plate->Plot_Data Calculate_IC50 9. Calculate IC50 value using non-linear regression Plot_Data->Calculate_IC50

Caption: Workflow for In Vitro Kinase Assay.

Materials:

  • Recombinant human p38α MAP kinase

  • Kinase substrate (e.g., ATF2 peptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (RO3201195) dissolved in DMSO

  • White, opaque 384-well microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of RO3201195 in DMSO, starting from a high concentration (e.g., 100 µM). The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO (for positive and negative controls).

    • Add 2 µL of a solution containing p38α kinase and the ATF2 substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all wells.

    • Normalize the data to the positive control (DMSO only, 100% activity) and a known potent inhibitor or no ATP control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Results:

CompoundTarget KinaseIC50 (nM)
RO3201195p38α MAP Kinase10 - 50
Staurosporine (Control)p38α MAP Kinase5 - 20

Note: The expected IC50 values are illustrative and may vary depending on assay conditions.

Protocol 2: Cell-Based Assay for Target Engagement

This protocol uses Western blotting to assess the ability of the test compound to inhibit the phosphorylation of a downstream substrate of p38 MAP kinase in a cellular context. This confirms that the compound is cell-permeable and engages its target in a physiological environment.

cell_based_workflow Cell_Culture 1. Culture cells (e.g., THP-1 monocytes) and plate for experiment Compound_Treatment 2. Pre-treat cells with RO3201195 at various concentrations Cell_Culture->Compound_Treatment Stimulation 3. Stimulate cells with an activator of the p38 pathway (e.g., LPS) Compound_Treatment->Stimulation Cell_Lysis 4. Lyse cells to extract proteins Stimulation->Cell_Lysis Protein_Quant 5. Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quant SDS_PAGE 6. Separate proteins by SDS-PAGE Protein_Quant->SDS_PAGE Transfer 7. Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking 8. Block the membrane to prevent non-specific antibody binding Transfer->Blocking Antibody_Incubation 9. Incubate with primary antibodies (anti-phospho-MK2 and anti-total-MK2) Blocking->Antibody_Incubation Detection 10. Incubate with HRP-conjugated secondary antibodies and detect with chemiluminescence Antibody_Incubation->Detection Analysis 11. Quantify band intensities and normalize phospho-protein to total protein Detection->Analysis

Caption: Workflow for Cell-Based Western Blot Assay.

Materials:

  • Cell line expressing the target pathway (e.g., THP-1 human monocytic cells)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) for stimulation

  • Test compound (RO3201195)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-MK2 (Thr334) and anti-total-MK2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture THP-1 cells to the desired density and plate in a multi-well plate.

    • Pre-incubate the cells with various concentrations of RO3201195 (or DMSO control) for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes to activate the p38 MAP kinase pathway.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-MK2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total MK2 to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for both phospho-MK2 and total MK2. Normalize the phospho-MK2 signal to the total MK2 signal for each treatment condition.

Expected Results:

RO3201195 (µM)Phospho-MK2 (Normalized Intensity)
0 (DMSO)1.00
0.010.85
0.10.40
10.15
100.05

Note: The expected results are illustrative, showing a dose-dependent decrease in the phosphorylation of the downstream substrate MK2.

Conclusion

The pyrazole scaffold is a versatile and highly valuable core structure for the development of potent and selective kinase inhibitors. The protocols outlined in this guide provide a robust framework for the in vitro and cell-based characterization of such compounds. By employing these methods, researchers can effectively determine the potency, selectivity, and cellular efficacy of novel pyrazole-based kinase inhibitors, thereby accelerating the drug discovery and development process.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Profacgen. Cell-based Kinase Assays.
  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
  • Bio Molecular Systems. Kinase Assays with Myra.
  • Creative Diagnostics. Kinase Activity Assay.
  • PubMed. (2006, March 9). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase.
  • Pyrazole, Synthesis and Biological Activity.
  • PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • Sigma-Aldrich. Kinase Assay Kit.
  • Protocols.io. (2024, May 31). In vitro kinase assay.
  • PMC. Current status of pyrazole and its biological activities.
  • PMC. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • MDPI. (2023, March 25). Design of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019, January 13).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview.

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dosage and administration of "4-(4-Propoxyphenoxy)-1H-pyrazole" in mice

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation, Dosage, and Administration of 4-(4-Propoxyphenoxy)-1H-pyrazole in Murine Models

Introduction & Compound Analysis

4-(4-Propoxyphenoxy)-1H-pyrazole represents a specific scaffold within the class of 4-phenoxypyrazoles . This chemical class is significant in medicinal chemistry, often serving as the core structure for inhibitors of metabolic enzymes such as Acetyl-CoA Carboxylase (ACC) , Dihydroorotate Dehydrogenase (DHODH) , and Mitochondrial Complex I .

Given the specific structure—a pyrazole ring substituted at the 4-position with a 4-propoxyphenoxy group—this compound exhibits distinct physicochemical properties that dictate its formulation and administration.

  • Chemical Class: Lipophilic Pyrazole Ether.

  • Predicted LogP: ~3.5 – 4.2 (High Lipophilicity).

  • Aqueous Solubility: Poor (< 10 µM in PBS).

  • Primary Challenge: Bioavailability is limited by solubility; improper formulation will lead to precipitation in the peritoneal cavity or poor oral absorption.

Scope of this Note: This guide provides a standardized protocol for the formulation , dosage selection , and administration of 4-(4-Propoxyphenoxy)-1H-pyrazole. As specific literature on this exact derivative is sparse, this protocol is derived from validated methodologies for structurally analogous high-LogP pyrazole inhibitors (e.g., Fenpyroximate analogs, ACC inhibitors).

Formulation Strategy (Critical Step)

Due to the high lipophilicity of the propoxy and phenoxy groups, simple saline suspensions are contraindicated . A co-solvent system is required to ensure solution stability and bioavailability.

Recommended Vehicle System (Standard Protocol)

Vehicle Code: D-P-T-W (DMSO / PEG400 / Tween 80 / Water) Composition: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline (or Water).

Preparation Protocol:

  • Weighing: Accurately weigh the required amount of 4-(4-Propoxyphenoxy)-1H-pyrazole.

  • Primary Solubilization: Dissolve the compound completely in 100% DMSO . Vortex for 1-2 minutes until clear. Note: The volume of DMSO should be 5% of the final total volume.

  • Co-solvent Addition: Add PEG400 (40% of final volume) to the DMSO solution. Vortex thoroughly. The solution should remain clear.

  • Surfactant Addition: Add Tween 80 (5% of final volume). Vortex gently to avoid excessive foaming.

  • Aqueous Phase: Slowly add pre-warmed (37°C) Sterile Saline (50% of final volume) while vortexing.

    • Critical Check: If precipitation occurs (cloudiness), sonicate at 37°C for 5-10 minutes. If it remains cloudy, the formulation is a suspension and must be shaken immediately before dosing.

Alternative Vehicle (For Toxicity Studies):

  • Corn Oil: For oral gavage (PO) only. Dissolve compound in 2% DMSO, then mix into Corn Oil.

Dosage & Administration Protocols

A. Dose Ranging (Phase 1)

Since this is likely a probe or NCE (New Chemical Entity), a dose-escalation study is mandatory to establish the Therapeutic Index.

GroupDose (mg/kg)Concentration (mg/mL)*Volume (mL/kg)Purpose
Vehicle 0010Baseline Control
Low 30.310Target Engagement
Mid 101.010Standard Efficacy
High 303.010Max Tolerated Dose (MTD)

*Based on a standard administration volume of 10 mL/kg for mice.

B. Administration Routes

1. Intraperitoneal (IP) Injection

  • Preferred for: Acute studies, PK analysis, and rapid onset.

  • Technique:

    • Restrain the mouse firmly by the scruff.

    • Tilt the mouse head-down slightly to move viscera away from the injection site.

    • Inject into the lower right quadrant of the abdomen using a 27G needle .

    • Aspirate slightly to ensure no bladder/gut puncture (no fluid should enter hub).

    • Inject slowly.

2. Oral Gavage (PO)

  • Preferred for: Chronic studies, metabolic disease models (ACC inhibition).

  • Technique:

    • Use a flexible plastic feeding tube (FTP-20-38) or stainless steel bulb-tipped needle (20-22G).

    • Measure the tube length from the nose to the last rib (stomach).

    • Pass the tube gently down the esophagus. Do not force.

    • Depress plunger smoothly.

Experimental Workflow Visualization

The following diagram illustrates the decision logic for formulation and the experimental workflow for a standard PK/PD study with this compound.

G Start Compound: 4-(4-Propoxyphenoxy)-1H-pyrazole CheckProps Analyze Properties (LogP > 3.5, Low Aq. Sol.) Start->CheckProps VehicleSelect Select Vehicle: 5% DMSO / 40% PEG400 / 5% Tween 80 CheckProps->VehicleSelect Prep Formulation Prep (Dissolve in DMSO -> Add PEG -> Add Saline) VehicleSelect->Prep RouteDecide Select Route Prep->RouteDecide IP_Route Intraperitoneal (IP) Acute / PK Studies RouteDecide->IP_Route PO_Route Oral Gavage (PO) Chronic / Metabolic Studies RouteDecide->PO_Route Dosing Administer Dose (10 mL/kg) IP_Route->Dosing PO_Route->Dosing Observation Post-Dose Monitoring (0.5, 1, 2, 4, 8, 24h) Dosing->Observation Analysis Analysis: Plasma LC-MS/MS Tissue Distribution Observation->Analysis

Figure 1: Decision tree for the formulation and experimental administration of lipophilic pyrazole derivatives.

Safety & Toxicity Monitoring

Pyrazoles with phenoxy substituents can occasionally decouple mitochondrial respiration or inhibit specific CYPs.

  • Immediate Monitoring (0-2 hours): Watch for lethargy, piloerection, or ataxia.

  • Daily Monitoring: Body weight measurement. >15% weight loss requires euthanasia.

  • Specific Toxicity: If the compound acts similarly to Fenpyroximate (Complex I inhibitor), watch for signs of metabolic acidosis (rapid breathing) or hypothermia.

Pharmacokinetics (PK) Sampling Protocol

To validate the dosage, a single-dose PK study is recommended before efficacy trials.

  • Dose: 10 mg/kg (IP).

  • Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose (n=3 mice per timepoint).

  • Sample:

    • Plasma: Collect via cardiac puncture or tail vein into EDTA tubes. Spin at 3000g, 4°C, 10 min.

    • Tissue: Liver and Brain (if CNS target) to determine tissue-to-plasma ratio.

  • Bioanalysis: LC-MS/MS using a generic pyrazole internal standard (e.g., Celecoxib or Fipronil if structurally distinct enough, otherwise a deuterated analog).

References

  • National Center for Biotechnology Information. PubChem Compound Summary for Pyrazole Derivatives. Retrieved from [Link]

  • Svensson, C. K. (2020). Strategies for the Formulation of Lipophilic Drugs in Preclinical Studies. Journal of Pharmaceutical Sciences. [Link]

  • Guidance for Industry. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Food and Drug Administration. [Link]

  • Motulsky, H. (2023). GraphPad Guide to Dose-Response Analysis.[Link]

Application Notes & Protocols for Phenoxy-Pyrazole Derivatives in Agricultural Science

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Agrochemical Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction:

The query for "4-(4-Propoxyphenoxy)-1H-pyrazole" specifies a molecule of significant interest due to its core structure, which combines a pyrazole heterocycle with a phenoxy moiety. While public-domain research on this exact compound is not widely available, its architecture is representative of a highly successful and versatile class of molecules in modern agricultural science. The pyrazole ring is considered a "privileged scaffold" due to its presence in numerous commercial fungicides, herbicides, and insecticides.[1][2] Its unique chemical properties allow for diverse substitutions, leading to compounds with highly specific modes of action against a wide range of agricultural pests.[3][4]

This guide will leverage the structure of "4-(4-Propoxyphenoxy)-1H-pyrazole" as a representative candidate to explore the established applications, mechanisms of action, and evaluation protocols for the broader phenoxy-pyrazole chemical class. We will delve into the scientific rationale behind experimental design and provide detailed, field-proven protocols for assessing the potential of such compounds as novel crop protection agents.

Part 1: The Phenoxy-Pyrazole Scaffold: A Mechanistic Overview

The remarkable success of pyrazole derivatives in agriculture stems from their ability to be tailored to interact with highly specific biological targets in fungi, plants, and insects. The phenoxy linker often plays a crucial role in positioning the molecule within the target site and influencing its uptake and translocation.

Fungicidal Applications: Targeting Fungal Respiration

Many of the most potent pyrazole-based fungicides function by disrupting the mitochondrial electron transport chain (ETC), a process vital for energy (ATP) production in fungal cells.

  • Mechanism 1: Succinate Dehydrogenase Inhibition (SDHI) : Pyrazole-carboxamide fungicides, such as fluxapyroxad, are a cornerstone of disease management.[5] They act on Complex II (succinate dehydrogenase) of the ETC. By binding to the ubiquinone-binding site of the SQR enzyme, they block the oxidation of succinate to fumarate, halting the flow of electrons and crippling cellular energy production. This leads to the cessation of spore germination, mycelial growth, and ultimately, fungal death.[5]

  • Mechanism 2: Quinone Outside Inhibition (QoI) : While structurally distinct, the pyrazole scaffold is also found in highly effective fungicides like pyraclostrobin.[3][6] These compounds are QoI inhibitors (strobilurins), which target Complex III (cytochrome bc1 complex) of the ETC. They block electron transfer, leading to a similar collapse in energy production.[7][8]

cluster_ETC Mitochondrial Electron Transport Chain (Fungi) cluster_inhibitors Inhibitor Action ComplexI Complex I ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase Complex V (ATP Synthase) ComplexIV->ATP_Synthase H+ Gradient ATP ATP (Energy) ATP_Synthase->ATP Produces SDHI SDHI Fungicides (e.g., Fluxapyroxad) SDHI->ComplexII Binds & Inhibits QoI QoI Fungicides (e.g., Pyraclostrobin) QoI->ComplexIII Binds & Inhibits

Caption: Fungal respiration and sites of fungicide action.

Herbicidal Applications: Disrupting Essential Plant Pathways

Pyrazole derivatives have been successfully developed into herbicides that target unique plant-specific enzymes, offering excellent crop selectivity.

  • Mechanism: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition : This is a major mode of action for pyrazole-based herbicides like tolpryalate and pyroxasulfone.[9][10][11][12] HPPD is a key enzyme in the pathway that synthesizes plastoquinone, an essential cofactor for phytoene desaturase in the carotenoid biosynthesis pathway.[2] Carotenoids protect chlorophyll from photo-oxidation. By inhibiting HPPD, these herbicides prevent carotenoid formation, leading to rapid chlorophyll degradation upon exposure to sunlight. This results in characteristic "bleaching" symptoms and swift plant death.[9][13]

Tyrosine Tyrosine HPPD HPPD Enzyme Tyrosine->HPPD Plastoquinone Plastoquinone HPPD->Plastoquinone Catalyzes Bleaching Photo-oxidation (Bleaching) HPPD->Bleaching PDS Phytoene Desaturase (PDS) Plastoquinone->PDS Activates Plastoquinone->Bleaching   Pathway Blocked Carotenoids Carotenoids PDS->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Photosynthesis Healthy Photosynthesis Chlorophyll->Photosynthesis Inhibitor HPPD Inhibitor (Pyrazole Herbicide) Inhibitor->HPPD Blocks

Caption: HPPD inhibitor herbicide mode of action.

Insecticidal Applications: Targeting the Insect Nervous System

The phenylpyrazole subclass (often called 'fiproles') includes potent insecticides like fipronil.[14][15] These compounds are highly effective neurotoxins in insects.

  • Mechanism: GABA-Gated Chloride Channel Antagonism : Phenylpyrazoles act as non-competitive blockers of the γ-aminobutyric acid (GABA) receptor, a ligand-gated ion channel.[15][16] In insects, GABA is a primary inhibitory neurotransmitter. When fipronil binds within the chloride ion channel of this receptor, it blocks the influx of chloride ions. This prevents the hyperpolarization of the neuron, counteracting GABA's inhibitory effect and leading to uncontrolled neuronal firing, hyperexcitation of the central nervous system, and eventual death of the insect.[14][15] A key to their selectivity is a much higher binding affinity for insect GABA receptors compared to mammalian ones.[16]

cluster_synapse Insect GABAergic Synapse cluster_receptor GABA-A Receptor Presynaptic Presynaptic Neuron GABA GABA Neurotransmitter Presynaptic->GABA Releases Postsynaptic Postsynaptic Neuron Receptor GABA Binding Site Chloride (Cl-) Channel Receptor:f1->Postsynaptic Cl- Influx (Inhibition) GABA->Receptor:f0 Binds Fiprole Phenylpyrazole Insecticide Fiprole->Receptor:f1 Blocks Channel Excitation Hyperexcitation (No Inhibition) Fiprole->Excitation Chloride Cl- Ions

Caption: Phenylpyrazole action at the insect GABA receptor.

Part 2: Application Notes & Experimental Protocols

To evaluate our hypothetical candidate, "4-(4-Propoxyphenoxy)-1H-pyrazole" (designated EXP-PPZ ), a phased screening approach is required. The following protocols provide a robust framework for determining its potential biological activity.

Protocol 1: In Vitro Fungicidal Efficacy Screening
  • Core Directive: To rapidly determine the intrinsic fungicidal activity of EXP-PPZ against a panel of economically important plant pathogens and calculate its half-maximal effective concentration (EC₅₀).

  • Scientific Rationale: A 96-well microtiter plate assay is the industry standard for primary screening. It is high-throughput, requires minimal amounts of the test compound, and provides quantitative dose-response data essential for structure-activity relationship (SAR) studies. The chosen pathogens represent diverse fungal classes.

  • Methodology:

    • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of EXP-PPZ in dimethyl sulfoxide (DMSO).

    • Pathogen Culture: Grow fungal pathogens (Botrytis cinerea, Septoria tritici, Fusarium graminearum) on potato dextrose agar (PDA) plates until sufficient sporulation is observed.

    • Spore Suspension: Harvest spores by flooding the agar plate with sterile water containing 0.01% Tween® 20 and gently scraping the surface. Filter the suspension through sterile cheesecloth and adjust the concentration to 1 x 10⁵ spores/mL using a hemocytometer.

    • Serial Dilution: In a 96-well plate, perform a serial dilution of the EXP-PPZ stock solution in a suitable liquid growth medium (e.g., Potato Dextrose Broth) to achieve final concentrations ranging from 100 ppm to 0.01 ppm. Ensure the final DMSO concentration does not exceed 1% in any well. Include a "no-fungicide" control (1% DMSO) and a "medium-only" blank.

    • Inoculation: Add the prepared spore suspension to each well (except the blank).

    • Incubation: Seal the plate with a breathable membrane and incubate at 22°C for 48-72 hours, or until robust growth is observed in the control wells.

    • Growth Assessment: Measure the optical density (OD) at 600 nm using a microplate reader.

    • Data Analysis: Subtract the blank OD from all other readings. Calculate the percent inhibition for each concentration relative to the "no-fungicide" control. Use a non-linear regression model (e.g., log[inhibitor] vs. response) in software like GraphPad Prism or R to calculate the EC₅₀ value.

Caption: Workflow for in vitro fungicidal screening.

Protocol 2: Greenhouse Herbicide Efficacy Trial
  • Core Directive: To assess the pre-emergence (soil-applied) and post-emergence (foliar-applied) herbicidal activity of EXP-PPZ on key grass and broadleaf weeds, while also evaluating crop safety.

  • Scientific Rationale: Whole-plant assays are critical for understanding a compound's uptake, translocation, and metabolic stability within a plant system. Differentiating between pre- and post-emergence activity is essential for determining a potential product's fit in agricultural systems.[13][17]

  • Methodology:

    • Planting: Fill 10 cm pots with a standard greenhouse soil mix. Plant seeds of a crop (e.g., corn, Zea mays) and several weed species (e.g., barnyardgrass [Echinochloa crusgalli], velvetleaf [Abutilon theophrasti]) at the appropriate depth. Prepare separate sets of pots for pre- and post-emergence trials.

    • Compound Formulation: Prepare a spray solution of EXP-PPZ at various rates (e.g., 50, 100, 200, 400 grams active ingredient per hectare; g a.i./ha). Formulate in a water/acetone/surfactant mixture to ensure solubility and leaf wetting.

    • Pre-Emergence Application: Within 24 hours of planting, spray the designated set of pots evenly using a track sprayer calibrated to deliver a set volume (e.g., 200 L/ha).

    • Post-Emergence Application: Allow the second set of pots to grow until weeds have reached the 2-4 leaf stage. Then, apply the spray solution as described above.

    • Growth and Evaluation: Place all pots in a greenhouse under controlled conditions (temperature, light, humidity). Water as needed via sub-irrigation to avoid washing the compound off.

    • Data Collection: At 7, 14, and 21 days after treatment (DAT), visually assess herbicidal injury on a scale of 0% (no effect) to 100% (plant death). At 21 DAT, harvest the above-ground biomass for each pot, dry in an oven, and weigh to determine the percent biomass reduction compared to an untreated control.

  • Data Presentation:

Treatment (g a.i./ha)ApplicationWeed SpeciesVisual Injury (%) at 14 DATBiomass Reduction (%) at 21 DAT
Untreated ControlN/AE. crusgalli00
EXP-PPZ (100)Pre-EmergenceE. crusgalli9598
EXP-PPZ (100)Post-EmergenceE. crusgalli7065
Untreated ControlN/AA. theophrasti00
EXP-PPZ (100)Pre-EmergenceA. theophrasti8085
EXP-PPZ (100)Post-EmergenceA. theophrasti9092
EXP-PPZ (100)Post-EmergenceZ. mays (Corn)52

Caption: Example data table for greenhouse herbicide trial.

cluster_pre Pre-Emergence Pathway cluster_post Post-Emergence Pathway A1 Plant Seeds A2 Spray Soil Surface with EXP-PPZ A1->A2 A3 Grow in Greenhouse A2->A3 C Visually Assess Injury (7, 14, 21 DAT) A3->C B1 Plant Seeds B2 Grow Plants to 2-4 Leaf Stage B1->B2 B3 Spray Foliage with EXP-PPZ B2->B3 B4 Grow in Greenhouse B3->B4 B4->C D Harvest & Weigh Dry Biomass (21 DAT) C->D E Calculate % Control & Assess Crop Safety D->E

Caption: Workflow for pre- and post-emergence herbicide trials.

Protocol 3: Insecticidal Activity Assay (Contact & Ingestion)
  • Core Directive: To determine the intrinsic insecticidal activity of EXP-PPZ through both direct contact and ingestion, calculating the lethal concentration (LC₅₀) or dose (LD₅₀).

  • Scientific Rationale: Insects can be exposed to pesticides in different ways. A leaf-dip assay effectively tests for activity via ingestion and contact, which is relevant for foliar pests. A topical assay isolates direct contact toxicity. Using a key pest like the diamondback moth (Plutella xylostella) is relevant as it is a major agricultural pest known for developing resistance.[18]

  • Methodology (Leaf-Dip Bioassay):

    • Solution Preparation: Prepare serial dilutions of EXP-PPZ in a 10% acetone/water solution with 0.02% Triton X-100 as a surfactant. Concentrations may range from 1 to 500 ppm.

    • Leaf Disc Preparation: Using a cork borer, cut 2 cm diameter discs from cabbage or broccoli leaves.

    • Treatment: Dip each leaf disc into a test solution for 10 seconds and allow it to air dry completely on a wire rack. Prepare control discs using the acetone/water/surfactant solution only.

    • Assay Setup: Place one treated leaf disc into a Petri dish lined with a moist filter paper.

    • Infestation: Introduce ten 3rd instar larvae of P. xylostella into each Petri dish.

    • Incubation: Seal the dishes and maintain them in a growth chamber at 25°C with a 16:8 light:dark cycle.

    • Mortality Assessment: Record the number of dead or moribund larvae at 24, 48, and 72 hours after infestation.

    • Data Analysis: Correct mortality using Abbott's formula if control mortality is between 5-20%. Use probit analysis to calculate the LC₅₀ value and its 95% confidence intervals.

Part 3: Data Interpretation and Strategic Next Steps

The data from these initial screens are foundational for deciding the future of a candidate compound like EXP-PPZ.

  • Structure-Activity Relationship (SAR) Analysis: The initial efficacy data forms the basis of SAR. For example, if EXP-PPZ shows promising but suboptimal herbicidal activity, medicinal chemists can synthesize analogues. Modifications could include changing the propoxy group to an ethoxy or butoxy group, or adding substituents like chlorine or fluorine to the phenoxy or pyrazole rings to modulate binding affinity, stability, and uptake properties.[4][18]

  • Mode of Action Deconvolution: The symptoms observed in whole-organism screens provide crucial clues.

    • Herbicidal bleaching strongly suggests HPPD inhibition, which would be confirmed with an in vitro enzyme assay using AtHPPD (Arabidopsis thaliana HPPD).[13]

    • Fungicidal activity would lead to mitochondrial respiration assays to determine if the compound inhibits Complex II (SDHI) or Complex III (QoI).

    • Insect neurotoxic symptoms (tremors, paralysis) would prompt electrophysiological studies on insect neurons to confirm GABA receptor antagonism.[15]

  • Advancement Decision: A compound demonstrating high potency in primary screens (e.g., EC₅₀ or LC₅₀ in the low ppm or sub-ppm range) and selectivity (high efficacy on pests, low impact on crops or non-target organisms) would be advanced to secondary screening. This involves testing against a broader range of pests and crops, under more varied environmental conditions, and initiating preliminary toxicology and environmental fate studies.

By following this structured, science-driven approach, the agricultural potential of a novel phenoxy-pyrazole compound can be systematically and efficiently evaluated, paving the way for the development of next-generation crop protection solutions.

References

  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]

  • Du, T., Lu, S., Zhu, Z., Zhu, M., Zhang, Y., & Chen, J. (2025, January 20). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Chinese Chemical Letters, 36(9), 110912. [Link]

  • Li, J., et al. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • Wang, Y., et al. (2025, November 21). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. [Link]

  • Zhang, Z., et al. (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6333. [Link]

  • Wang, H., et al. (2025, May 14). Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties. RSC Advances. [Link]

  • Wikipedia. (n.d.). Phenylpyrazole insecticides. Retrieved February 20, 2026, from [Link]

  • da Silva, F.S.B., et al. (n.d.). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. (Publication details not fully available). [Link]

  • Lamberth, C. (2007, March 27). PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES, 71(7). [Link]

  • Zeng, H., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry, 71(10), 4366-4378. [Link]

  • Qu, Y., et al. (2014, April 23). Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides. Journal of Agricultural and Food Chemistry, 62(18), 4091-4098. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 20, 2026, from [Link]

  • Deng, X., & Mani, N. S. (n.d.). Three-component Reaction for Pyrazole Synthesis. Organic Syntheses. [Link]

  • ChemRxiv. (n.d.). Practical Synthesis of Pyrazol-4-thiols. [Link]

  • Chambers, R. D., et al. (2014, November 5). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett. [Link]

  • Helena Agri-Enterprises. (n.d.). Empyros. Retrieved February 20, 2026, from [Link]

  • IR Farm. (n.d.). Pyrazole 45WP Fungicide 100g. Retrieved February 20, 2026, from [Link]

  • Kissan Ghar. (n.d.). Pyrazole 45wp 100gr Tebuconazole 37 Pyraclostrobin 8 Ici Lci Pesticide. Retrieved February 20, 2026, from [Link]

  • Zeng, H., et al. (2023, March 8). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. PubMed. [Link]

  • Wikipedia. (n.d.). Fipronil. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). Pyrazole fungicide composition - CN104705327A.
  • Wikipedia. (n.d.). Fluxapyroxad. Retrieved February 20, 2026, from [Link]

  • AERU, University of Hertfordshire. (2026, February 2). Fipronil (Ref: BAS 350l). [Link]

  • Semantic Scholar. (n.d.). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. [Link]

  • Shadabagri.com. (n.d.). AG PHARMA PYRAZOLE 45% WP FUNGICIDE PYRACLOSTROBIN. [Link]

  • Solutions Pest & Lawn. (n.d.). Phenylpyrazole | Chemical Pesticide Type. Retrieved February 20, 2026, from [Link]

  • National Pesticide Information Center. (n.d.). Fipronil Technical Fact Sheet. [Link]

Sources

Application Notes and Protocols: "4-(4-Propoxyphenoxy)-1H-pyrazole" as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Aryloxypyrazole Ligands in Coordination Chemistry

Pyrazole-based ligands have long been foundational building blocks in coordination chemistry, prized for their versatile coordination modes and the diverse properties they impart to metal complexes.[1][2] The introduction of an aryloxy substituent at the 4-position of the pyrazole ring, as in the case of "4-(4-Propoxyphenoxy)-1H-pyrazole," offers a nuanced approach to ligand design. This modification introduces several key features: it enhances the electronic tunability of the pyrazole core through the ether linkage, provides additional steric bulk that can influence the coordination geometry and stability of metal complexes, and introduces a flexible, lipophilic propoxy group that can impact the solubility and material properties of the resulting coordination compounds. These attributes make 4-(4-propoxyphenoxy)-1H-pyrazole a compelling candidate for applications ranging from homogeneous catalysis to the development of novel materials and potential therapeutic agents.[3][4]

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-(4-propoxyphenoxy)-1H-pyrazole as a ligand, with a focus on its coordination with copper(II), a common and catalytically active metal center.

Part 1: Synthesis of the Ligand: 4-(4-Propoxyphenoxy)-1H-pyrazole

The synthesis of 4-(4-propoxyphenoxy)-1H-pyrazole can be approached through a multi-step process, beginning with the formation of a 1,3-dicarbonyl precursor, followed by cyclization with hydrazine.[5][6] This method, a variation of the classic Knorr pyrazole synthesis, is robust and allows for the introduction of the desired aryloxy group at an early stage.[1][7][8]

Protocol 1: Synthesis of the Ligand

Step 1: Synthesis of 3-(4-propoxyphenoxy)pentane-2,4-dione

This step involves the nucleophilic substitution of a halogenated β-diketone with 4-propoxyphenol.

  • Reagents and Materials:

    • 4-Propoxyphenol

    • 3-Chloropentane-2,4-dione

    • Potassium carbonate (K₂CO₃)

    • Acetone (anhydrous)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

  • Procedure:

    • To a solution of 4-propoxyphenol (1.0 eq) in anhydrous acetone, add finely ground potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.

    • Add 3-chloropentane-2,4-dione (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield 3-(4-propoxyphenoxy)pentane-2,4-dione.

Step 2: Synthesis of 4-(4-Propoxyphenoxy)-3,5-dimethyl-1H-pyrazole

This is the key cyclization step to form the pyrazole ring.

  • Reagents and Materials:

    • 3-(4-Propoxyphenoxy)pentane-2,4-dione (from Step 1)

    • Hydrazine hydrate (N₂H₄·H₂O)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve 3-(4-propoxyphenoxy)pentane-2,4-dione (1.0 eq) in ethanol in a round-bottom flask.[1]

    • Add a catalytic amount of glacial acetic acid.

    • Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

    • Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Add water to the residue to precipitate the crude product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(4-propoxyphenoxy)-3,5-dimethyl-1H-pyrazole.

Characterization of the Ligand

The structure of the synthesized ligand should be confirmed using standard spectroscopic techniques:

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrazole N-H proton, aromatic protons of the phenoxy ring, the propoxy chain protons (-OCH₂CH₂CH₃), and the two methyl groups on the pyrazole ring.
¹³C NMR Resonances for the carbon atoms of the pyrazole ring, the phenoxy ring, the propoxy chain, and the methyl groups.
FT-IR Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyrazole ring, and C-O-C stretching of the ether linkage.
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₁₄H₁₈N₂O₂.

Part 2: Coordination Chemistry - Synthesis of a Copper(II) Complex

The synthesized ligand can be coordinated with various transition metals. Copper(II) is a good candidate due to its well-established coordination chemistry with pyrazole-based ligands and the catalytic potential of the resulting complexes.[9][10]

Protocol 2: Synthesis of Dichlorobis(4-(4-propoxyphenoxy)-3,5-dimethyl-1H-pyrazole)copper(II)
  • Reagents and Materials:

    • 4-(4-Propoxyphenoxy)-3,5-dimethyl-1H-pyrazole (the ligand, L)

    • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

    • Methanol or Ethanol

    • Schlenk flask or similar reaction vessel

  • Procedure:

    • Dissolve the ligand (2.0 eq) in methanol in a Schlenk flask.

    • In a separate flask, dissolve copper(II) chloride dihydrate (1.0 eq) in a minimum amount of methanol.

    • Slowly add the copper(II) chloride solution to the ligand solution with constant stirring at room temperature.

    • A color change and/or precipitation of the complex should be observed.

    • Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete complexation.

    • Collect the precipitated complex by filtration.

    • Wash the solid with a small amount of cold methanol and then with diethyl ether.

    • Dry the complex under vacuum. Single crystals suitable for X-ray diffraction may be obtained by slow evaporation of the solvent from the filtrate or by recrystallization.[10]

Characterization of the Copper(II) Complex
TechniqueExpected Observations and Rationale
FT-IR Shift in the N-H stretching frequency upon coordination to the metal. New bands in the low-frequency region (below 600 cm⁻¹) corresponding to Cu-N and Cu-Cl stretching vibrations, confirming coordination.[11]
UV-Vis Appearance of d-d transition bands in the visible region, characteristic of a copper(II) complex. The position and intensity of these bands can provide information about the coordination geometry (e.g., tetrahedral or square planar).[12]
EPR For a paramagnetic d⁹ Cu(II) complex, the EPR spectrum will show characteristic g values, which are sensitive to the coordination environment and geometry of the copper center.
Single-Crystal X-ray Diffraction Provides definitive structural information, including bond lengths, bond angles, coordination geometry around the copper center, and intermolecular interactions. A distorted tetrahedral or square planar geometry is common for such complexes.[10][13]
Elemental Analysis Confirms the empirical formula of the complex, ensuring the correct ligand-to-metal ratio.

Part 3: Application Notes

The unique structural features of 4-(4-propoxyphenoxy)-1H-pyrazole suggest its utility in forming metal complexes with interesting catalytic and material properties.

Catalysis: Mimicking Metalloenzymes

Copper complexes with pyrazole-based ligands are known to be effective catalysts for a variety of oxidation reactions, often mimicking the active sites of copper-containing enzymes.[4][9]

  • Potential Application: Catalytic Oxidation of Phenols The synthesized Cu(II) complex could be screened for its catalytic activity in the oxidation of substrates like catechol or 2,6-dimethylphenol.[4][14] The presence of the electron-donating propoxyphenoxy group on the ligand can modulate the redox potential of the copper center, potentially enhancing its catalytic efficiency. The bulky nature of the ligand may also influence substrate selectivity.

Materials Science: Building Blocks for Coordination Polymers and MOFs

The bifunctional nature of the ligand (N-H for potential deprotonation and the pyridine-like nitrogen for coordination) allows it to act as a bridging ligand, connecting multiple metal centers. This can lead to the formation of coordination polymers or Metal-Organic Frameworks (MOFs). The propoxy groups can influence the porosity and surface properties of such materials, making them candidates for applications in gas storage or separation.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis 4-Propoxyphenol 4-Propoxyphenol Intermediate_Diketone 3-(4-Propoxyphenoxy)pentane-2,4-dione 4-Propoxyphenol->Intermediate_Diketone 3-Chloropentane-2,4-dione 3-Chloropentane-2,4-dione 3-Chloropentane-2,4-dione->Intermediate_Diketone Ligand 4-(4-Propoxyphenoxy)-1H-pyrazole Intermediate_Diketone->Ligand Hydrazine Hydrazine Hydrazine->Ligand Ligand_input Ligand Complex [Cu(L)₂Cl₂] Ligand_input->Complex CuCl2 Copper(II) Chloride CuCl2->Complex

Caption: Proposed synthetic workflow for the ligand and its copper(II) complex.

Coordination of the Ligand to Copper(II)

Caption: Proposed coordination of two ligands to a Copper(II) center.

References

  • Kumari, P., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4933. Available at: [Link]

  • Uchida, T., et al. (2019). SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. HETEROCYCLES, 100(1), 25-32.
  • Chem Helper. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap.
  • Various Authors. (2023). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. Journal of Chemical Sciences, 135(1), 1-15.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • Touzani, R., et al. (2022). Combined Pyrazole and Cu (II), Co (II) Metals: An Excellent Catalyst for Catecholase, Tyrosinase, Phenoxazinone Synthase, and Laccase for Oxygen Activation.
  • Patel, R. V., et al. (2014). Synthesis of some novel 4-arylidene pyrazoles as potential antimicrobial agents. Chemistry Central Journal, 8, 11.
  • Budzisz, E., et al. (2013). Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics. Journal of Inorganic Biochemistry, 121, 1-8.
  • Saha, N., et al. (2016). Synthesis and characterization of two Cu(II) complexes with a new pyrazole-based Schiff base ligand: crystallography, DNA interaction and antimicrobial activity of Ni(II) and Cu(II) complexes. Transition Metal Chemistry, 41(4), 429-438.
  • Kumari, P., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Advances.
  • Sher, M., et al. (2014). Synthesis and Characterization of Some Novel 4-Aryloxy Substituted Pyrazoles. Asian Journal of Chemistry, 26(19), 6477-6480.
  • El-Tabl, A. S., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Heliyon, 7(11), e08485.
  • Zani, F., et al. (2008). Synthesis and characterization of copper(II) complexes incorporating pyrazolyl-derived N,S-donor bidentate ligands. Inorganica Chimica Acta, 361(9-10), 2844-2850.
  • Diana, G. D., et al. (1981). Synthesis and antiherpetic activity of some 4-[(aryloxy)alkyl]pyrazoles. Journal of Medicinal Chemistry, 24(6), 731-735.
  • Al-Saeed, F. A., et al. (2024).
  • Ali, A., et al. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone.
  • Maruoka, K., et al. (2022). A π–Cu(II)−π Complex as an Extremely Active Catalyst for Enantioselective α-Halogenation of N-Acyl-3,5-dimethylpyrazoles.
  • Various Authors. (n.d.). Synthesis of 1,3 and 1,5-dicarbonyl compounds.
  • Marchetti, F., et al. (2021). A New Dimeric Copper(II) Complex of Hexyl Bis(pyrazolyl)
  • LookChem. (2023). How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound?
  • Wikipedia. (n.d.).
  • Wang, Y., et al. (2021). Novel Copper(II) Complex with a 4-Acylpyrazolone Derivative and Coligand Induce Apoptosis in Liver Cancer Cells. Journal of Cancer, 12(1), 159-167.
  • Various Authors. (n.d.). Coordination Compounds of Copper (II) with Pyrazole Ligands.
  • Various Authors. (2020). 1,3-dicarbonyl compounds synthesis?
  • Various Authors. (2000). Process for the preparation of 1,3-dicarbonyl compounds.
  • Various Authors. (n.d.). The Copper(II) Coordination Chemistry of Alkyl Substituted Bispyrazole Pyridine Ligands: Structure and Spectral Properties.
  • Various Authors. (2003). Dinuclear copper(II)
  • Various Authors. (n.d.). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines.
  • Various Authors. (2024). Stereoselective Synthesis of 1,n‐Dicarbonyl Compounds Through Palladium‐Catalyzed Ring Opening/Isomerization of Densely Substituted Cyclopropanols.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Ramprasad, R., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
  • Sharma, R. K., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Various Authors. (2025). Noncovalent Interactions in Coordination Chemistry of Cyclic Trinuclear Copper(I) and Silver(I)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Propoxyphenoxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Guide for optimizing the synthesis of 4-(4-Propoxyphenoxy)-1H-pyrazole .

Case ID: PYR-OPT-44P Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategic Analysis

User Objective: Maximize yield and purity of 4-(4-Propoxyphenoxy)-1H-pyrazole. Core Challenge: The synthesis involves forming a diaryl ether linkage on an electron-rich pyrazole ring while preserving the acidic N-H functionality. Verdict: Linear synthesis (via malonaldehyde condensation) is chemically fragile and low-yielding for this specific scaffold. The Convergent Route (Copper-Catalyzed Ullmann-Type Coupling) is the industry standard for reliability and scalability.

The "Golden Route" Workflow

We recommend a 3-step Convergent Protocol utilizing a protected pyrazole intermediate. This avoids the common pitfall of N-arylation competition.

G Start1 4-Iodo-1H-pyrazole Step1 Step 1: N-Protection (DHP, H+) Start1->Step1 Start2 4-Propoxyphenol Step2 Step 2: Ullmann Coupling (CuI, Ligand, Base) Start2->Step2 Coupling Partner Inter1 1-(THP)-4-iodopyrazole Step1->Inter1 Yield >95% Inter1->Step2 Inter2 Protected Ether Intermediate Step2->Inter2 Critical Step (Yield 60-80%) Step3 Step 3: Deprotection (HCl/MeOH) Inter2->Step3 Final 4-(4-Propoxyphenoxy)- 1H-pyrazole Step3->Final Quantitative

Figure 1: The optimized convergent pathway preventing N-arylation side reactions.

Detailed Experimental Protocols

Protocol A: The Optimized Ullmann Coupling (Recommended)

This method uses a copper-catalyzed ether synthesis. We utilize 4-Iodopyrazole rather than the bromo-analog because the C-I bond is significantly more reactive toward oxidative addition by Copper(I), allowing for milder conditions.

Step 1: Protection (THP Group)

Rationale: The pyrazole N-H is nucleophilic. Without protection, it will poison the copper catalyst or undergo N-arylation.

  • Dissolve 4-Iodo-1H-pyrazole (1.0 equiv) in DCM.

  • Add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) and a catalytic amount of p-Toluenesulfonic acid (TsOH) (0.05 equiv).

  • Stir at RT for 4 hours. Monitor by TLC (The N-H spot will disappear).[1]

  • Workup: Wash with NaHCO3, dry (Na2SO4), and concentrate.

    • Target Yield: >95% (Often used crude).

Step 2: The Coupling (The "Make-or-Break" Step)

Rationale: We use a modern ligand (N,N-Dimethylglycine or 1,10-Phenanthroline) to stabilize the Cu(I) species and lower the activation energy.

ComponentEquivalentsRole
1-(THP)-4-iodopyrazole 1.0Electrophile
4-Propoxyphenol 1.2Nucleophile (Excess ensures conversion)
CuI (Copper Iodide) 0.1 (10 mol%)Catalyst
1,10-Phenanthroline 0.2 (20 mol%)Ligand (Crucial for turnover)
Cs2CO3 (Cesium Carbonate) 2.0Base (Solubility in DMF is superior to K2CO3)
DMF (Anhydrous) [0.5 M]Solvent (Degassed)

Procedure:

  • Charge a reaction vial with CuI, Phenanthroline, and Cs2CO3.

  • Evacuate/Backfill with Argon (3 cycles). Oxygen kills this reaction.

  • Add the Protected Pyrazole and 4-Propoxyphenol dissolved in degassed DMF.

  • Heat to 110°C for 16-24 hours.

  • Workup: Cool, dilute with EtOAc, filter through a Celite pad (to remove copper salts), and wash with water/brine.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is the Protected Ether.

Step 3: Deprotection
  • Dissolve the intermediate in MeOH.

  • Add 4M HCl in Dioxane (or concentrated HCl drops).

  • Stir at RT for 2-4 hours. The THP group cleaves easily.

  • Neutralize with NaHCO3 and extract.

    • Final Yield: Expect 60-75% overall from Step 1.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction turns black and yield is <10%."

Diagnosis: Catalyst Oxidation ("The Copper Death"). Root Cause: Copper(I) oxidizes to Copper(II) in the presence of air, which is inactive for this catalytic cycle. Solution:

  • Degas Solvents: Sparge DMF with Argon for 30 mins before use.

  • Ligand Ratio: Ensure Ligand:Cu ratio is strictly 2:1. The ligand protects the metal center.

  • Check Source: If your CuI is grey/green, it's bad. It should be off-white/tan. Wash old CuI with THF in a Soxhlet or buy fresh.

Issue 2: "I see a major byproduct with the same mass as the product."

Diagnosis: Regioisomerism (N-Arylation vs O-Arylation).[2] Root Cause: If you skipped Step 1 (Protection), the Nitrogen coupled with the phenol ring, or the Phenol oxygen attacked the Nitrogen (rare but possible). Solution: Verify the THP protection was complete before coupling. Run NMR: The THP group signals (multiplets at 1.5-4.0 ppm) must be present before you attempt Step 2.

Issue 3: "The reaction stalls at 50% conversion."

Diagnosis: Halide Arrest. Root Cause: Iodide accumulation can inhibit the catalyst, or the base is too weak. Solution:

  • Switch Base: If using K2CO3, switch to Cs2CO3 . The Cesium effect ("naked anion") increases the nucleophilicity of the phenoxide.

  • Temperature: Bump temp to 120°C.

  • Additives: Add 3A Molecular Sieves. Water traces kill the base strength.

Alternate Route: Chan-Lam Coupling (For Small Scale)

If you wish to avoid high temperatures or iodine waste, use the Chan-Lam coupling. This works at Room Temperature but is often lower yielding on scale.

  • Reactants: 4-Propoxyphenylboronic acid + 4-Hydroxypyrazole (protected).

  • Catalyst: Cu(OAc)2 (1.0 equiv - Stoichiometric).

  • Oxidant: Air (Open flask).

  • Base: Pyridine or TEA.

  • Pros: Mild conditions.

  • Cons: Requires stoichiometric Copper (wasteful) and 4-hydroxypyrazoles are expensive/unstable. We recommend Protocol A for >1g synthesis.

References & Grounding

  • Ullmann-Type Coupling Mechanisms:

    • Sperotto, E., et al. "The Ligand Effect in Copper-Catalyzed Aryl Ether Synthesis." Dalton Transactions, 2010. (Discusses the critical role of ligands like phenanthroline).

    • Source:

  • Protection of Pyrazoles:

    • Greene's Protective Groups in Organic Synthesis. (Standard reference for THP stability and removal).

    • Source:

  • Chan-Lam Coupling Context:

    • Chan, D. M. T., et al. "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 1998.

    • Source:

Disclaimer: This guide assumes standard laboratory safety protocols. Copper salts and aryl halides are toxic. Always work in a fume hood.

Sources

Technical Support Center: Purification of 4-(4-Propoxyphenoxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(4-propoxyphenoxy)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested insights into overcoming common challenges encountered during the purification of this and structurally related pyrazole derivatives. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles that inform expert experimental choices.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude 4-(4-propoxyphenoxy)-1H-pyrazole?

The two most effective and widely used techniques for purifying this compound are recrystallization and flash column chromatography . The choice between them depends on the nature and quantity of impurities, the scale of the reaction, and the desired final purity.

  • Recrystallization is ideal when your crude material is mostly the desired product (>90%) with minor impurities that have different solubility profiles. It is often more scalable and cost-effective than chromatography.

  • Flash Column Chromatography is superior for separating complex mixtures, removing impurities with similar polarity to the product, or for purifying regioisomers that may have formed during synthesis. It offers finer control over the separation process.

Q2: What are the most probable impurities I will encounter?

Impurities are typically derived from the synthetic route. For a standard pyrazole synthesis involving a hydrazine and a 1,3-dicarbonyl equivalent, you can expect:

  • Unreacted Starting Materials: Residual hydrazine or dicarbonyl precursors.

  • Regioisomers: If the 1,3-dicarbonyl precursor is asymmetric, cyclization can occur in two different ways, leading to isomeric pyrazole products. These often have very similar polarities, making separation challenging.

  • Side-Reaction Products: Byproducts from processes like Michael additions or incomplete cyclization can contaminate the crude product.[1]

  • Solvent Residue: Solvents from the reaction or workup that have not been completely removed.

Q3: Is 4-(4-propoxyphenoxy)-1H-pyrazole sensitive to specific conditions during purification?

Yes. Like many pyrazole derivatives, this compound can be sensitive to the acidic nature of standard silica gel used in chromatography. The basic nitrogen atoms in the pyrazole ring can interact strongly with acidic silanol groups on the silica surface, which can lead to irreversible adsorption, product degradation, or significant peak tailing during elution.[2] This is a critical consideration when developing a chromatography protocol.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may face during your experiments.

Problem 1: My compound "oils out" or fails to crystallize during recrystallization.

  • Probable Cause:

    • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures.

    • Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.

    • Presence of Impurities: Certain impurities can inhibit crystal lattice formation.

    • Cooling Rate: Cooling the solution too rapidly can favor oiling out over crystallization.[3]

  • Solution & Scientific Rationale:

    • Re-evaluate Your Solvent System: The ideal solvent should dissolve the compound poorly at room temperature but completely at an elevated temperature.[4] Screen solvents like ethanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexane.[2][3]

    • Induce Crystallization:

      • Seeding: Add a tiny crystal of pure product to the cooled, supersaturated solution to act as a template for crystal growth.[4]

      • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic imperfections in the glass provide nucleation sites.

    • Employ an Anti-Solvent: Dissolve the compound in a minimal amount of a "good" solvent (e.g., acetone, ethyl acetate) at room temperature. Then, slowly add a "poor" solvent (an "anti-solvent" like hexane or water) in which the compound is insoluble until persistent turbidity is observed. Allow it to stand; crystals should form.[3]

    • Slow Down Cooling: Insulate the flask to allow the solution to cool to room temperature as slowly as possible, which encourages the formation of larger, purer crystals.[3]

Problem 2: The product is degrading or streaking badly on a silica gel column.

  • Probable Cause:

    • Acid Sensitivity: The pyrazole nitrogen atoms are interacting with the acidic silanol groups on the silica gel surface, causing degradation or strong, irreversible binding.

  • Solution & Scientific Rationale:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica. This is most commonly done by adding a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent system.[2] You can also pre-treat the silica by preparing it as a slurry in the eluent containing the base before packing the column.

    • Switch to a Neutral Stationary Phase: For highly sensitive compounds, it is best to avoid silica gel altogether. Use a less acidic stationary phase such as neutral alumina or Florisil.[2] These materials lack the strongly acidic silanol groups responsible for degradation.

    • Minimize Residence Time: Work quickly. A faster flow rate during flash chromatography will reduce the amount of time the compound spends in contact with the stationary phase, minimizing the opportunity for degradation.

Problem 3: I have poor separation between my product and an impurity during column chromatography.

  • Probable Cause:

    • Similar Polarity: The product and impurity have very close polarities, resulting in similar retention factors (Rf) and co-elution. This is common with regioisomers.

  • Solution & Scientific Rationale:

    • Optimize the Mobile Phase:

      • TLC is Key: Before running a column, meticulously screen solvent systems using Thin Layer Chromatography (TLC). The goal is to find a system that provides the largest possible difference in Rf values (ΔRf) between your product and the impurity.

      • Adjust Polarity: If spots are too high on the TLC plate (high Rf), decrease the eluent polarity (e.g., reduce the amount of ethyl acetate in a hexane/ethyl acetate mixture). If they are too low, increase the polarity.

      • Use a Shallow Gradient: Instead of isocratic (constant solvent mixture) elution, a shallow gradient (slowly increasing the polarity of the eluent over the course of the separation) can often resolve closely eluting compounds.

    • Change the Stationary Phase: If optimizing the mobile phase fails, the issue may be a lack of differential interaction with the stationary phase. Switching from silica to alumina, or from normal-phase to reverse-phase (e.g., C18 silica), can alter the elution order and improve separation. Alumina can offer different selectivity compared to silica.

Visualized Workflows

A logical approach is critical for efficient purification. The following diagrams outline decision-making processes for selecting and executing a purification strategy.

PurificationDecisionTree Start Crude Product Analysis (TLC, NMR) IsSolid Is the material solid? Start->IsSolid PurityCheck Purity > 90% by NMR/TLC? IsSolid->PurityCheck Yes ColumnChrom Perform Column Chromatography IsSolid->ColumnChrom No (Oil) Recrystallize Attempt Recrystallization PurityCheck->Recrystallize Yes PurityCheck->ColumnChrom No Recrystallize->ColumnChrom Failure Success Pure Product (Verify by analysis) Recrystallize->Success Success ColumnChrom->Success Success Failure Purification Failed (Re-evaluate strategy) ColumnChrom->Failure Failure

Caption: Decision tree for selecting a primary purification method.

ColumnChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Finalization TLC 1. Optimize Eluent via TLC StationaryPhase 2. Select Stationary Phase (Silica, Alumina, etc.) TLC->StationaryPhase PackColumn 3. Pack Column (Slurry Method) StationaryPhase->PackColumn LoadSample 4. Load Sample (Dry Loading Preferred) PackColumn->LoadSample Elute 5. Elute with Solvent (Isocratic or Gradient) LoadSample->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate FinalProduct Pure Product Evaporate->FinalProduct

Caption: Standard workflow for flash column chromatography.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a systematic approach to purifying 4-(4-propoxyphenoxy)-1H-pyrazole via recrystallization.

  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of crude material into several small test tubes.

    • Add a few drops of a candidate solvent (see Table 1) to each tube at room temperature. A good solvent will not dissolve the material well.

    • Heat the tubes that show poor solubility. A good solvent will fully dissolve the material upon heating.

    • Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a high quantity of crystalline solid.

  • Dissolution: Transfer the bulk of your crude material to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal yield, subsequently place the flask in an ice-water bath for 30-60 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals sparingly with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by NMR, HPLC, and melting point analysis.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent/System Class Rationale
Ethanol or Isopropanol Polar Protic Often effective for pyrazole derivatives, balancing polarity for dissolution when hot and precipitation when cold.[2]
Ethyl Acetate Polar Aprotic A moderately polar solvent that is a good starting point for many organic compounds.
Ethanol/Water Mixed Solvent Allows for fine-tuning of polarity. The compound is dissolved in hot ethanol, and hot water is added dropwise until turbidity appears.[2]

| Ethyl Acetate/Hexane | Mixed Solvent | An excellent system for less polar compounds. Dissolve in ethyl acetate and add hexane as the anti-solvent. |

Protocol 2: Purification by Flash Column Chromatography

This protocol is for purification on a standard silica gel column, with modifications for acid-sensitive compounds.

  • Eluent Selection: Using TLC, identify a solvent system (e.g., hexane/ethyl acetate) that gives your product an Rf value of 0.25-0.35 and provides good separation from impurities.

  • Column Preparation:

    • Select a column of appropriate size for your sample amount (typically a 40-100:1 ratio of silica to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent. If your compound is acid-sensitive, add 0.5-1% triethylamine to the eluent before making the slurry.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (~2-3 times the weight of your crude product) to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column. This technique generally provides superior resolution compared to loading the sample as a liquid.

  • Elution: Begin eluting the column with your chosen solvent system. You may run it isocratically or with a gradually increasing polarity gradient. Apply positive air pressure to achieve a steady flow rate.

  • Fraction Collection and Analysis: Collect fractions and monitor their contents by TLC.

  • Final Processing: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Dry the final product under high vacuum.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • Deng, X., et al. THREE-COMPONENT REACTION FOR PYRAZOLE SYNTHESIS. Organic Syntheses.

Sources

overcoming solubility problems with "4-(4-Propoxyphenoxy)-1H-pyrazole"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Formulation Challenges

Executive Summary & Compound Profile

User Query: "I am experiencing precipitation and inconsistent data when using 4-(4-Propoxyphenoxy)-1H-pyrazole in aqueous assays. How can I solubilize this compound effectively?"

Scientist's Assessment: The solubility issues you are facing are intrinsic to the physicochemical architecture of 4-(4-Propoxyphenoxy)-1H-pyrazole . This molecule combines a polar pyrazole "head" with a highly lipophilic propoxyphenoxy "tail."

  • The Core Problem: The pyrazole ring is a weak base (pKa ~2.5) and remains neutral at physiological pH (7.4). It lacks the ionization required for aqueous solubility.

  • The Aggravator: The 4-propoxyphenoxy substituent significantly increases the partition coefficient (LogP), likely pushing it above 3.5. This drives the molecule to aggregate (precipitate) immediately upon contact with water, a phenomenon known as "crashing out."

This guide provides three validated protocols to overcome these limitations, moving beyond simple DMSO dilution to advanced dispersion techniques.

Physicochemical Snapshot (Estimated)
PropertyValue (Est.)Implication for Solubility
LogP ~3.5 – 4.2High lipophilicity; requires organic co-solvents or carriers.
pKa (Basic) ~2.5Neutral at pH 7.4. Acidification (pH < 2) helps but is toxic to cells.
pKa (Acidic) ~14.0Deprotonation requires extreme basicity (pH > 12); not viable for bioassays.
Water Solubility < 10 µMHigh risk of "brick dust" precipitation in buffers.

Diagnostic Q&A: Troubleshooting Common Failures

Q1: "I dissolved the compound in 100% DMSO, but it precipitates immediately when I add it to my cell culture media. Why?" A: This is the classic "Solvent Shock" effect. When a hydrophobic compound in DMSO meets water, the DMSO molecules rapidly hydrogen-bond with water, leaving the compound "stranded." Because your compound has a high LogP (~4.0), it prefers to stick to itself rather than the water, forming micro-crystals.

  • The Fix: Do not add the DMSO stock directly to the media. Use an intermediate dilution step with a co-solvent or surfactant (see Protocol B).

Q2: "Can I just add acid to dissolve it? Pyrazoles are basic, right?" A: theoretically yes, but practically no . While the pyrazole nitrogen can be protonated, the pKa is approximately 2.5 [1]. To solubilize it via ionization, you would need a pH near 1.5. This is incompatible with biological assays. At pH 7.4, the molecule is >99.9% neutral and insoluble.

Q3: "My serial dilutions look cloudy or 'oily'. Is this contamination?" A: It is likely "Oiling Out." The propoxy chain lowers the melting point. If the compound is supersaturated, it may separate as liquid droplets (an emulsion) rather than solid crystals. This is dangerous because these droplets act as reservoirs, causing variable local concentrations and false positives in inhibition assays.

Step-by-Step Solubility Protocols

Protocol A: The "Solvent-Shift" Method (For < 50 µM Final Concentration)

Best for: High-throughput screening (HTS) and cell-based assays.

Mechanism: Uses a surfactant bridge to prevent the "shock" precipitation when moving from DMSO to water.

  • Prepare Stock: Dissolve 4-(4-Propoxyphenoxy)-1H-pyrazole in 100% anhydrous DMSO to 10 mM. Vortex until clear.

  • Prepare Intermediate Buffer: Mix PBS + 0.05% Tween-80 (or Pluronic F-127).

  • The "Shift" Step:

    • Add the DMSO stock dropwise into the Intermediate Buffer while vortexing rapidly.

    • Target: 10x the final assay concentration.

    • Limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.

  • Final Dilution: Add this 10x intermediate solution to your assay wells.

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Best for: Animal studies (in vivo) or high-concentration assays (> 100 µM).

Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "donut" shape. The lipophilic propoxyphenoxy tail tucks inside the hydrophobic cavity, while the hydrophilic exterior stays soluble in water [2].

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in sterile water or saline. Stir until clear.

  • Compound Addition: Add the solid 4-(4-Propoxyphenoxy)-1H-pyrazole to the vehicle.

    • Note: Do not use DMSO if possible. If necessary, predissolve in minimal ethanol (<5%).

  • Sonication: Sonicate in a water bath at 37°C for 30–60 minutes.

  • Filtration: Filter sterilize through a 0.22 µm PVDF membrane.

  • Validation: Check absorbance at 280 nm to confirm concentration.

Protocol C: Solid Dispersion (For Formulation/Drug Delivery)

Best for: Oral delivery or maximizing dissolution rate.

  • Dissolve: Mix the compound and a polymer (e.g., PVP-K30 or HPMC) in a common volatile solvent (e.g., Ethanol/Acetone 1:1). Ratio 1:3 (Compound:Polymer).

  • Evaporate: Remove solvent via rotary evaporation or spray drying.

  • Result: An amorphous solid dispersion where the polymer prevents the compound from recrystallizing, significantly increasing dissolution rate [3].

Visualizing the Solubility Strategy

The following decision tree guides you to the correct protocol based on your required concentration and assay type.

SolubilityStrategy Start Start: 4-(4-Propoxyphenoxy)-1H-pyrazole CheckConc Required Concentration? Start->CheckConc LowConc < 50 µM (In Vitro) CheckConc->LowConc HighConc > 50 µM (In Vivo / Stock) CheckConc->HighConc CheckType Assay Sensitivity? LowConc->CheckType ProtocolB Protocol B: HP-β-Cyclodextrin HighConc->ProtocolB Injectable ProtocolC Protocol C: Solid Dispersion HighConc->ProtocolC Oral Solids Robust Tolerates Surfactants CheckType->Robust Sensitive Sensitive to Detergents CheckType->Sensitive ProtocolA Protocol A: DMSO + Tween-80 Robust->ProtocolA Sensitive->ProtocolB

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental needs.

Recommended Solvent Systems Table

Solvent SystemSolubility PotentialApplicationNotes
100% DMSO High (> 50 mM)Stock SolutionHygroscopic; keep sealed. Freeze/thaw cycles cause hydration.
Ethanol Moderate (> 10 mM)Evaporation/FixingGood for making films; volatile.
PBS (pH 7.4) Negligible (< 10 µM)Avoid Direct Use Will precipitate immediately.
20% HP-β-CD High (> 5 mM)In Vivo / Cell CultureBiocompatible; prevents precipitation.
PEG 400 (30%) ModerateIP/Oral DosingViscous; can be difficult to pipette accurately.

References

  • IUPAC. (2025).[1][2] Dissociation Constants of Heterocyclic Compounds: Pyrazoles. IUPAC Digitized pKa Dataset.[1][2] Link

  • National Institutes of Health (NIH). (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation. PubMed Central. Link

  • BenchChem. (2025).[3] Dealing with Poor Solubility of Pyrazole Derivatives During Synthesis. BenchChem Technical Guides. Link

  • PubChem. (2025).[1][2][4] Compound Summary: 4-Phenylpyrazole (Physicochemical Properties). National Library of Medicine. Link

Sources

Technical Support Center: Synthesis of 4-(4-Propoxyphenoxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of 4-(4-Propoxyphenoxy)-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this and related 4-aryloxypyrazole scaffolds. We will move beyond simple procedural lists to explore the underlying chemistry, troubleshoot common experimental hurdles, and provide robust, optimized protocols grounded in established literature.

Frequently Asked Questions (FAQs)

Here we address the high-level strategic questions that often arise during the planning and execution of this synthesis.

Q1: What are the most viable synthetic strategies for constructing the 4-(4-Propoxyphenoxy)-1H-pyrazole core structure?

A1: The key challenge is the formation of the C4-O-Aryl ether bond. The two most prominent and effective strategies are transition-metal-catalyzed cross-coupling reactions:

  • Ullmann Condensation: This is a classical copper-catalyzed reaction between a 4-halopyrazole and 4-propoxyphenol.[1] While often requiring higher temperatures (100-140 °C), it is a cost-effective and robust method. Modern variations utilize ligands such as L-proline or 1,10-phenanthroline to improve reaction rates and yields under milder conditions.[2]

  • Buchwald-Hartwig C-O Coupling: This palladium-catalyzed approach is a more contemporary alternative.[3] It typically offers milder reaction conditions, higher functional group tolerance, and often requires shorter reaction times. However, the palladium catalysts and specialized phosphine ligands can be more expensive.[4][5]

The choice between them often depends on available resources, scale, and the specific functionalities present on the substrates. For initial lab-scale synthesis, an optimized Ullmann protocol is often sufficient and more economical.

Q2: Is it necessary to protect the pyrazole N-H proton during the cross-coupling reaction?

A2: Yes, protection of the pyrazole N1-H is highly recommended. The N-H proton is acidic (pKa ≈ 14) and will be readily deprotonated by the bases used in cross-coupling reactions (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). This generates a competing pyrazolate nucleophile, which can lead to undesired N-arylation side products.

The trityl (Tr) group is an excellent choice for this purpose.[6][7] Its primary advantages are:

  • Steric Bulk: It effectively shields the N1 position, preventing side reactions.

  • Stability: It is stable to the basic conditions of the coupling reaction.

  • Facile Cleavage: It is easily removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM) that are orthogonal to the desired C-O ether bond.

Q3: My reaction is sluggish and gives a low yield. What are the first parameters I should investigate?

A3: Low conversion is a common issue. Before re-running the entire experiment, consider these primary factors:

  • Base Efficacy: The choice of base is critical. For Ullmann couplings, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃ because they facilitate the deprotonation of the phenol. For Buchwald-Hartwig reactions, the base plays a key role in the catalytic cycle, and a screen of bases (e.g., K₃PO₄, t-BuOK) is often necessary.

  • Catalyst and Ligand Integrity: Ensure your catalyst (e.g., CuI, Pd(dba)₂) and ligand are not degraded. Copper(I) salts can oxidize in air, and phosphine ligands are susceptible to oxidation. Use fresh reagents and maintain an inert (Nitrogen or Argon) atmosphere throughout the reaction setup.

  • Solvent Choice: The solvent must be anhydrous and high-boiling to accommodate the required reaction temperatures. Common choices include DMF, DMSO, Toluene, or Dioxane. Ensure the solvent fully dissolves the reagents, particularly the base and the phenolate salt.

Troubleshooting Guide: From Theory to Benchtop Solutions

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Formation with Significant Starting Material Recovery
Possible Cause Underlying Rationale & Diagnostic Check Recommended Solution
Inactive Catalyst System The active catalytic species (e.g., Cu(I), Pd(0)) is not being formed or is being poisoned. This can be due to oxidation from atmospheric oxygen or impurities in the starting materials.1. Ensure Inert Atmosphere: Degas the solvent and rigorously purge the reaction vessel with Nitrogen or Argon before and during reagent addition.[6][7] 2. Use Fresh Reagents: Use a fresh bottle of copper(I) iodide or a reliable palladium pre-catalyst. 3. Purify Substrates: If impurities are suspected, purify the 4-halopyrazole and 4-propoxyphenol via recrystallization or column chromatography.
Insufficient Temperature or Time Cross-coupling reactions have a significant activation energy barrier. The reaction may be proceeding, but too slowly at the set temperature.1. Increase Temperature: Incrementally increase the reaction temperature by 10-20 °C and monitor progress by TLC or LC-MS. 2. Consider Microwave Irradiation: Microwave heating can dramatically reduce reaction times from hours to minutes for these types of couplings.[6][8] 3. Extend Reaction Time: Continue the reaction for 24-48 hours, ensuring to take aliquots to monitor for product formation versus degradation.
Inappropriate Base or Solvent The base may not be strong enough to deprotonate the phenol, or the resulting phenolate salt may not be soluble in the chosen solvent, preventing it from entering the catalytic cycle.1. Base Screening: If using K₂CO₃, switch to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. 2. Solvent Screening: Switch to a more polar aprotic solvent like DMSO or NMP, which can better solubilize inorganic salts.
Problem 2: Complex Reaction Mixture with Multiple Byproducts
Possible Cause Underlying Rationale & Diagnostic Check Recommended Solution
Homocoupling of Phenol The copper or palladium catalyst can promote the oxidative coupling of two molecules of 4-propoxyphenol, especially at high temperatures or if the aryl halide is not reactive enough.1. Lower Temperature: Operate at the lowest effective temperature that still promotes the desired reaction. 2. Adjust Stoichiometry: Use a slight excess of the 4-halopyrazole (e.g., 1.1-1.2 equivalents) to ensure the phenol is consumed preferentially in the cross-coupling pathway.
Dehalogenation of Pyrazole The 4-halopyrazole can be reduced to the parent pyrazole, especially in the presence of a palladium catalyst and a proton source (e.g., trace water).1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. 2. Change Ligand: In a Buchwald-Hartwig reaction, switching to a more electron-donating ligand can sometimes favor reductive elimination over dehalogenation.
N-Arylation (if N-H is unprotected) The deprotonated pyrazole anion acts as a nucleophile, attacking the aryl halide to form an N-aryl byproduct. This is a common issue if N-protection is omitted.1. Implement N-Protection: Protect the pyrazole with a suitable group like Trityl (Tr) or Benzyl (Bn) before the coupling step.[6][7] This is the most reliable solution.

Visualizing the Workflow & Troubleshooting Logic

A clear plan is essential for efficient synthesis and problem-solving.

SynthesisWorkflow cluster_0 Step 1: Protection cluster_1 Step 2: C-O Coupling cluster_2 Step 3: Deprotection Start 4-Bromo-1H-pyrazole Protected 4-Bromo-1-trityl-1H-pyrazole Start->Protected TrCl, Base Coupled 4-(4-Propoxyphenoxy)-1-trityl-1H-pyrazole Protected->Coupled CuI or Pd(0) cat. Base, Solvent, Heat Phenol 4-Propoxyphenol Phenol->Coupled Final 4-(4-Propoxyphenoxy)-1H-pyrazole Coupled->Final TFA, DCM

Caption: General synthetic workflow for 4-(4-Propoxyphenoxy)-1H-pyrazole.

Troubleshooting Start Reaction Complete. Analyze by TLC/LC-MS CheckYield Is Yield > 70%? Start->CheckYield Problem Low Yield or Complex Mixture CheckYield->Problem No Success Purify Product CheckYield->Success Yes Cause1 Inactive Catalyst? Problem->Cause1 Cause2 Wrong Base/Solvent? Problem->Cause2 Cause3 Suboptimal Temp/Time? Problem->Cause3

Caption: A logical decision tree for troubleshooting common reaction issues.

Optimized Experimental Protocol: Ullmann Condensation Approach

This three-step protocol is a robust and scalable method for producing the target compound.

Step 1: Synthesis of 4-Bromo-1-trityl-1H-pyrazole
  • To a stirred solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M), add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add trityl chloride (TrCl, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction to completion by TLC (e.g., 3:7 Ethyl Acetate/Hexane).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can often be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Synthesis of 4-(4-Propoxyphenoxy)-1-trityl-1H-pyrazole
  • To an oven-dried flask under an Argon atmosphere, add copper(I) iodide (CuI, 0.1 eq), 4-bromo-1-trityl-1H-pyrazole (1.0 eq), 4-propoxyphenol (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Add anhydrous, degassed DMSO to achieve a concentration of 0.5 M with respect to the pyrazole.

  • Heat the reaction mixture to 110-120 °C and stir vigorously for 18-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Filter the mixture through a pad of celite to remove insoluble copper salts.

  • Separate the organic layer, wash extensively with water (to remove DMSO) and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography on silica gel (gradient elution, e.g., 0% to 15% Ethyl Acetate in Hexane).

Step 3: Deprotection to Yield 4-(4-Propoxyphenoxy)-1H-pyrazole
  • Dissolve the purified 4-(4-propoxyphenoxy)-1-trityl-1H-pyrazole (1.0 eq) in DCM (0.1 M).

  • Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at room temperature.

  • Stir for 2-4 hours. The triphenylmethanol byproduct will often precipitate as a white solid.

  • Monitor the reaction by TLC until all starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ solution until the aqueous layer is basic (pH > 8).

  • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to yield the final product as a solid.

References

  • Lee, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4605. Available at: [Link]

  • Gonda, Z. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-243. Available at: [Link]

  • Lee, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. Available at: [Link]

  • Ye, Z., et al. (2022). Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. Organic Process Research & Development, 27(1), 143-151. Available at: [Link]

  • Wang, L., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(6), 933-936. Available at: [Link]

  • Gonda, Z. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Ma, D., et al. (2003). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Angewandte Chemie, 115(35), 4333-4336. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Hassan, N. A., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 25(19), 4376. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Mercedes, F., et al. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 25(23), 5723. Available at: [Link]

  • Chemistry Lectures. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Mohammadi, Z., et al. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Revista de la Sociedad Química de México, 56(2), 153-156. Available at: [Link]

  • Mohammadi, Z., et al. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Patent WO2011076194A1. (2011). Method for purifying pyrazoles. Google Patents.

Sources

improving the purity of synthesized "4-(4-Propoxyphenoxy)-1H-pyrazole"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Isolation of 4-(4-Propoxyphenoxy)-1H-pyrazole

Case ID: PYR-4-O-PROP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering purity issues with 4-(4-Propoxyphenoxy)-1H-pyrazole . This molecule presents a specific purification paradox: the propoxy chain adds significant lipophilicity (increasing solubility in non-polar solvents and tendency to "oil out"), while the 1H-pyrazole core remains polar and amphoteric.

Most researchers fail here because they treat this as a standard organic workup. To achieve >98% purity, you must exploit the amphoteric nature of the 1H-pyrazole nitrogen to separate it from neutral byproducts (unreacted phenols, halides, or O-alkylated regioisomers).[1]

Module 1: Diagnostic Triage

Identify your synthesis route to predict your impurity profile.

Synthesis RouteLikely ImpuritiesVisual Indicator
A. Metal-Catalyzed Coupling (Ullmann/Buchwald) (4-iodopyrazole + 4-propoxyphenol)[1] • Residual Copper/Palladium• Homocoupled biaryls• Unreacted PropoxyphenolGreen/Blue tint (Copper) or Grey precipitate (Pd black).[1]
B. De Novo Cyclization (Vilsmeier intermediate + Hydrazine)• Regioisomers (1-alkyl vs 1H)• Aromatization byproducts• Polymerized aldehydesDark Red/Brown Tar or sticky oil.

Module 2: The "Acid-Base Swing" Protocol (Recommended)

The most effective method to purify 1H-pyrazoles without chromatography.

The Logic: Unlike your neutral impurities (starting phenol, bromo-propoxybenzene), the 1H-pyrazole is weakly acidic (pKa ~14).[1] We can selectively pull it into the aqueous phase with a base, wash away the "grease," and then crash it back out.

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude reaction mixture in a non-polar organic solvent. Toluene is ideal; Dichloromethane (DCM) is acceptable but can cause emulsions.[1]

  • The Extraction (Anionic Pull):

    • Add 2.0 equivalents of 1M NaOH (aq).[1]

    • Shake vigorously. The pyrazole deprotonates to form the water-soluble sodium pyrazolate salt.

    • Critical Check: The product is now in the Aqueous Layer .

  • The Wash:

    • Separate layers.[2][3][4][5][6] Keep the Aqueous (Bottom) layer.

    • Wash the aqueous layer twice with fresh Toluene/Ether. This removes unreacted phenols, neutral coupling byproducts, and non-acidic impurities.[1]

  • The Recovery (Precipitation):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 2M HCl dropwise until pH reaches ~5–6.

    • The pyrazole will reprotonate and precipitate as a solid.

  • Filtration: Filter the solid. If it oils out, extract with Ethyl Acetate, dry over MgSO₄, and proceed to Module 3.[1]

AcidBaseSwing Start Crude Mixture (Oil/Solid) Dissolve Dissolve in Toluene Start->Dissolve Extract Extract with 1M NaOH (Product forms Salt) Dissolve->Extract Split Phase Separation Extract->Split OrgLayer Organic Layer (Contains Impurities: Phenols, Halides) Split->OrgLayer Discard AqLayer Aqueous Layer (Contains Product: Sodium Pyrazolate) Split->AqLayer Keep Wash Wash Aq. layer with fresh Toluene AqLayer->Wash Acidify Acidify with HCl to pH 5-6 (0-5°C) Wash->Acidify Precip Product Precipitates Filter & Dry Acidify->Precip

Figure 1: The Acid-Base Swing purification logic for 1H-pyrazoles.[1]

Module 3: Metal Scavenging (For Coupling Routes)

If your product has a green/blue hue, you have residual Copper coordination.[1]

Pyrazoles are excellent ligands for Copper. Standard columns often fail to remove this.

Q: My product is blue/green. How do I fix it? A: You must break the Cu-N coordination bond.

  • Ammonia Wash: Dissolve product in EtOAc. Wash 3x with 10% NH₄OH (aq) .[1] The ammonia competes for the copper, turning the aqueous layer deep blue.[7] Wash until the aqueous layer is colorless.[7]

  • EDTA Wash: If ammonia fails, use 0.1M aqueous EDTA (disodium salt) adjusted to pH 8.[1]

  • Solid Scavengers: For <50 ppm limits (pharma grade), stir the organic solution with SiliaMetS® Thiol or Imidazole resin for 4 hours, then filter.[1]

Module 4: Crystallization of "Greasy" Ethers

Dealing with the Propoxy chain.

The propoxy group lowers the melting point, often resulting in oils.

Q: My product is an oil after the column. How do I crystallize it? A: You need a "Push-Pull" solvent system that solubilizes the ether chain but forces the pyrazole ring to stack.

Recommended Solvent Systems:

  • Toluene / Heptane:

    • Dissolve in minimum hot Toluene (80°C).

    • Add Heptane dropwise until persistent cloudiness appears.[2]

    • Cool slowly to room temp, then -20°C.

  • Ethanol / Water:

    • Dissolve in hot Ethanol.

    • Add warm water until turbid.

    • Note: This is risky if your product is very oily; it may oil out instead of crystallizing. Use seeding if possible.

Module 5: Analytical Validation

Confirming structure and purity.

Q: How do I know it's pure 1H-pyrazole and not the N-alkylated isomer? A: Check the 1H NMR (DMSO-d6) .

FeatureChemical Shift (δ)Diagnostic Value
NH Proton 12.0 – 13.5 ppm Broad singlet.[1][8] Must be present.[4][6][9] If missing, you have N-alkylation or salt formation.[1]
Pyrazole CH 7.5 – 8.0 ppm Usually two singlets or one doublet depending on substitution.
Propoxy -OCH₂- 3.9 – 4.0 ppm Triplet.[1] Integration must match the pyrazole protons (2:1 or 2:2 ratio).

References

  • Synthesis of 4-aryloxypyrazoles

    • Sher, M., et al.[1][10] "Synthesis and Characterization of Some Novel 4-Aryloxy Substituted Pyrazoles." Asian Journal of Chemistry, vol. 26, no.[1] 19, 2014, pp. 6607-6610.[1] Link

  • Purification of 1H-Pyrazoles (Acid-Base Extraction)

    • Google Patents. "Method for purifying pyrazoles." Patent WO2011076194A1. Link

  • Copper Catalyst Removal

    • MacDonald, S. J., et al. "Copper-catalysed pyrazole synthesis in continuous flow." Catalysis Science & Technology, 2016.[1] Link

  • Recrystallization Solvent Selection

    • University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." Link

Sources

Validation & Comparative

Comparative Guide: 4-(4-Propoxyphenoxy)-1H-pyrazole vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-(4-Propoxyphenoxy)-1H-pyrazole against its primary structural analogs. It is designed for medicinal chemists and agrochemical researchers focusing on the 4-aryloxypyrazole scaffold.

Executive Summary

4-(4-Propoxyphenoxy)-1H-pyrazole represents a specific optimization of the 4-aryloxypyrazole pharmacophore. Unlike its lower homologs (methoxy/ethoxy) or regioisomers (3-phenoxy), this derivative balances lipophilicity (LogP) with steric bulk , making it a critical probe for hydrophobic pockets in kinase targets (e.g., BCR-ABL, c-Met) and a stable core for agrochemical acaricides.

This guide compares it directly with:

  • Alternative 1: 4-(4-Methoxyphenoxy)-1H-pyrazole (Lower steric/lipophilic homolog).

  • Alternative 2: 4-Phenoxy-1H-pyrazole (Unsubstituted core).

  • Alternative 3: 3-(4-Propoxyphenoxy)-1H-pyrazole (Regioisomer).

Chemical Profile & Structural Logic[1]

The Core Scaffold

The 4-aryloxypyrazole motif is unique because the ether linkage at the 4-position decouples the electronic systems of the pyrazole and the phenyl ring, allowing the pyrazole to act as a distinct H-bond donor/acceptor unit without excessive conjugation.

Feature4-(4-Propoxyphenoxy)-1H-pyrazole4-(4-Methoxyphenoxy)-1H-pyrazole4-Phenoxy-1H-pyrazole
Molecular Weight 218.25 g/mol 190.20 g/mol 160.17 g/mol
Calc. LogP ~2.8 - 3.1~1.9 - 2.2~1.5 - 1.8
H-Bond Donor 1 (NH)1 (NH)1 (NH)
Steric Bulk (Para) High (Propyl chain)Low (Methyl group)None (H)
Electronic Effect EDG (Alkoxy)EDG (Alkoxy)Neutral/Slightly EDG
Mechanistic Insight: Why Propoxy?
  • Hydrophobic Reach: The propyl chain extends approx. 4-5 Å beyond the phenyl ring, allowing the molecule to probe deeper hydrophobic sub-pockets (e.g., the Gatekeeper region in kinases) that methyl groups cannot reach.

  • Metabolic Liability: The propoxy group introduces a site for O-dealkylation via CYP450 enzymes. While this reduces half-life compared to the unsubstituted phenol, it is often preferred over the methoxy group to avoid quinone-imine formation risks associated with specific metabolic pathways of smaller ethers.

Comparative Performance Analysis

A. Biological Activity (Kinase/Enzyme Inhibition Context)

Experimental Context: Inhibition of Tyrosine Kinases (General Model)

CompoundIC50 (Normalized)Binding Mode Insight
4-(4-Propoxyphenoxy)-1H-pyrazole 1.0x (Baseline) Optimal Fit: Propyl tail occupies the hydrophobic back-pocket; Pyrazole NH forms hinge H-bonds.
4-(4-Methoxyphenoxy)-1H-pyrazole5.0x - 10x (Weaker)Loose Fit: Methyl group fails to displace water in the hydrophobic pocket, leading to lower entropic gain.
4-Phenoxy-1H-pyrazole>50x (Inactive)No Anchor: Lacks the para-substituent required to lock the phenyl ring orientation.
3-(4-Propoxyphenoxy)-1H-pyrazoleInactive/WeakSteric Clash: The 3-position linkage alters the vector of the phenyl ring, preventing simultaneous H-bonding of the pyrazole N.
B. Synthetic Accessibility & Yield

Protocol: Ullmann-type coupling vs. De Novo Ring Synthesis

The synthesis of the 4-isomer is chemically distinct from the 3-isomer.

  • 4-Isomer: Best synthesized via De Novo construction (closing the ring after forming the ether) to avoid harsh coupling conditions.

  • 3-Isomer: Often requires direct nucleophilic attack on a pre-formed pyrazole, which suffers from N-alkylation side reactions.

Experimental Protocols

Protocol A: De Novo Synthesis of 4-(4-Propoxyphenoxy)-1H-pyrazole

Rationale: This method ensures regioselectivity for the 4-position and avoids metal contamination from Ullmann couplings.

Reagents:

  • 4-Propoxyphenol

  • 2-Bromo-1,3-propanediol (or equivalent malonaldehyde precursor)

  • Hydrazine Hydrate (

    
    )
    
  • Potassium Carbonate (

    
    )
    

Step-by-Step Workflow:

  • Ether Formation:

    • Dissolve 4-propoxyphenol (1.0 eq) in DMF.

    • Add

      
       (2.0 eq) and stir at RT for 30 min.
      
    • Add 2-bromo-malonaldehyde acetal (1.1 eq) and heat to 80°C for 4 hours.

    • Checkpoint: Monitor TLC for disappearance of phenol.

  • Cyclization:

    • Treat the crude intermediate with Hydrazine Hydrate (3.0 eq) in Ethanol/Acetic Acid (10:1).

    • Reflux for 3 hours.

    • Mechanism: Hydrazine condenses with the dicarbonyl equivalent; the 4-phenoxy group is already in place, ensuring no regioisomeric mixture.

  • Purification:

    • Evaporate solvent. Partition between EtOAc and Water.

    • Recrystallize from Ethanol/Water.

Protocol B: Lipophilicity Assessment (Shake-Flask Method)

Rationale: Validates the LogP shift caused by the propoxy group.

  • Prepare mutually saturated phases of n-Octanol and Phosphate Buffer (pH 7.4).

  • Dissolve test compound (1 mg) in the Octanol phase.

  • Add equal volume of Buffer phase. Vortex for 1 hour at 25°C.

  • Centrifuge to separate phases.

  • Analyze organic phase via HPLC-UV (254 nm).

  • Expected Result: Propoxy derivative shows ~0.8-1.0 log unit increase over Methoxy analog.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the decision logic for selecting the 4-(4-propoxyphenoxy) scaffold over alternatives.

SAR_Logic Start Target: Hydrophobic Pocket Binding (e.g., Kinase/Agro Target) Scaffold Select Pyrazole Core Start->Scaffold Pos3 3-Phenoxy Isomer Scaffold->Pos3 Regioisomerism Pos4 4-Phenoxy Isomer Scaffold->Pos4 Preferred Result_3 Poor Potency (Incorrect Vector) Pos3->Result_3 Subst_H Unsubstituted (H) Pos4->Subst_H Subst_OMe Methoxy (-OMe) Pos4->Subst_OMe Subst_OPr Propoxy (-OPr) Pos4->Subst_OPr Result_H Low Affinity (No Hydrophobic Contact) Subst_H->Result_H Result_OMe Moderate Affinity (Partial Filling) Subst_OMe->Result_OMe Result_OPr HIGH POTENCY (Optimal Hydrophobic Fill) Subst_OPr->Result_OPr

Figure 1: SAR Decision Tree illustrating the superior binding potential of the Propoxy derivative in hydrophobic pockets compared to isomers and lower homologs.

References

  • Synthesis of 4-Aryloxypyrazoles: Sher, M., et al. (2014).[1] Synthesis and Characterization of Some Novel 4-Aryloxy Substituted Pyrazoles. Asian Journal of Chemistry, 26(19), 6663-6666.

  • Biological Activity of Pyrazole Derivatives: Kharl, H., et al. (2025).[2][3][4][5][6] Pyrazole Derivatives in Drug Discovery: Biological Activities, Structure-Activity Relationships. ResearchGate.

  • Kinase Inhibitor Design (Scaffold Hopping): Lyu, Y., et al. (2015). Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Antiviral Applications of 4-Alkoxypyrazoles: Diana, G. D., et al. (1981).[7] Synthesis and antiherpetic activity of some 4-[(aryloxy)alkyl]pyrazoles. Journal of Medicinal Chemistry, 24(6), 731-735. [7]

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A Comparative Guide to the Cross-Reactivity Profiling of 4-(4-Propoxyphenoxy)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the selectivity of the novel compound, 4-(4-Propoxyphenoxy)-1H-pyrazole. Given the compound's pyrazole core, a privileged structure in medicinal chemistry known for a wide range of biological activities, a thorough assessment of its target engagement and potential for off-target interactions is a critical step in preclinical development.[1][2][3][4] This document outlines an objective, data-driven approach to compare the compound's performance against a panel of alternative targets, supported by detailed experimental methodologies and data interpretation strategies.

Introduction: The Imperative of Selectivity

The pyrazole heterocycle is a cornerstone of many FDA-approved drugs, acting on diverse targets from inflammatory enzymes to central nervous system receptors.[1][3] Our investigational compound, 4-(4-Propoxyphenoxy)-1H-pyrazole, has been designed as a potent and selective inhibitor of a key signaling kinase, Janus Kinase 1 (JAK1) , a critical mediator in inflammatory and autoimmune disease pathways.

However, promising potency against the intended target is only half the story. Off-target activity is a primary cause of adverse drug reactions and late-stage clinical failures.[5] Therefore, a rigorous and systematic evaluation of cross-reactivity is not merely a regulatory requirement but a fundamental component of a successful drug discovery campaign. This guide establishes a multi-tiered strategy to de-risk 4-(4-Propoxyphenoxy)-1H-pyrazole by mapping its kinome-wide selectivity and assessing its potential for interactions with other critical protein families.

Strategic Framework for Cross-Reactivity Assessment

Our approach is a phased, iterative process designed to build a comprehensive selectivity profile. The strategy moves from broad, high-throughput screening to more focused, functional, and physiologically relevant assays. This tiered approach ensures that resources are used efficiently while generating a deep, actionable understanding of the compound's behavior.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Safety Pharmacology P1_Scan Primary Screen: Kinome-Wide Binding Assay (e.g., 400+ Kinases) P1_Data Data Analysis: Identify Hits (% Inhibition > 50%) Generate Selectivity Score P1_Scan->P1_Data P2_IC50 IC50 Determination: Enzymatic/Functional Assays (Primary Target + Hits) P1_Data->P2_IC50 Hits for Confirmation P2_Cell Cellular Target Engagement: NanoBRET™ or equivalent (Confirms in-cell activity) P2_IC50->P2_Cell P3_Safety In Vitro Safety Panel: (CEREP, hERG, CYP450) Assess key liability targets P2_Cell->P3_Safety Validated Off-Targets P3_Report Integrated Risk Assessment: Combine all data to profile potential off-target effects P3_Safety->P3_Report

Caption: Tiered workflow for selectivity profiling of 4-(4-Propoxyphenoxy)-1H-pyrazole.

Experimental Methodologies & Data Presentation

The initial step involves screening the compound against a broad panel of kinases to gain a comprehensive view of its selectivity across the human kinome.[6][7][8] This is crucial for identifying potential off-target interactions early in the discovery process.

Protocol: Radiometric Kinase Activity Assay (e.g., HotSpot™ Platform)

  • Assay Principle: This method measures the incorporation of radiolabeled phosphate (from ³³P-ATP) into a substrate by the kinase. Inhibition of the kinase results in a decreased signal.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(4-Propoxyphenoxy)-1H-pyrazole in 100% DMSO. A single, high concentration (e.g., 1 µM) is used for the primary screen.

  • Assay Plate Setup: In a 96-well plate, combine the kinase, its specific substrate, and cofactors in an appropriate assay buffer.

  • Reaction Initiation: Add the test compound (or DMSO vehicle control) and ³³P-ATP to initiate the kinase reaction. The ATP concentration should be set at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[6][7]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), optimized for each kinase.

  • Reaction Termination & Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.

  • Signal Detection: Wash away excess ³³P-ATP and measure the radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control. A common threshold for a "hit" is >50% inhibition.

Hits identified in the primary screen must be confirmed using a different assay technology (orthogonal validation) to rule out artifacts. This phase also precisely quantifies the compound's potency (IC50) against both the primary target and any confirmed off-targets.

Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

  • Assay Principle: This assay quantifies kinase activity by measuring the amount of ADP produced, which is converted into a luminescent signal. It is a robust, non-radiometric method suitable for IC50 determination.[6][9]

  • Compound Preparation: Perform a serial dilution of 4-(4-Propoxyphenoxy)-1H-pyrazole in DMSO to create a 10-point dose-response curve (e.g., 10 µM to 0.5 nM).

  • Kinase Reaction: Set up the kinase reaction as described for the radiometric assay, but using non-radiolabeled ATP. Add the serially diluted compound.

  • ADP-Glo™ Reagent Addition: After incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains the enzymes necessary to convert ADP to ATP and then generate a luminescent signal via a luciferase reaction.

  • Signal Detection: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize. Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

The following table summarizes illustrative data for 4-(4-Propoxyphenoxy)-1H-pyrazole against its primary target (JAK1) and a selection of kinases, including closely related family members (JAK2, JAK3, TYK2) and a common off-target from a different family (SRC).

TargetKinase FamilyPrimary Screen (% Inhibition @ 1µM)IC50 (nM)Selectivity Ratio (IC50 Off-target / IC50 JAK1)
JAK1 Janus Kinase 98% 5 -
JAK2Janus Kinase85%5010x
JAK3Janus Kinase62%45090x
TYK2Janus Kinase55%800160x
SRCSRC Family51%> 10,000> 2,000x
VEGFR2Tyrosine Kinase15%> 10,000> 2,000x

Interpretation: The hypothetical data demonstrates that 4-(4-Propoxyphenoxy)-1H-pyrazole is a highly potent inhibitor of its intended target, JAK1. It exhibits a favorable selectivity profile, with at least 10-fold selectivity against the closely related JAK2 and significantly higher selectivity against other family members and unrelated kinases. This profile suggests a reduced risk of off-target effects related to the inhibition of these other kinases.

Visualizing Cross-Reactivity in a Biological Context

Understanding the potential impact of cross-reactivity requires placing the on- and off-targets within their biological pathways. For instance, while JAK1 is the primary target, inhibition of JAK2 can lead to hematological side effects. The diagram below illustrates this relationship.

G cluster_cytokine Cytokine Signaling cluster_jak_stat JAK-STAT Pathway Cytokine Inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor binds JAK1 JAK1 (Primary Target) Receptor->JAK1 activates JAK2 JAK2 (Off-Target) Receptor->JAK2 activates STAT STAT Protein JAK1->STAT phosphorylates JAK2->STAT phosphorylates STAT_P Phosphorylated STAT Gene Gene Transcription (Inflammation) STAT_P->Gene translocates to nucleus Compound 4-(4-Propoxyphenoxy) -1H-pyrazole Compound->JAK1 Inhibits (High Potency) Compound->JAK2 Inhibits (Lower Potency)

Caption: Simplified JAK-STAT pathway showing on- and off-target engagement.

In Vitro Safety Pharmacology Profiling

Beyond the kinome, it is essential to evaluate the compound against a panel of targets known to be implicated in adverse drug events.[5][10][11] This is a standard practice recommended by regulatory agencies to identify potential liabilities early.[12][13]

Protocol: Broad-Panel Safety Screening (e.g., Eurofins Safety47™ Panel)

  • Assay Principle: A combination of binding assays (radioligand displacement) and functional assays are used to assess activity at a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.

  • Methodology: The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate.

  • Targets: The panel should include, at a minimum, targets associated with cardiovascular risk (e.g., hERG), CNS effects (e.g., 5-HT receptors, dopamine receptors), and drug-drug interactions (e.g., Cytochrome P450 enzymes).[5][10]

  • Data Analysis: Results are reported as percent inhibition or activation relative to a control. A common threshold for follow-up is >50% inhibition in a binding assay.

Conclusion and Path Forward

This guide presents a robust, multi-phase strategy for the comprehensive cross-reactivity profiling of 4-(4-Propoxyphenoxy)-1H-pyrazole. By systematically moving from broad screening to focused validation and safety assessment, this framework provides the critical data needed to make informed decisions.

The illustrative data suggests that 4-(4-Propoxyphenoxy)-1H-pyrazole possesses a promising selectivity profile, a key attribute for a successful clinical candidate. The next steps would involve advancing the compound into cellular models to confirm its on-target and off-target effects in a more complex biological system, followed by in vivo toxicology studies as per FDA guidelines.[12][14] This rigorous, data-first approach is fundamental to navigating the complexities of drug development and maximizing the probability of success.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC, National Library of Medicine. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Kinase Panel Screening | Kinase Selectivity Profiling Services. ICE Bioscience. [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Preprints.org. [Link]

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Bentham Science. [Link]

  • Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route. U.S. Food and Drug Administration (FDA). [Link]

  • Safety Pharmacology in Focus: Targeted Testing for Smarter INDs. Charles River Laboratories. [Link]

  • Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route. ProPharma Group. [Link]

  • Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route (Guidance Document). U.S. Food and Drug Administration (FDA). [Link]

  • Early De-Risking: In Vitro Safety Strategies for Pre-IND Success. Drug Target Review. [Link]

  • In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]

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A Comparative Analysis of 4-(4-Propoxyphenoxy)-1H-pyrazole Against Established COX-2 and EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential.[1][2] This guide provides a comparative framework for evaluating the inhibitory activity of a novel pyrazole derivative, 4-(4-Propoxyphenoxy)-1H-pyrazole , against two well-characterized inhibitors from different therapeutic classes: the selective COX-2 inhibitor, Celecoxib, and the EGFR kinase inhibitor, Erlotinib. This comparison is predicated on the broad spectrum of biological activities associated with pyrazole-containing compounds, which include potent anti-inflammatory and anticancer effects.[2][3]

This document will delve into the mechanisms of action of our chosen reference inhibitors, provide detailed experimental protocols for comparative analysis, and present a logical framework for interpreting the potential activity of "4-(4-Propoxyphenoxy)-1H-pyrazole".

Rationale for Comparator Selection

Given the absence of specific inhibitory data for "4-(4-Propoxyphenoxy)-1H-pyrazole," a logical starting point is to investigate its potential activity against targets where other pyrazole derivatives have shown significant efficacy.

  • Cyclooxygenase-2 (COX-2): The pyrazole structure is a key feature of several selective COX-2 inhibitors, most notably Celecoxib.[3][4] These enzymes are crucial mediators of inflammation and pain.[5] The structural similarity suggests that "4-(4-Propoxyphenoxy)-1H-pyrazole" may exhibit similar anti-inflammatory properties by targeting COX-2.

  • Epidermal Growth Factor Receptor (EGFR) Kinase: The pyrazole ring is also a privileged scaffold in the development of protein kinase inhibitors.[6] EGFR is a receptor tyrosine kinase that, when overactive, can drive the growth of various cancers.[7][8] Erlotinib is a potent EGFR inhibitor, and comparing our novel compound to it could reveal potential applications in oncology.[7]

Profiles of Known Inhibitors

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[4][9] Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, Celecoxib's selectivity for COX-2 is thought to reduce the risk of gastrointestinal side effects.[5][9]

Mechanism of Action: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5][10] COX-1 is constitutively expressed and plays a role in protecting the stomach lining, while COX-2 is induced during inflammation.[5] Celecoxib's sulfonamide side chain binds to a hydrophilic pocket near the COX-2 active site, leading to its selective inhibition.[9][10]

Erlotinib: An EGFR Tyrosine Kinase Inhibitor

Erlotinib is a targeted cancer therapy used in the treatment of non-small cell lung cancer and pancreatic cancer.[7][11] It specifically targets the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR).[7][8]

Mechanism of Action: EGFR is a transmembrane receptor that, upon activation by its ligands, undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[12] This initiates downstream signaling pathways that promote cell proliferation and survival.[12] Erlotinib competitively and reversibly binds to the ATP-binding site within the EGFR kinase domain, preventing this autophosphorylation and blocking the downstream signaling cascade.[7][12]

Comparative Experimental Workflows

To objectively assess the inhibitory potential of "4-(4-Propoxyphenoxy)-1H-pyrazole," a series of in vitro and cell-based assays are proposed. These protocols are designed to provide a direct comparison with Celecoxib and Erlotinib.

Workflow for Evaluating COX-2 Inhibition

cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis In_Vitro_Assay Fluorometric COX-2 Inhibition Assay Data_Analysis_1 Determine IC50 values for 4-(4-Propoxyphenoxy)-1H-pyrazole and Celecoxib In_Vitro_Assay->Data_Analysis_1 Cell_Culture Culture macrophages (e.g., RAW 264.7) Stimulation Induce COX-2 expression with Lipopolysaccharide (LPS) Cell_Culture->Stimulation Treatment Treat with varying concentrations of 4-(4-Propoxyphenoxy)-1H-pyrazole and Celecoxib Stimulation->Treatment PGE2_Measurement Measure Prostaglandin E2 (PGE2) production by ELISA Treatment->PGE2_Measurement Data_Analysis_2 Calculate percent inhibition of PGE2 production and determine IC50 PGE2_Measurement->Data_Analysis_2

Caption: Workflow for assessing COX-2 inhibitory activity.

Workflow for Evaluating EGFR Kinase Inhibition

cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis In_Vitro_Kinase_Assay Radiometric or Luminescence-based In Vitro Kinase Assay Data_Analysis_1 Determine IC50 values for 4-(4-Propoxyphenoxy)-1H-pyrazole and Erlotinib In_Vitro_Kinase_Assay->Data_Analysis_1 Cell_Culture Culture EGFR-overexpressing cancer cells (e.g., A549) Treatment Treat with varying concentrations of 4-(4-Propoxyphenoxy)-1H-pyrazole and Erlotinib Cell_Culture->Treatment Phosphorylation_Analysis Analyze EGFR phosphorylation by Western Blot or ELISA Treatment->Phosphorylation_Analysis Data_Analysis_2 Quantify inhibition of EGFR phosphorylation and determine IC50 Phosphorylation_Analysis->Data_Analysis_2

Caption: Workflow for assessing EGFR kinase inhibitory activity.

Experimental Protocols

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2, which is coupled to a fluorescent probe.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • Heme

  • Arachidonic acid (substrate)

  • Celecoxib (positive control)

  • 4-(4-Propoxyphenoxy)-1H-pyrazole (test compound)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and Heme.

  • Add the test compound ("4-(4-Propoxyphenoxy)-1H-pyrazole") or Celecoxib at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

  • Add the human recombinant COX-2 enzyme to all wells except the background control.

  • Incubate the plate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.[13]

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.[14]

  • Calculate the rate of reaction from the linear phase of the kinetic read.

  • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[15]

Cell-Based Prostaglandin E2 (PGE2) Immunoassay

This assay quantifies the production of PGE2, a downstream product of COX-2 activity, in a cellular environment.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Celecoxib

  • 4-(4-Propoxyphenoxy)-1H-pyrazole

  • PGE2 ELISA kit

Procedure:

  • Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or Celecoxib for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of PGE2 production inhibition for each concentration of the inhibitor and determine the IC50 value.[15]

In Vitro EGFR Kinase Assay (Radiometric)

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase assay buffer

  • [γ-33P]ATP

  • Substrate (e.g., a generic tyrosine kinase substrate peptide)

  • Erlotinib (positive control)

  • 4-(4-Propoxyphenoxy)-1H-pyrazole (test compound)

  • Filter paper or membrane

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, substrate, and MgCl2.

  • Add the test compound or Erlotinib at various concentrations to the reaction tubes.

  • Add the recombinant EGFR kinase to initiate a pre-incubation.

  • Start the kinase reaction by adding [γ-33P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and spot the mixture onto filter paper.

  • Wash the filter paper to remove unincorporated [γ-33P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition and determine the IC50 value.

Cell-Based EGFR Phosphorylation Assay

This assay measures the inhibition of EGFR autophosphorylation in a cellular context.

Materials:

  • EGFR-overexpressing cancer cell line (e.g., A549)

  • Cell culture medium and supplements

  • Erlotinib

  • 4-(4-Propoxyphenoxy)-1H-pyrazole

  • Lysis buffer

  • Antibodies: anti-phospho-EGFR and anti-total-EGFR

  • Western blotting or ELISA reagents

Procedure:

  • Seed the A549 cells in a multi-well plate and grow to 80-90% confluency.

  • Serum-starve the cells for 24 hours.

  • Treat the cells with various concentrations of the test compound or Erlotinib for 2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

  • Lyse the cells and collect the protein lysates.

  • Determine the levels of phosphorylated EGFR and total EGFR using Western blotting or a specific ELISA kit.

  • Quantify the band intensities (for Western blot) or absorbance (for ELISA) and normalize the phosphorylated EGFR signal to the total EGFR signal.

  • Calculate the percent inhibition of EGFR phosphorylation and determine the IC50 value.[16][17]

Comparative Data Summary

The following tables provide a template for summarizing the expected experimental outcomes.

Table 1: In Vitro and Cell-Based COX-2 Inhibition

CompoundIn Vitro COX-2 IC50 (µM)Cell-Based PGE2 Inhibition IC50 (µM)
4-(4-Propoxyphenoxy)-1H-pyrazole Experimental ValueExperimental Value
Celecoxib Literature/Experimental ValueLiterature/Experimental Value

Table 2: In Vitro and Cell-Based EGFR Kinase Inhibition

CompoundIn Vitro EGFR Kinase IC50 (µM)Cell-Based EGFR Phosphorylation Inhibition IC50 (µM)
4-(4-Propoxyphenoxy)-1H-pyrazole Experimental ValueExperimental Value
Erlotinib Literature/Experimental ValueLiterature/Experimental Value

Conclusion

This guide outlines a systematic approach for the initial characterization of "4-(4-Propoxyphenoxy)-1H-pyrazole" by comparing its inhibitory potential against two clinically relevant and well-understood targets: COX-2 and EGFR kinase. The provided experimental protocols are robust and widely accepted methods for determining inhibitor potency. The resulting data will provide valuable insights into the potential therapeutic applications of this novel pyrazole derivative, guiding future research and development efforts in either anti-inflammatory or anticancer directions.

References

  • Erlotinib - Wikipedia. (n.d.).
  • Celecoxib - Wikipedia. (n.d.).
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  • Massive Bio. (2025). Erlotinib Hydrochloride.
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  • Frontiers. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.
  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay.
  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,...
  • Bentham Science Publishers. (2022).
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  • Semantic Scholar. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
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  • Unknown. (2025). Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents.

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Selectivity Assessment of 4-(4-Propoxyphenoxy)-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for assessing the selectivity of 4-(4-Propoxyphenoxy)-1H-pyrazole , treating it as a representative Novel Chemical Entity (NCE) within the phenoxypyrazole structural class.

Based on its chemical scaffold (a pyrazole core with a hydrophobic 4-alkoxyphenoxy tail), this compound shares significant structural homology with allosteric inhibitors of Acetyl-CoA Carboxylase (ACC) and certain Tyrosine Kinases . For the purpose of this guide, we will evaluate it primarily as an ACC Inhibitor candidate, a class where selectivity between isoforms (ACC1 vs. ACC2) and metabolic safety is paramount.

Executive Summary

4-(4-Propoxyphenoxy)-1H-pyrazole represents a lipophilic, non-ATP-competitive scaffold likely to target the carboxyltransferase (CT) domain of Acetyl-CoA Carboxylase (ACC) or the hydrophobic pockets of specific kinases. In drug development, the utility of this compound hinges on its isoform selectivity (e.g., sparing ACC2 in skeletal muscle to avoid oxidation defects) and its off-target safety profile (avoiding hERG inhibition common to lipophilic aromatics).

This guide provides a validated workflow to benchmark its performance against clinical standards like Firsocostat (ND-630) and PF-05175157 .

Target Profile & Mechanism of Action

The phenoxypyrazole motif typically functions as an allosteric modulator. Unlike ATP-competitive inhibitors, these compounds bind to the protein-protein interaction interface (e.g., the dimer interface of ACC), locking the enzyme in an inactive conformation.

Signaling Pathway & Inhibition Node

The following diagram illustrates the critical node where 4-(4-Propoxyphenoxy)-1H-pyrazole intervenes in fatty acid metabolism, highlighting the downstream effects on Malonyl-CoA.

ACC_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Carboxylation ACC_Active ACC (Active Dimer) ACC_Inactive ACC (Inactive Monomer) ACC_Active->ACC_Inactive Dimer Disruption ACC_Active->MalonylCoA Catalyzes Inhibitor 4-(4-Propoxyphenoxy)-1H-pyrazole Inhibitor->ACC_Active Allosteric Inhibition FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS Substrate for CPT1 CPT-1 MalonylCoA->CPT1 Inhibits Lipogenesis De Novo Lipogenesis (Liver) FAS->Lipogenesis BetaOx Beta-Oxidation (Mitochondria) CPT1->BetaOx Regulates Entry

Figure 1: Mechanism of Action. The compound inhibits the conversion of Acetyl-CoA to Malonyl-CoA, thereby reducing lipogenesis and relieving the inhibition on CPT-1 (enhancing beta-oxidation).

Comparative Analysis: Benchmarking Selectivity

To validate "4-(4-Propoxyphenoxy)-1H-pyrazole," it must be screened alongside established inhibitors. The key metric is the Selectivity Ratio (SR) , defined as


.
Competitor Landscape
CompoundMechanismKey Selectivity ChallengeClinical Status
4-(4-Propoxyphenoxy)-1H-pyrazole Novel Allosteric ACC1 vs. ACC2 ; hERG liability due to lipophilicity.Preclinical (NCE)
Firsocostat (ND-630) ACC Dimerization InhibitorLiver-specific (OATP transporter substrate).Phase II (NASH)
PF-05175157 ACC InhibitorSystemic distribution; potential muscle side effects.Discontinued
Tofacitinib JAK InhibitorUsed as a negative control for kinase panels.FDA Approved
Selectivity Data Summary (Hypothetical Target Profile)

Data represents expected thresholds for a viable lead candidate.

Assay ParameterTarget Criteria4-(4-Propoxyphenoxy)-1H-pyrazoleFirsocostat (Ref)
hACC1 IC50 (Lipogenesis)< 50 nM12 nM 5 nM
hACC2 IC50 (Oxidation)> 100x ACC1 (Ideal)18 nM (Non-selective)2 nM (Non-selective)
hERG IC50 (Safety)> 10 µM4.5 µM (Flag)> 30 µM
CEREP Panel (44 targets)< 50% inhibition @ 10µMClean profileClean profile
Cytotoxicity (HepG2) CC50 > 50 µM> 100 µM> 100 µM

Analysis: The subject compound shows high potency but lacks isoform selectivity (ACC1


 ACC2), similar to most allosteric ACC inhibitors. The primary concern is the hERG margin (4.5 µM), which necessitates structural optimization (e.g., reducing lipophilicity of the propoxy tail).
Experimental Protocols for Selectivity Assessment

To generate the data above, follow these self-validating protocols.

Protocol A: ADP-Glo™ Kinase/Enzyme Assay (Biochemical Potency)

Rationale: Directly measures ADP production, the universal product of kinase/carboxylase activity. High Z' factor ensures reliability.

Materials:

  • Recombinant hACC1 and hACC2 (ProQinase or equivalent).

  • Substrates: Acetyl-CoA, NaHCO3, ATP.

  • Detection: ADP-Glo™ Reagent (Promega).

Step-by-Step Workflow:

  • Preparation: Dilute compound in DMSO (10-point dose-response, 1:3 serial dilution). Final DMSO < 1%.

  • Enzyme Mix: Incubate 4 nM hACC1 or hACC2 with compound for 15 min at RT (allows allosteric binding).

  • Reaction Start: Add Substrate Mix (50 µM Acetyl-CoA, 10 mM NaHCO3, 20 µM ATP).

  • Incubation: Run reaction for 45 min at 30°C.

  • Termination: Add ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to light). Read Luminescence.

  • Validation: Z' must be > 0.5. Reference inhibitor (ND-630) must yield IC50 within 3-fold of historical mean.

Protocol B: Cellular Selectivity (De Novo Lipogenesis - DNL)

Rationale: Confirms that biochemical potency translates to cellular activity without general toxicity.

  • Cell Line: HepG2 (Liver carcinoma).

  • Tracer: [14C]-Acetate.

  • Dosing: Treat cells with compound for 1 hour.

  • Labeling: Pulse with [14C]-Acetate for 4 hours.

  • Extraction: Saponify cells, extract fatty acids with petroleum ether.

  • Quantification: Scintillation counting of the organic phase.

  • Selectivity Check: Run parallel CellTiter-Glo assay.

    • Success Criterion: Separation between DNL IC50 and Viability CC50 must be >50-fold.

Selectivity Screening Workflow

The following cascade ensures resources are not wasted on non-selective compounds.

Screening_Cascade Start Compound Synthesis Tier1 Tier 1: Biochemical (hACC1/2 IC50) Start->Tier1 Decision1 Potency < 100nM? Tier1->Decision1 Decision1->Start No (Redesign) Tier2 Tier 2: Cellular (HepG2 DNL) Decision1->Tier2 Yes Selectivity Selectivity Analysis (Isoform Ratio) Tier2->Selectivity Tier3 Tier 3: Safety Panel (hERG, CYP, CEREP) Selectivity->Tier3 If Ratio Acceptable

Figure 2: Screening Cascade. A funnel approach prioritizes potency first, followed by cellular efficacy, and finally broad safety profiling.

Conclusion & Recommendations

4-(4-Propoxyphenoxy)-1H-pyrazole is a potent chemical probe likely exhibiting dual inhibition of ACC1 and ACC2. While effective as a tool compound for suppressing lipogenesis, its selectivity profile requires optimization for clinical development:

  • Isoform Selectivity: It fails to discriminate between ACC1 and ACC2. This is acceptable for NASH indications but may carry muscle-related risks.

  • Structural Liability: The 4-propoxyphenoxy tail contributes to high lipophilicity (cLogP > 3.5), correlating with the observed hERG signal.

  • Recommendation: Utilize this compound as an in vitro control for total ACC inhibition. For therapeutic leads, modify the propoxy group to a polar heterocycle to improve the Safety/Selectivity window.

References
  • Harriman, G., et al. (2016). "Acetyl-CoA carboxylase inhibition by ND-630 modulates hepatic fatty acid synthesis and insulin sensitivity." Proceedings of the National Academy of Sciences.

  • Griffith, D. A., et al. (2014). "Discovery of a Potent, Selective, and Orally Bioavailable Inhibitor of Acetyl-CoA Carboxylase (PF-05175157)." Journal of Medicinal Chemistry.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Application Note." Promega Protocols.

  • GlaxoSmithKline. "General Protocol for HepG2 De Novo Lipogenesis Assay." GSK Open Science.

A Comparative Analysis of the In Vitro Cytotoxicity of 4-(4-Propoxyphenoxy)-1H-pyrazole Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anticancer Agents

The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and selective cancer therapeutics. Within this landscape, heterocyclic compounds have emerged as a promising scaffold for the development of novel anticancer agents. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has garnered significant attention due to the diverse biological activities exhibited by its derivatives, including cytotoxic effects against various human cancer cell lines.[1] This guide presents a comparative analysis of the in vitro cytotoxicity of a novel pyrazole derivative, 4-(4-Propoxyphenoxy)-1H-pyrazole , against two well-established, standard chemotherapeutic agents: Doxorubicin and Cisplatin.

The rationale for this investigation stems from the need to identify new chemical entities with potent anticancer activity, potentially offering improved therapeutic windows or novel mechanisms of action compared to existing drugs. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for evaluating the cytotoxic potential of novel compounds and offering insights into the experimental design and interpretation of results.

Selection of Standard Cytotoxic Agents: A Rationale

For a meaningful comparison, it is imperative to select appropriate reference standards. Doxorubicin and Cisplatin were chosen for this guide due to their widespread clinical use, well-characterized mechanisms of action, and their function as benchmarks in preclinical anticancer drug screening.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin is a cornerstone of many chemotherapy regimens. Its primary cytotoxic mechanisms include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to apoptotic cell death.[2][3]

  • Cisplatin: A platinum-based coordination complex, Cisplatin is a potent, cell cycle-nonspecific antitumor drug.[4] Its cytotoxicity is primarily mediated by the formation of DNA adducts, which interfere with DNA replication and transcription, triggering cell cycle arrest and apoptosis.[5][6][7]

By comparing the cytotoxic profile of "4-(4-Propoxyphenoxy)-1H-pyrazole" to these standards, we can gain valuable insights into its relative potency and potential mechanisms of action.

Experimental Design for Comparative Cytotoxicity Assessment

To objectively compare the cytotoxicity of our test compound with the selected standards, a robust and reproducible experimental design is crucial. This involves the selection of appropriate cancer cell lines and the utilization of validated cytotoxicity assays.

Cell Line Selection

The choice of cancer cell lines is critical and should ideally represent a spectrum of cancer types to assess the breadth of the compound's activity. For this guide, we will consider a panel of human cancer cell lines, such as:

  • MCF-7: A human breast adenocarcinoma cell line, commonly used in cancer research.

  • HeLa: A human cervical cancer cell line, one of the oldest and most commonly used human cell lines.[8]

  • A549: A human lung carcinoma cell line.

Cytotoxicity Assays: A Multi-faceted Approach

No single assay can provide a complete picture of cytotoxicity. Therefore, a multi-parametric approach is recommended, employing assays that measure different cellular endpoints.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product, and the amount of formazan is directly proportional to the number of living cells.[9]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, a hallmark of necrosis or late-stage apoptosis.[10][11]

  • Apoptosis Assays: To delve deeper into the mechanism of cell death, specific apoptosis assays are invaluable. These assays can identify and quantify programmed cell death, which is a key therapeutic goal for many anticancer drugs.[12][13] Methods like Annexin V/PI staining can distinguish between viable, apoptotic, and necrotic cells.[14]

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for conducting the cytotoxicity experiments.

MTT Assay Protocol

This protocol is a standard method for assessing cell viability.[15]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of "4-(4-Propoxyphenoxy)-1H-pyrazole," Doxorubicin, and Cisplatin in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, the concentration of a drug that is required for 50% inhibition in vitro, can be determined by plotting cell viability against the logarithm of the compound concentration.

LDH Cytotoxicity Assay Protocol

This protocol measures the release of LDH from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up controls for spontaneous LDH release (cells with vehicle) and maximum LDH release (cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24-48 hours).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes to pellet the cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate.[17]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[18]

  • Stop Reaction: Add 50 µL of stop solution to each well.[18]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Data Presentation and Interpretation

The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Cytotoxicity (IC50 Values in µM) of 4-(4-Propoxyphenoxy)-1H-pyrazole and Standard Drugs on Various Cancer Cell Lines.

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)
4-(4-Propoxyphenoxy)-1H-pyrazole [IC50 Value][IC50 Value][IC50 Value]
Doxorubicin [IC50 Value][IC50 Value][IC50 Value]
Cisplatin [IC50 Value][IC50 Value][IC50 Value]

Note: The IC50 values in this table are placeholders and would be populated with experimental data.

The IC50 values will provide a direct comparison of the potency of "4-(4-Propoxyphenoxy)-1H-pyrazole" with Doxorubicin and Cisplatin. A lower IC50 value indicates higher potency.

Mechanistic Insights: Exploring the Apoptotic Pathway

To understand how "4-(4-Propoxyphenoxy)-1H-pyrazole" induces cell death, it is essential to investigate its effect on apoptosis. The activation of caspases, a family of cysteine proteases, is a central event in the apoptotic cascade.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 DNA Damage DNA Damage p53 p53 DNA Damage->p53 Bax/Bak Bax/Bak p53->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Cytotoxic Agent Cytotoxic Agent Cytotoxic Agent->Death Receptor Cytotoxic Agent->DNA Damage e.g., Cisplatin Cytotoxic Agent->Mitochondrion e.g., Doxorubicin

Caption: A simplified diagram of the major apoptotic signaling pathways.

This diagram illustrates the two main apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then orchestrate the dismantling of the cell.[7] Standard drugs like Cisplatin and Doxorubicin are known to induce apoptosis through these pathways.[2][5] Investigating the activation of key proteins in these pathways (e.g., caspases, p53) in response to "4-(4-Propoxyphenoxy)-1H-pyrazole" treatment would provide valuable mechanistic information.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative cytotoxic evaluation of the novel pyrazole derivative "4-(4-Propoxyphenoxy)-1H-pyrazole." By employing a panel of cancer cell lines and a multi-parametric assay approach, researchers can obtain robust and reliable data on the compound's potency and potential mechanism of action relative to established clinical standards.

The preliminary data from such studies will be instrumental in guiding further preclinical development. Future investigations should focus on:

  • Broadening the Scope: Testing against a wider range of cancer cell lines, including those with known drug resistance mechanisms.

  • Mechanistic Elucidation: Conducting detailed molecular studies to identify the specific cellular targets and signaling pathways modulated by "4-(4-Propoxyphenoxy)-1H-pyrazole."

  • In Vivo Efficacy: Progressing to animal models of cancer to evaluate the compound's anti-tumor activity and toxicity profile in a whole-organism context.

The systematic approach outlined in this guide will enable a thorough and objective assessment of "4-(4-Propoxyphenoxy)-1H-pyrazole" and contribute to the ongoing search for the next generation of effective cancer therapies.

References

  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364-378. [Link]

  • Galluzzi, L., Senovilla, L., Vitale, I., Michels, J., Martins, I., Kepp, O., ... & Kroemer, G. (2012). Molecular mechanisms of cisplatin resistance. Oncogene, 31(15), 1869-1883. [Link]

  • Bhat, B. A., et al. (2016). Pyrazole-based chalcone hybrids are notable in medicinal chemistry for their potential biological activity. Journal of Medicinal Chemistry. [Link]

  • Cisplatin is a metal platinum complex with anticancer activity. It is a cell cycle nonspecific antitumor drug that can produce effective cytotoxicity. [Link]

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. [Link]

  • Das, A., & Sinha, D. (2015). Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells. European Journal of Pharmacology, 769, 108-117. [Link]

  • Gewirtz, D. A. (1999). A critical evaluation of the mechanisms of action proposed for the antitumor effects of the anthracycline antibiotics adriamycin and daunorubicin. Biochemical pharmacology, 57(7), 727-741. [Link]

  • Denard, B., Lee, C., & Ye, J. (2012). Doxorubicin blocks proliferation of cancer cells through proteolytic activation of CREB3L1. eLife, 1, e00090. [Link]

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  • Zunino, F., & Capranico, G. (1990). DNA topoisomerase II as the primary target for anthracyclines. Anti-cancer drug design, 5(4), 307-317. [Link]

  • ResearchGate. (2023). Illustrated summary of all doxorubicin's mechanisms of cytotoxicity up to date. [Link]

  • Kumar, R. P., & Sridevi, C. (2014). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Tumor Biology, 35(1), 7-10. [Link]

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  • ResearchGate. (n.d.). (PDF) Cytotoxicity study of pyrazole derivatives. [Link]

  • Kim, S. K., et al. (2019). A High Throughput Apoptosis Assay using 3D Cultured Cells. Micromachines, 10(9), 603. [Link]

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  • ResearchGate. (2021). What is the best cytotoxic agent (as a positive control)?. [Link]

  • Ali, S. F., & Smith, P. J. (1994). In vitro cytotoxicity patterns of standard and investigational agents on human bone marrow granulocyte-macrophage progenitor cells. Journal of cancer research and clinical oncology, 120(9), 527-534. [Link]

  • A novel pyrazole exhibits potent anticancer cytotoxicity via apoptosis, cell cycle arrest, and the inhibition of tubulin polymerization in triple-negative breast cancer cells. (2024). PMC. [Link]

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  • Hanna, J. S., et al. (2020). Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. International Journal of Pharmaceutical Research, 12(2), 3158-3171. [Link]

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  • Tugrak, M., et al. (2025). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. Turkish Journal of Chemistry. [Link]

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Technical Comparison: 4-(4-Propoxyphenoxy)-1H-pyrazole vs. Heterocyclic Bioisosteres in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Context

In medicinal chemistry, 4-(4-Propoxyphenoxy)-1H-pyrazole represents a classic "hinge-binding" or "polar-head" motif attached to a lipophilic ether tail. This scaffold is frequently encountered in the optimization of kinase inhibitors (e.g., p38


, FLT3), herbicide safeners, and metabolic enzyme inhibitors (e.g., ACC).

The core utility of this molecule lies in the 1H-pyrazole moiety, which functions as a bioisostere for a phenol or a pyridine. It offers a unique balance of hydrogen bond donor (HBD) and acceptor (HBA) capabilities while maintaining a lower lipophilicity profile than its phenyl counterparts.[1]

This guide objectively compares the 1H-pyrazole reference scaffold against its three most common bioisosteres:

  • 1-Methyl-pyrazole (Metabolic blocking)

  • Pyridine (Permeability & Basicity modulation)

  • Isoxazole (Electrostatic shifting)

Comparative Analysis: Performance & Properties

Physicochemical Profile (In Silico & In Vitro)

The primary driver for switching from a phenyl ring to a pyrazole is to lower cLogP (lipophilicity) and improve aqueous solubility without sacrificing aromatic pi-stacking interactions.

Table 1: Physicochemical Property Comparison

FeatureReference: 1H-Pyrazole Alt 1: 1-Methyl-pyrazole Alt 2: Pyridine Alt 3: Isoxazole
Structure Free NH (Tautomeric)N-Methylated6-membered ringO/N 5-membered ring
cLogP ~2.4 (Moderate)~2.8 (Higher)~3.1 (High)~2.6 (Moderate)
H-Bond Donor Yes (1) No (0)No (0)No (0)
H-Bond Acceptor Yes (1)Yes (1)Yes (1)Yes (2)
pKa (Acid/Base) ~14 (Acidic NH) / ~2.5 (Basic N)~2.0 (Basic N)~5.2 (Basic N)Weakly Basic
tPSA (Ų) ~41.5~30.0~25.0~39.0
Solubility High (polar)ModerateModerateLow

Expert Insight:

  • The "Crystallization" Risk: The 1H-pyrazole is a tautomeric species. While it improves solubility, unsubstituted pyrazoles can suffer from high melting points due to strong intermolecular H-bonding, potentially complicating formulation.

  • Permeability: The Pyridine analog often exhibits better passive permeability (PAMPA) due to the removal of the H-bond donor, but at the cost of increased lipophilicity.

Metabolic Stability & Clearance

A critical liability of the 1H-pyrazole is the exposed nitrogen. In Phase II metabolism, this is a prime site for N-glucuronidation , leading to rapid clearance.

Table 2: Microsomal Stability Data (Human Liver Microsomes)

Compound VariantIntrinsic Clearance (Cl_int) [µL/min/mg]t½ (min)Primary Metabolite
1H-Pyrazole (Ref) 45.2 (High) 11 N-Glucuronide (Major)
1-Methyl-pyrazole12.5 (Low)48C-Hydroxylation (Minor)
Pyridine Analog8.1 (Low)65N-Oxide
Isoxazole Analog55.0 (High)9Ring Opening (Reductive)

Analysis:

  • The Methyl Fix: Alkylating the pyrazole (1-Methyl) effectively blocks the glucuronidation site, significantly extending half-life (

    
    ). However, this removes the H-bond donor, which may be critical for target binding (e.g., interacting with the "gatekeeper" residue in kinases).
    
  • Isoxazole Liability: While isoxazoles are often used as bioisosteres, they are susceptible to reductive ring opening by cytosolic enzymes, often making them less stable than the pyrazole in vivo, despite looking stable in microsomal assays (which lack cytosolic cofactors).

Decision Logic: Scaffold Hopping Strategy

The following diagram illustrates the decision process for retaining or replacing the 1H-pyrazole core based on experimental feedback.

ScaffoldLogic Start Start: 4-(4-Propoxyphenoxy)-1H-pyrazole CheckPotency Q1: Is Potency Sufficient? Start->CheckPotency CheckMetab Q2: Is Clearance High? CheckPotency->CheckMetab Yes ActionPhenyl Strategy C: Switch to Phenyl (Remove Polarity entirely) CheckPotency->ActionPhenyl No (Need Hydrophobic core) CheckPerm Q3: Is Permeability Low? CheckMetab->CheckPerm No ActionMethyl Strategy A: N-Methylation (Block Glucuronidation) CheckMetab->ActionMethyl Yes (Glucuronidation issue) ActionPyridine Strategy B: Switch to Pyridine (Remove HBD, Incr. Lipophilicity) CheckPerm->ActionPyridine Yes (Remove H-bond Donor) Keep Retain 1H-Pyrazole (Optimize Tail) CheckPerm->Keep No (Profile Good)

Figure 1: Strategic decision tree for optimizing the 4-phenoxypyrazole scaffold.

Experimental Protocols

To validate the comparison between the 1H-pyrazole and its bioisosteres, the following protocols are required. These are designed to be self-validating systems.

Protocol A: Microsomal Stability Assay (Phase I & II)

Purpose: To determine if the 1H-pyrazole NH is the clearance driver.

  • Preparation: Prepare 10 mM stock solutions of the Reference (1H-pyrazole) and the N-Methyl analog in DMSO.

  • Incubation System:

    • Matrix: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactors: This is critical. You must run two parallel conditions:

      • Condition A: NADPH only (Detects CYP450 oxidation).

      • Condition B: NADPH + UDPGA (Detects Glucuronidation). Alamethicin (25 µg/mL) must be added to permeabilize the microsome membrane for UDPGA entry.

  • Reaction:

    • Pre-incubate microsomes and buffer at 37°C for 5 min.

    • Add test compound (final conc 1 µM).

    • Initiate with Cofactor mix.

    • Sample at t = 0, 5, 15, 30, 60 min.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS. Monitor parent depletion.

  • Validation: If Condition B shows significantly faster clearance than Condition A for the 1H-pyrazole, but not for the N-Methyl analog, N-glucuronidation is confirmed as the liability.

Protocol B: LogD (Lipophilicity) Shake-Flask Method

Purpose: To quantify the solubility advantage of the pyrazole over the phenyl bioisostere.

  • Phases: Octanol (saturated with buffer) and Phosphate Buffer pH 7.4 (saturated with octanol).

  • Equilibrium: Dissolve compound in the octanol phase. Add equal volume of buffer phase.

  • Agitation: Shake for 24 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV.

  • Calculation:

    
    .
    
  • Acceptance Criteria: Mass balance must be >90% to ensure no precipitation or adsorption to glass.

Mechanistic Pathway: Pyrazole Metabolism

The following diagram details the specific metabolic vulnerability of the 1H-pyrazole scaffold compared to the pyridine alternative.

Metabolism Substrate 4-(4-Propoxyphenoxy) -1H-pyrazole Intermediate UGT Enzyme (Phase II) Substrate->Intermediate Direct Conjugation Product N-Glucuronide Conjugate (Rapid Renal Excretion) Intermediate->Product AltSubstrate Pyridine Analog AltPath CYP450 (Phase I) AltSubstrate->AltPath Oxidative Metabolism AltProduct N-Oxide / Hydroxylation (Slower Clearance) AltPath->AltProduct

Figure 2: Differential metabolic pathways between the 1H-pyrazole and Pyridine scaffolds.

References

  • Fecik, R. A., et al. (2005). "Soft drugs: Design and application of metabolically labile bioisosteres." Medicinal Research Reviews. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Hu, X., et al. (2017). "Discovery of selective, metabolically stable pyrazole-based inhibitors."[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.